molecular formula C6H5BrClNO B573021 2-Bromo-4-chloro-5-methoxypyridine CAS No. 1256810-64-6

2-Bromo-4-chloro-5-methoxypyridine

Cat. No.: B573021
CAS No.: 1256810-64-6
M. Wt: 222.466
InChI Key: NATSPHDWPVWHLE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxypyridine is a high-value halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C 6 H 5 BrClNO, with a molecular weight of 222.47 g/mol . This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which make it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to construct more complex molecular architectures . In pharmaceutical research, this compound is employed as a key intermediate for synthesizing active compounds targeting various diseases . Its structure is valuable in medicinal chemistry for constructing complex molecules, including those investigated as antitumor agents . In agrochemical research, it is used in the production of pesticides and herbicides . For optimal stability, this product should be stored sealed in a dry environment, at 2-8°C . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATSPHDWPVWHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855703
Record name 2-Bromo-4-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-64-6
Record name 2-Bromo-4-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-chloro-5-methoxypyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-methoxypyridine

Executive Summary

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, its strategically positioned functional groups—a bromine atom, a chlorine atom, and a methoxy group—offer multiple reactive handles for diversification through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations. This guide provides a comprehensive technical overview of a reliable synthetic protocol for this compound, intended for researchers, chemists, and drug development professionals. The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and addresses critical safety and characterization aspects to ensure reproducible and safe execution.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the final halogenation step is a key transformation. The most straightforward approach involves the regioselective bromination of an advanced intermediate, 2-chloro-4-methoxypyridine. This strategy is advantageous as the precursor is synthetically accessible.

The core challenge in this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution (bromination) on the pyridine ring, which is influenced by the electronic effects of the existing substituents.

G Target This compound KeyStep Electrophilic Bromination Target->KeyStep Intermediate 2-Chloro-4-methoxypyridine KeyStep->Intermediate

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: Controlling Regioselectivity

The direct electrophilic halogenation of the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack.[1] However, the regiochemical outcome is profoundly influenced by the directing effects of existing substituents.

In the precursor, 2-chloro-4-methoxypyridine, we must consider the interplay of three factors:

  • Pyridine Nitrogen: Inherently deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing).[1]

  • Methoxy Group (-OCH₃) at C4: A strong electron-donating group (EDG) that activates the ring. It is a powerful ortho-, para-director, meaning it directs electrophiles to the C3 and C5 positions.

  • Chloro Group (-Cl) at C2: An electron-withdrawing group that deactivates the ring, but is also ortho-, para-directing.

The concerted effect of these groups strongly favors electrophilic attack at the C5 position. The powerful ortho-directing effect of the C4-methoxy group and the meta-directing influence of the ring nitrogen synergize to activate the C5 position for bromination, leading to the desired product with high selectivity.

Caption: Directing effects on the pyridine intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted pyridines.[2]

Reagent and Materials Table
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloro-4-methoxypyridine17119-93-2143.5713.3 g92.6
N-Bromosuccinimide (NBS)128-08-5177.9816.5 g92.6
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0865 mL-
8N Sodium Hydroxide (NaOH)1310-73-240.00As needed-
Chloroform (CHCl₃)67-66-3119.38As needed for extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed for drying-
Hexane110-54-386.18For chromatography-
Ethyl Acetate141-78-688.11For chromatography-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL). The dissolution may be exothermic; perform this step in an ice bath to maintain control over the temperature.

  • Addition of Brominating Agent: While maintaining the temperature at 0 °C using an ice bath, add N-bromosuccinimide (NBS) (16.5 g, 92.6 mmol) to the solution in small portions over 20-30 minutes. Careful portion-wise addition is crucial to manage heat generation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. Then, heat the mixture to 55 °C and maintain this temperature for 3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample can be quenched in ice water, neutralized, extracted with ethyl acetate, and spotted on a TLC plate.

  • Work-up and Neutralization: After 3 hours, cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing approximately 400 mL of crushed ice. This step must be performed carefully and slowly, as the quenching of concentrated acid is highly exothermic.

  • Basification: Place the beaker in an ice bath and adjust the pH to be alkaline (pH > 8) by slowly adding 8N aqueous sodium hydroxide solution. The formation of a precipitate may be observed.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 9:1 and moving to 5:1) to afford the pure 5-bromo-2-chloro-4-methoxypyridine.[2]

Expected Results
  • Yield: Approximately 9.3 g (45% yield).[2]

  • Appearance: White solid.[2]

  • Characterization (¹H NMR): The structure should be confirmed by ¹H NMR spectroscopy (300 MHz, CDCl₃) which is expected to show the following signals: δ 8.34 (s, 1H, pyridine ring H), 6.84 (s, 1H, pyridine ring H), 3.97 (s, 3H, OCH₃).[2]

Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. It can decompose upon heating, releasing toxic fumes.

  • Chloroform (CHCl₃): A suspected carcinogen and harmful if swallowed or inhaled. All extractions and solvent removal must be performed in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns. The neutralization of strong acid is highly exothermic and must be done with cooling.

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction or loss during work-up.Monitor the reaction to completion using TLC/LC-MS. Ensure pH is sufficiently basic during work-up to precipitate all product before extraction.
Formation of Di-bromo ProductReaction temperature too high or excess NBS.Maintain strict temperature control. Use a 1:1 stoichiometry of starting material to NBS.
Impure Product after ColumnPoor separation on the silica gel column.Optimize the eluent system for chromatography. Ensure the crude product is properly dried before loading onto the column.

References

  • BenchChem. (n.d.). Regioselectivity in the Halogenation of Substituted Pyridines.
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
  • Guareschi, G. G., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Kaczor, A. A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis.
  • Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-chloro-5-methoxypyridine, a substituted pyridine derivative. Pyridine rings are fundamental scaffolds in medicinal chemistry and materials science, and their halogenated derivatives serve as versatile intermediates for introducing further chemical diversity.[1] The specific arrangement of bromo, chloro, and methoxy substituents on this scaffold dictates its reactivity, electronic properties, and potential for intermolecular interactions, making a thorough understanding of its properties essential for its application in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This is defined by its molecular structure, formula, and unique identifiers.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅BrClNO

  • Molecular Weight: 222.47 g/mol

  • CAS Number: A unique CAS registry number for this specific isomer was not found, which is common for novel or rare research chemicals. Researchers should ensure identity confirmation through the analytical methods outlined below.

  • Canonical SMILES: COC1=C(Cl)C=C(Br)N=C1

Structural Diagram: Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound govern its handling, formulation, and behavior in various environments. The data presented are based on predictions from structurally related compounds found in chemical supplier catalogs and databases.[2][3]

Table 1: Summary of Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale & Comparative Insights
Appearance White to off-white or pale yellow solid.Halogenated aromatic compounds are typically crystalline solids at room temperature.[3]
Melting Point Not experimentally determined. Predicted to be in the range of 40-80 °C.This prediction is based on related isomers. For example, 2-Bromo-5-methoxypyridine has a melting point of 22 °C.[4] The addition of a chlorine atom would likely increase the melting point due to increased molecular weight and packing efficiency.
Boiling Point > 200 °C (at 760 Torr, with decomposition).Substituted pyridines often have high boiling points. For instance, 4-Bromo-5-chloro-2-methoxypyridine has a predicted boiling point of 235.1 °C.[3]
Solubility Soluble in methanol, chloroform, DMSO. Sparingly soluble in cold alkanes. Predicted to be slightly soluble in water (e.g., < 2 g/L).[2]The polar pyridine nitrogen and methoxy group allow for solubility in polar organic solvents, while the halogenated aromatic ring provides lipophilic character. Low water solubility is expected for such a structure.
pKa Predicted ~2.0-3.0The pyridine nitrogen is basic, but its pKa is significantly lowered by the electron-withdrawing effects of the bromine and chlorine atoms.[1]

Spectroscopic & Chromatographic Profile

Spectroscopic and chromatographic data provide a fingerprint for the compound, confirming its structure and assessing its purity. The following sections describe the expected data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, the spectra are expected to be simple and highly informative.

  • ¹H NMR: The proton spectrum will show three distinct signals:

    • A singlet for the methoxy group (-OCH₃) protons, expected around 3.9-4.1 ppm .

    • A singlet for the proton at the C6 position (adjacent to the nitrogen), expected around 8.0-8.2 ppm .

    • A singlet for the proton at the C3 position, expected around 7.4-7.6 ppm .

    • Causality Note: The protons are singlets because there are no adjacent protons to cause spin-spin coupling. The downfield shift of the ring protons is due to the deshielding effect of the aromatic ring and electronegative substituents.

  • ¹³C NMR: The proton-decoupled ¹³C spectrum will show six distinct signals, one for each carbon atom in the molecule. The approximate chemical shifts are predicted based on additive rules for substituted pyridines.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition.

  • Expected Molecular Ion (M⁺): The key feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern:

    • M⁺ peak: at m/z ≈ 221 (for C₆H₅⁷⁹Br³⁵ClNO)

    • M+2 peak: at m/z ≈ 223 (from ⁸¹Br and ³⁷Cl)

    • M+4 peak: at m/z ≈ 225 (from ⁸¹Br and ³⁷Cl)

    • The relative intensities of these peaks (approximately 75:100:24) provide a definitive confirmation of the presence of one bromine and one chlorine atom.

Experimental Protocols & Workflows

To ensure scientific rigor, the characterization of this compound must follow validated analytical protocols.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of a novel substituted pyridine like the topic compound.

G Workflow for Characterization of this compound cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Physical Properties cluster_3 Final Documentation A Sample Receipt & Visual Inspection B Solubility Screening (Common Lab Solvents) A->B C Mass Spectrometry (LC-MS) - Molecular Weight - Isotopic Pattern B->C Select MS solvent D NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity - Structural Isomerism C->D Confirms elemental comp. E Purity Analysis (HPLC-UV) - Quantify Purity (%) D->E Structure confirmed F Melting Point Determination - Physical Constant - Purity Indicator E->F Pure sample needed G Certificate of Analysis (CoA) Generation F->G All data compiled

Caption: Logical workflow for the analysis of a novel chemical entity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[6]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6]

Protocol 2: HPLC-UV Purity Assessment
  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes. This ensures the elution of the compound while separating it from more or less polar impurities.

  • Detection: Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm or 270 nm.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous hazardous compounds.[7] Halogenated pyridines are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2-8 °C) is recommended.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a halogenated pyridine derivative with significant potential as a chemical building block. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted through analysis of its structure and comparison with related compounds. The analytical workflows and protocols detailed in this guide provide a robust framework for its empirical validation, ensuring structural confirmation and purity assessment. Adherence to appropriate safety protocols is mandatory when handling this and all related research chemicals.

References

  • Jiaxing Richmol Biological Technology Limited. (n.d.). 2-bromo-4-chloro-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine.
  • ECHEMI. (2024, July 6). Buy 2-BROMO-5-METHOXYPYRIDINE Industrial Grade from Kindchem Co., Ltd.
  • Apollo Scientific. (n.d.). 2-Bromo-5-methoxypyrazine Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
  • BLD Pharm. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, August 28). Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
  • Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
  • chemBlink. (n.d.). CAS # 144584-29-2, 3-Bromo-2-chloro-4-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Combi-Blocks. (n.d.). CAS 1211534-25-6 | 4-Bromo-5-chloro-2-methoxypyridine.
  • ChemicalBook. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

Sources

1H NMR and 13C NMR data for 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Bromo-4-chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a substituted pyridine of interest in synthetic and medicinal chemistry. This document synthesizes available experimental data with established spectroscopic principles to offer a detailed interpretation of its ¹H and ¹³C NMR spectra. It includes a thorough examination of chemical shifts (δ) and structural assignments, a standardized experimental protocol for data acquisition, and visual workflows to aid in structural elucidation. This guide is designed to serve as an authoritative reference for researchers working with this molecule and similar heterocyclic compounds.

Introduction to this compound and NMR Analysis

This compound is a polysubstituted heterocyclic compound featuring a pyridine core. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methoxy group—creates a distinct electronic environment that is precisely interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1]

This guide focuses on the definitive assignment of the ¹H and ¹³C NMR signals of the title compound. By understanding the influence of each substituent on the pyridine ring, we can accurately correlate spectral data to the molecular structure, a critical step in chemical synthesis, quality control, and drug development.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in a molecule. The analysis of this compound's ¹H NMR spectrum is based on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Predicted ¹H NMR Spectrum

The structure of this compound has three distinct proton environments:

  • Two aromatic protons on the pyridine ring (H-3 and H-6).

  • Three protons of the methoxy group (-OCH₃).

The aromatic protons, H-3 and H-6, are not adjacent to any other protons, so they are both expected to appear as singlets. The methoxy group protons are also isolated and will appear as a sharp singlet. The electronegative nitrogen, bromine, and chlorine atoms are expected to shift the aromatic proton signals downfield (to a higher ppm value) compared to unsubstituted pyridine.[2][3]

Experimental ¹H NMR Data

The reported experimental ¹H NMR data for this compound, acquired in Chloroform-d (CDCl₃), is summarized below.[4]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.97Singlet (s)3H
H-36.84Singlet (s)1H
H-68.34Singlet (s)1H
Detailed Interpretation
  • Methoxy Signal (-OCH₃) at 3.97 ppm: This singlet, integrating to three protons, is characteristic of a methoxy group. Its chemical shift is in the expected range for an aryl methyl ether.

  • Aromatic Signal (H-3) at 6.84 ppm: This singlet is assigned to the proton at the C-3 position. It is shielded relative to the H-6 proton due to the electron-donating resonance effect of the para-methoxy group.

  • Aromatic Signal (H-6) at 8.34 ppm: This downfield singlet is assigned to the proton at the C-6 position. Its significant downfield shift is attributed to its ortho position relative to the electronegative ring nitrogen and the deshielding anisotropic effect of the pyridine ring. The bromine at the adjacent C-2 position also contributes to this deshielding.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹³C NMR Spectrum and Interpretation

While specific experimental ¹³C NMR data is not widely published, a reliable prediction can be made based on the known effects of the substituents on the pyridine ring. The electronegativity of nitrogen, bromine, and chlorine, along with the electron-donating nature of the methoxy group, are the primary factors influencing the carbon chemical shifts.[5]

The assignments are based on established substituent effects in pyridine systems:

  • C-2, C-4, and C-5: These carbons are directly attached to electronegative atoms (N, Br, Cl, O) and are expected to be significantly deshielded, appearing far downfield. C-2 (bearing the bromine and adjacent to nitrogen) and C-4 (bearing the chlorine) are anticipated to be in the 140-160 ppm region. C-5, attached to the methoxy group, will also be downfield.

  • C-6 and C-3: These carbons are protonated. C-6, being adjacent to the ring nitrogen, will be more deshielded than C-3.

  • -OCH₃ Carbon: The methoxy carbon typically appears in the 55-60 ppm range.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for this compound.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~56
C-3~110
C-5~145
C-6~148
C-4~150
C-2~152

Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and integrity, the following standardized protocol for acquiring NMR spectra for compounds like this compound is recommended.

  • Sample Preparation:

    • Accurately weigh 5–10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a 5 mm NMR tube.[6]

    • Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical Parameters:

      • Pulse Angle: 30°

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for optimal signal-to-noise).[6]

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096 (a higher number of scans is needed due to the low natural abundance of ¹³C).[6]

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of Structure and Workflow

Visual diagrams are essential for conceptualizing the molecular structure and the analytical workflow.

Diagram 1: Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesized Product (this compound) purify Purification (e.g., Column Chromatography) start->purify nmr_acq NMR Sample Prep & Data Acquisition purify->nmr_acq Pure Sample h1_nmr ¹H NMR Spectrum nmr_acq->h1_nmr c13_nmr ¹³C NMR Spectrum nmr_acq->c13_nmr interp Spectral Interpretation (Chemical Shifts, Integration) h1_nmr->interp c13_nmr->interp assign Signal-to-Atom Assignment interp->assign validation Structure Confirmed assign->validation

Caption: Workflow for structural confirmation of the target compound.

Diagram 2: NMR Assignments for this compound cluster_mol cluster_h1 ¹H NMR Assignments (ppm) cluster_c13 ¹³C NMR Assignments (ppm, Predicted) mol H6 H-6: 8.34 H3 H-3: 6.84 OCH3_H -OCH₃: 3.97 C2 C-2: ~152 C4 C-4: ~150 C6 C-6: ~148 C5 C-5: ~145 C3 C-3: ~110 OCH3_C -OCH₃: ~56

Caption: Molecular structure with ¹H and predicted ¹³C NMR assignments.

Conclusion

The structural characterization of this compound is definitively achieved through NMR spectroscopy. The ¹H NMR spectrum clearly resolves the two aromatic protons and the methoxy group protons, with chemical shifts that are fully consistent with the electronic effects of the substituents. Complemented by a predicted ¹³C NMR spectrum, this guide provides a robust and reliable dataset for the identification and quality assessment of this important heterocyclic compound in any research or development setting.

References

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available at: [Link]

  • Li, W., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3236. Available at: [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link]

  • Brügel, W. (1962). Analysis of the NMR Spectrum of Pyridine. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177. Referenced in Castellano & Kostelnik (1967).
  • He, W., Zhang, R., & Cai, M. (2017). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]

  • Poziomek, E. J., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • Beilstein Journals. (2014). Supporting Information for Regioselective bromination of phenols and subsequent Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Gold-catalyzed deoxygenation of amine N-oxides by hydrosilanes. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-4-chloro-5-methoxypyridine, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its unambiguous identification and structural confirmation are paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, experimental execution, and spectral interpretation. We will delve into the causal reasoning behind procedural choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

This compound is a substituted pyridine derivative. The pyridine ring is a core structure in numerous pharmaceuticals and agrochemicals, and its halogenated variants serve as key building blocks for creating more complex molecules through reactions like cross-coupling and nucleophilic substitution.[1] The precise arrangement of the bromo, chloro, and methoxy substituents dictates the molecule's reactivity and its potential biological interactions.[2]

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds.[3] For a molecule containing both bromine and chlorine, mass spectrometry offers a uniquely definitive signature due to the characteristic isotopic patterns of these halogens, making it a primary technique for identity confirmation.

Fundamental Principles: The Isotopic Signature of Halogens

The power of mass spectrometry in analyzing halogenated compounds lies in the natural abundance of their stable isotopes. Unlike elements like carbon, where the heavy isotope (¹³C) has a low natural abundance (~1.1%), chlorine and bromine have heavy isotopes that are significantly abundant.

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M to M+2 peak intensity ratio of approximately 3:1 for any fragment containing a single chlorine atom.[4][5]

  • Bromine: Exists as two primary isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This gives a signature M to M+2 peak intensity ratio of nearly 1:1 for any fragment containing a single bromine atom.[4][6]

When a molecule, such as this compound, contains both atoms, these patterns superimpose, creating a highly distinctive "isotopic cluster" for the molecular ion. This cluster provides a rapid and confident means of identifying the presence of one chlorine and one bromine atom.

Experimental Design & Rationale

The choice of analytical methodology is critical for obtaining high-quality, interpretable data. For a semi-volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[7][8]

Sample Introduction: Gas Chromatography (GC)

GC is chosen for its exceptional ability to separate the analyte of interest from solvents, starting materials, and reaction byproducts before it enters the mass spectrometer. This chromatographic separation is crucial for preventing ion suppression and ensuring a clean mass spectrum, which is fundamental to a self-validating protocol.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization source for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and, importantly, to fragment in a reproducible manner.[9]

  • Expertise & Causality: While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of non-volatile or thermally labile compounds by producing intact protonated molecules ([M+H]⁺), EI's "hard" ionization is deliberately chosen here.[10][11] The resulting fragmentation pattern provides a structural "fingerprint" of the molecule, offering much deeper structural insight than the molecular weight alone. This fragmentation is essential for confirming the connectivity of the atoms.

The overall experimental workflow is visualized below.

Figure 1: General experimental workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate).

  • Concentration: Prepare a dilute solution of the sample, typically around 100-200 µg/mL. High concentrations can saturate the detector and lead to poor peak shape.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

4.2. Instrumentation & Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injection:

    • Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial Temp: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temp: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 350. A lower starting m/z is needed to observe smaller fragments, while the upper limit comfortably covers the molecular ion.

    • Solvent Delay: 3-4 minutes, to prevent the high volume of solvent from entering and saturating the MS detector.

Interpretation of the Mass Spectrum

The resulting mass spectrum is analyzed for two key features: the molecular ion cluster and the fragmentation pattern.

The Molecular Ion (M⁺) Cluster

The molecular formula is C₆H₅BrClNO. The presence of one bromine and one chlorine atom creates a unique isotopic cluster of four main peaks: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺. The nominal mass of the molecular ion (using the most abundant isotopes, ⁷⁹Br and ³⁵Cl) is 221 Da. The expected isotopic distribution is detailed in the table below.

IonIsotopic CompositionNominal m/zCalculated Relative Abundance
M⁺ C₆H₅⁷⁹Br³⁵ClNO221100.0%
(M+2)⁺ C₆H₅⁸¹Br³⁵ClNO / C₆H₅⁷⁹Br³⁷ClNO223128.2%
(M+4)⁺ C₆H₅⁸¹Br³⁷ClNO22531.5%
(M+6)⁺ Contribution from ¹³C isotopes227~4.2%

Note: Relative abundances are calculated based on P(³⁵Cl)=0.7577, P(³⁷Cl)=0.2423, P(⁷⁹Br)=0.5069, P(⁸¹Br)=0.4931. The (M+2) peak is a composite of two isotopic combinations.

Observing this distinct 100 : 128 : 31 pattern is authoritative confirmation of the elemental composition.

The Fragmentation Pattern

The fragmentation pattern provides the structural fingerprint. For this compound, fragmentation is predicted to occur via several logical pathways initiated by the high energy of electron impact.[12][13]

Fragmentation cluster_frags Key Fragments M [C₆H₅BrClNO]⁺ m/z 221/223/225 M_minus_CH3 [M - •CH₃]⁺ m/z 206/208/210 M->M_minus_CH3 - •CH₃ M_minus_Br [M - •Br]⁺ m/z 142/144 M->M_minus_Br - •Br M_minus_Cl [M - •Cl]⁺ m/z 186/188 M->M_minus_Cl - •Cl M_minus_OCH3 [M - •OCH₃]⁺ m/z 190/192/194 M->M_minus_OCH3 - •OCH₃ M_minus_CHO [M - CHO]⁺ m/z 192/194/196 M_minus_CH3->M_minus_CHO - CO

Figure 2: Predicted fragmentation pathways for this compound.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (α-cleavage): The bond between the methoxy oxygen and the methyl group is a likely point of cleavage, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would produce a prominent ion cluster at m/z 206/208/210 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting ion can rearrange and expel a neutral molecule of carbon monoxide (CO, 28 Da).[14] This would lead to a fragment cluster at m/z 178/180/182 .

  • Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

    • Loss of •Br would yield an ion cluster at m/z 142/144 (still showing the 3:1 chlorine isotopic pattern).

    • Loss of •Cl would yield an ion cluster at m/z 186/188 (still showing the 1:1 bromine isotopic pattern).

  • Loss of Methoxy Radical: The entire methoxy group can be lost as a radical (•OCH₃, 31 Da), yielding a fragment at m/z 190/192/194 .

The presence and relative intensity of these fragment ions allow for the unambiguous structural confirmation of the analyte. The base peak (most intense peak) in the spectrum will likely correspond to one of the more stable fragment ions.

Conclusion

The mass spectrometric analysis of this compound, when approached with a clear understanding of its unique chemical properties, is a powerful and definitive analytical technique. By employing GC-MS with Electron Ionization, researchers can leverage both the unparalleled isotopic signature of the two halogen atoms for elemental confirmation and the reproducible fragmentation pattern for absolute structural elucidation. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for achieving accurate and reliable results in a research and development setting.

References

  • Vertex AI Search. (n.d.). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry.
  • Coconote. (2025). Mass Spectrometry & Isotopes.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResearchGate. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry.
  • PubMed. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry.
  • ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • Fluoromart. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
  • IndiaMART. (n.d.). 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • PubMed. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method.
  • ChemicalBook. (2025). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Benchchem. (n.d.). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ACS Omega. (2026). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding.
  • NIST. (n.d.). Pyridine, 2-bromo-.
  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives.
  • ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for acquiring and interpreting the infrared (IR) spectrum of 2-Bromo-4-chloro-5-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, detailed experimental protocols, and in-depth spectral analysis of this polysubstituted pyridine derivative. Our approach is grounded in established spectroscopic principles and practical laboratory expertise to ensure both scientific rigor and actionable insights.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound with a substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of bromo, chloro, and methoxy substituents on the pyridine ring dictates its chemical reactivity, electronic properties, and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a molecule like this compound, FT-IR is indispensable for confirming the presence of key functional groups and verifying the integrity of the aromatic scaffold. This guide will walk you through the process of obtaining a high-quality IR spectrum and interpreting its features with confidence.

Theoretical Foundations: Molecular Vibrations

Infrared radiation absorption occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The primary vibrational modes include stretching (a change in bond length) and bending (a change in bond angle).[1][2][3] The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the molecule's functional groups and overall structure.

For this compound, we anticipate characteristic vibrations from:

  • The Pyridine Ring: C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes.

  • Substituents: C-Br stretching, C-Cl stretching, and vibrations associated with the methoxy (-OCH₃) group, including C-O stretching and C-H stretching and bending.

The electronic effects of the substituents (bromo, chloro, and methoxy groups) influence the bond strengths and force constants within the pyridine ring, leading to predictable shifts in the vibrational frequencies compared to unsubstituted pyridine.[4][5]

Experimental Protocols: Acquiring a High-Quality Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[6][7] Since this compound is a solid at room temperature, several techniques are applicable. The choice of method depends on the sample amount, desired spectral quality, and available equipment.

Sample Preparation Methodologies

A. Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality transmission spectra of solid samples.[8][9][10] The principle relies on dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[11][12]

Protocol:

  • Drying: Gently heat spectroscopy-grade Potassium Bromide (KBr) in an oven to eliminate any absorbed moisture, which can cause significant interference in the spectrum (broad O-H band around 3400 cm⁻¹).[8]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.[6][9]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8] This will cause the KBr to "cold-flow" and form a transparent or translucent disc.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

B. Nujol Mull Technique

An alternative to KBr pellets, this method involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol), to form a paste.[12][13][14]

Protocol:

  • Grinding: Grind a small amount (2-5 mg) of the sample to a fine powder in an agate mortar.

  • Mulling: Add a single drop of Nujol to the ground sample and continue grinding until a smooth, toothpaste-like paste is formed.[13]

  • Application: Transfer a small amount of the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.[12]

  • Analysis: Mount the sandwiched plates in the spectrometer's sample holder.

    • Causality Note: Nujol itself has strong C-H absorption bands (~2920, ~2850, ~1460, and ~1375 cm⁻¹).[12][13] It is crucial to run a background spectrum of Nujol or use a complementary mulling agent like Fluorolube to observe sample bands that may be obscured in these regions.[13]

C. Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.[15][16][17][18] It is ideal for analyzing small quantities of solid or liquid samples directly.[19]

Protocol:

  • Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[16] This is critical for obtaining a good quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

FT-IR Spectrometer Operation Workflow

The following diagram illustrates the generalized workflow for acquiring an IR spectrum using any of the above preparation methods.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Processing & Analysis Prep Select Method (KBr, Mull, or ATR) Grind Grind Sample (if KBr or Mull) Prep->Grind ATR_Place Place Sample on ATR Crystal Prep->ATR_Place Mix Mix with Matrix (if KBr or Mull) Grind->Mix Press Press Pellet / Apply Mull Mix->Press Mount Mount Sample in Spectrometer Press->Mount ATR_Place->Mount Background Record Background Spectrum Background->Mount Scan Acquire Sample Spectrum Mount->Scan Process Process Data (Baseline Correction, etc.) Scan->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyridine (CAS No. 880870-13-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methoxypyridine is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery landscape. Its unique arrangement of functional groups—a bromine atom, a chlorine atom, and a methoxy group on the pyridine core—renders it a versatile synthetic intermediate for the generation of a diverse array of more complex molecules.[1][2][3] The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous clinically approved drugs.[2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 5-Bromo-2-chloro-4-methoxypyridine, with a focus on its utility as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-chloro-4-methoxypyridine is fundamental to its application in synthetic chemistry and drug design. The table below summarizes its key properties.

PropertyValueReference
CAS Number 880870-13-3[5][6]
Molecular Formula C₆H₅BrClNO[1][7]
Molecular Weight 222.47 g/mol [1][7]
Boiling Point 251℃[8]
Density 1.650 g/cm³[8]
Appearance White solid[5]
SMILES Code COc1cc(Cl)ncc1Br[1][6]

Synthesis and Reactivity

The synthesis of 5-Bromo-2-chloro-4-methoxypyridine is typically achieved through the electrophilic bromination of a 2-chloro-4-methoxypyridine precursor. The reactivity of this compound is characterized by the differential reactivity of its halogen substituents, which allows for selective functionalization at various positions on the pyridine ring. This feature is of paramount importance for its use as a versatile building block in the synthesis of complex molecular architectures.

Synthetic Protocol: Bromination of 2-Chloro-4-methoxypyridine

This protocol describes a common method for the synthesis of 5-Bromo-2-chloro-4-methoxypyridine.[5][6][7]

Materials:

  • 2-Chloro-4-methoxypyridine

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • 8N Sodium hydroxide solution

  • Ice

  • Chloroform

  • Anhydrous sodium sulfate

  • Saturated brine solution

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Under ice bath cooling, dissolve 2-Chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid.

  • Add N-bromosuccinimide (1 equivalent) to the solution in batches, maintaining the low temperature.

  • Stir the reaction mixture at 0°C and then allow it to gradually warm to 55°C. Maintain this temperature for 3 hours.

  • After the reaction is complete, slowly pour the mixture into ice water.

  • Neutralize the solution to an alkaline pH using an 8N aqueous sodium hydroxide solution.

  • Extract the product with chloroform.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[5]

Confirmation of Structure: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts in CDCl₃ are approximately δ 3.97 (s, 3H, OCH₃), δ 6.84 (s, 1H, pyridine ring H), and δ 8.34 (s, 1H, pyridine ring H).[5]

G 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine->5-Bromo-2-chloro-4-methoxypyridine Bromination NBS, H₂SO₄ NBS, H₂SO₄

Caption: Synthetic pathway for 5-Bromo-2-chloro-4-methoxypyridine.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-Bromo-2-chloro-4-methoxypyridine is not extensively documented in publicly available literature, the broader class of substituted pyridines and pyrimidines are of significant interest in drug discovery.[2][4] The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

The pyridine and pyrimidine cores are prevalent in a multitude of kinase inhibitors. The differential reactivity of the chloro and bromo substituents on 5-Bromo-2-chloro-4-methoxypyridine allows for sequential, site-selective introduction of various functionalities, a crucial strategy in the synthesis of kinase inhibitors. For instance, derivatives of sulfonamide methoxypyridine have been investigated as potent PI3K/mTOR dual inhibitors for cancer therapy.[5][9]

In the Synthesis of Antitumor Agents

Polymethoxylated and halogenated pyridine ring systems have been explored for their antitumor properties.[7] The synthesis of various fused pyridine ring systems has yielded compounds with a broad spectrum of antitumor activity against numerous cancer cell lines.[7] The structural features of 5-Bromo-2-chloro-4-methoxypyridine make it an attractive starting material for the development of novel anticancer agents.

As an Intermediate for Neurologically Active Compounds

Substituted pyridines have also been identified as novel inhibitors of the dopamine transporter (DAT), which may have therapeutic potential in conditions such as Parkinson's disease and depression.[10] The simple yet versatile structure of 5-Bromo-2-chloro-4-methoxypyridine provides a template for the synthesis of new DAT inhibitors and other neurologically active compounds.

G cluster_0 Potential Therapeutic Areas Kinase Inhibitors Kinase Inhibitors Antitumor Agents Antitumor Agents Neurologically Active Compounds Neurologically Active Compounds 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine 5-Bromo-2-chloro-4-methoxypyridine->Kinase Inhibitors Synthetic Intermediate 5-Bromo-2-chloro-4-methoxypyridine->Antitumor Agents Synthetic Intermediate 5-Bromo-2-chloro-4-methoxypyridine->Neurologically Active Compounds Synthetic Intermediate

Caption: Potential applications of 5-Bromo-2-chloro-4-methoxypyridine.

Experimental Protocols for Further Functionalization

The utility of 5-Bromo-2-chloro-4-methoxypyridine as a synthetic intermediate is demonstrated by its ability to undergo various cross-coupling and substitution reactions. The following are representative protocols adapted from methodologies for structurally similar compounds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the bromine-substituted position.

Materials:

  • 5-Bromo-2-chloro-4-methoxypyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 5-Bromo-2-chloro-4-methoxypyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (e.g., 0.05 equivalents) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suppliers

5-Bromo-2-chloro-4-methoxypyridine is commercially available from various chemical suppliers. Researchers can source this compound in quantities ranging from research-grade to bulk amounts. Some notable suppliers include:

  • Accela ChemBio Co.,Ltd.[5]

  • Bide Pharmatech Ltd.[5]

  • Career Henan Chemical Co.[5]

  • Nanjing Vital Chemical Co., Ltd.[5]

  • PSN Pharmaceutical Technology Co., Ltd.[5]

  • Shanghai Hekang Biotechnology Co., Ltd.[5]

  • Shijiazhuang Sdyano Fine Chemical Co., Ltd.[5]

  • SuZhou ShiYa Biopharmaceuticals, Inc.[5]

  • Pharmalego[1]

  • Aribo Biotechnology[6]

  • Appretech Scientific Limited[11]

  • Reagentia[12]

  • Sigma-Aldrich[2]

Conclusion

5-Bromo-2-chloro-4-methoxypyridine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined chemical properties, accessible synthesis, and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. While direct biological data for this specific compound is emerging, the established importance of the substituted pyridine scaffold in a range of therapeutic areas, including oncology and neurology, underscores the potential of 5-Bromo-2-chloro-4-methoxypyridine as a key intermediate in the development of next-generation therapeutics. Further research into the biological activities of its derivatives is warranted to fully explore its potential in pharmaceutical research.

References

  • 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE CAS#: 880870-13-3. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2695.
  • Cas:880870-13-3 Name:5-Bromo-2-chloro-4-methoxypyridine - Aribo Biotechnology. (2024, October 10). Retrieved January 15, 2026, from [Link]

  • CAS 880870-13-3 | 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE... (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-氯-4-甲氧基吡啶- CAS号17228-69-2 - 摩熵化学. (n.d.). Retrieved January 15, 2026, from [Link]

  • 5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg) - Reagentia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2004). Journal of medicinal chemistry, 47(19), 4677–4684.
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  • 5-Bromo-2-chloro-4-methoxypyridine | C6H5BrClNO | CID 49853415 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Pyridine: the scaffolds with significant clinical diversity. (2021). European Journal of Medicinal Chemistry, 211, 113083.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(10), 5018-5029.
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Sources

Solubility of 2-Bromo-4-chloro-5-methoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-chloro-5-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Recognizing the scarcity of public-domain data for this specific substituted pyridine, this document is structured to empower researchers, chemists, and drug development professionals with the foundational principles and practical methodologies required to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, introduce predictive models for solvent selection, provide a detailed, self-validating experimental protocol, and outline robust analytical techniques for quantification. This guide is designed to be a definitive resource, blending theoretical causality with field-proven experimental insights.

Introduction to this compound and its Solubility

This compound is a polysubstituted pyridine derivative. Such halogenated and alkoxy-substituted heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science.[1] The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring creates a unique electronic and steric profile, influencing its reactivity and physicochemical properties.

Solubility is a critical-to-quality attribute that dictates the feasibility of a compound's application in synthesis, purification, formulation, and biological screening.[2][3] For a compound like this compound, which may serve as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API), understanding its solubility profile is paramount for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient chemical transformation.[4]

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for isolating the compound with high purity.

  • Formulation Development: For direct use applications, solubility in various excipients and delivery systems is a key consideration.[5]

  • Process Optimization: High solubility can lead to higher process intensity and yield, reducing waste and cost.

This guide will systematically address the core principles and actions required to establish a comprehensive solubility profile for this compound.

The Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3][6] Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy (solute-solute interactions) and the solvent's cohesive energy (solvent-solvent interactions).

Key Factors Influencing Solubility:

  • Solute Structure (this compound):

    • Polarity: The pyridine nitrogen atom introduces a dipole moment. The electron-withdrawing halogen substituents (Bromo and Chloro) and the electron-donating methoxy group further modulate the electron density and polarity of the molecule.[1]

    • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The methoxy group's oxygen is also a potential hydrogen bond acceptor. The absence of acidic protons means the molecule cannot act as a hydrogen bond donor.

    • Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces will be a significant contributor to its interaction with nonpolar solvents.

  • Solvent Properties:

    • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, e.g., alcohols) and aprotic (lacking such bonds, e.g., acetone, DMSO).[7]

    • Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules.[8] Solvents with high dielectric constants are generally better at dissolving polar compounds.[9]

    • Intermolecular Forces: The dominant forces within the solvent (hydrogen bonding, dipole-dipole, dispersion) will determine its compatibility with the solute.

Based on its structure, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. Its solubility in polar protic solvents like alcohols will be influenced by hydrogen bonding, while solubility in polar aprotic solvents will depend on dipole-dipole interactions.

Predictive Approach: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a predictive model can rationalize the selection of a diverse yet targeted set of solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool for this purpose.[10] It deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[11] While the exact HSP values for this compound are not published, they can be estimated using group contribution methods.[12] However, for practical purposes, a researcher can select a range of solvents with varying HSP values to probe the solute's compatibility across the Hansen space.

Table 1: Recommended Solvent Classes for Initial Solubility Screening

Solvent ClassExample SolventsPrimary Interaction TypeExpected Solubility Rationale
Nonpolar Hexane, TolueneDispersionLow; interactions may not overcome crystal lattice energy.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN)Dipole-Dipole, DispersionModerate to High; favorable dipole interactions are expected.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen Bonding, Dipole-DipoleModerate to High; hydrogen bond acceptance by the pyridine N and methoxy O should enhance solubility.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong Dipole-DipoleHigh to Very High; often considered "universal" organic solvents for polar compounds.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[7][13] This method ensures that the solution is truly saturated at a given temperature, providing data that is thermodynamically valid and crucial for process development.[14]

Logical Workflow for Solubility Determination

The overall process follows a systematic and logical flow from preparation to final data analysis, ensuring robustness and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Quantification A 1. Solvent Selection (Based on HSP & Polarity) B 2. Solute & Solvent Prep (Verify Purity, Degas Solvents) A->B D 4. Sample Incubation (Add excess solute to solvent) B->D C 3. Analytical Method Dev. (HPLC or UV-Vis) H 8. Quantification (Inject into HPLC/UV-Vis) C->H E 5. Isothermal Equilibration (Shake at constant temp, e.g., 37°C) D->E F 6. Phase Separation (Centrifuge/Filter to remove solid) E->F G 7. Sample Dilution (Prepare aliquot for analysis) F->G G->H I 9. Data Calculation (Determine concentration, mg/mL) H->I J Solubility Data Table I->J Final Report G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_forces Governing Intermolecular Forces SolutePolarity Polarity (Dipole Moment) Dipole Dipole-Dipole SolutePolarity->Dipole SoluteHBond H-Bonding (Acceptor Sites) HBond Hydrogen Bonding SoluteHBond->HBond SolventPolarity Polarity (Dielectric Const.) SolventPolarity->Dipole SolventHBond H-Bonding (Donor/Acceptor) SolventHBond->HBond Solubility High Solubility Dipole->Solubility Strong Match HBond->Solubility Strong Match Dispersion Dispersion Forces

Sources

A Technical Guide to the Stability and Storage of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-Bromo-4-chloro-5-methoxypyridine (CAS No. 1033203-40-5), a key halogenated pyridine derivative utilized in pharmaceutical and agrochemical research and development. In the absence of extensive publicly available stability studies for this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict potential degradation pathways and establish best practices for its handling and storage. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle.

Introduction: Chemical Profile and Importance

This compound is a polysubstituted pyridine ring system with a unique combination of functional groups that make it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the bromine and chlorine atoms, coupled with the electron-donating effect of the methoxy group, creates a nuanced electronic profile that influences its reactivity and stability. The pyridine nitrogen itself introduces a site of basicity and potential N-oxidation.[1] Understanding the interplay of these features is critical for predicting its stability under various environmental conditions.

The structural motifs present in this compound are common in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel compounds.[2] The stability of this intermediate directly impacts the yield and purity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are foundational to understanding its handling and storage requirements.

PropertyValueRationale and Implications
Molecular Formula C₆H₅BrClNOProvides the elemental composition.
Molecular Weight 222.47 g/mol Essential for stoichiometric calculations in synthesis.
Appearance Expected to be a solid at room temperatureInfluences handling procedures (e.g., need for spatulas, weighing paper).
Solubility Soluble in organic solventsDictates appropriate solvents for reactions and analytical testing.
Reactivity Susceptible to nucleophilic attack, oxidation, and photodegradationInforms the selection of appropriate storage conditions to prevent degradation.

Table 1: Physicochemical Properties of this compound

Predicted Degradation Pathways

Based on the chemical structure of this compound and established reactivity of related halogenated pyridines, several potential degradation pathways can be anticipated.[3][4] Forced degradation studies are crucial to definitively identify these pathways and the resulting degradants.[5]

Hydrolysis

The carbon-halogen bonds in this compound are susceptible to hydrolysis, particularly under forcing acidic or basic conditions and at elevated temperatures. The C-Br bond is generally more labile than the C-Cl bond and may be preferentially cleaved to form the corresponding hydroxypyridine derivative. The methoxy group could also be susceptible to hydrolysis under strong acidic conditions, leading to the formation of a pyridone.

Oxidation

The pyridine nitrogen is a primary site for oxidation, which can lead to the formation of the corresponding N-oxide.[1][6] This transformation can be mediated by strong oxidizing agents or prolonged exposure to atmospheric oxygen. The formation of an N-oxide can alter the electronic properties and reactivity of the pyridine ring.[7]

Photodegradation

Aromatic halides are known to be susceptible to photodegradation upon exposure to UV light.[8][9] This can involve the homolytic cleavage of the carbon-halogen bonds to generate radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Diagram 1: Potential Degradation Pathways

G A 2-Bromo-4-chloro- 5-methoxypyridine B Hydrolysis (H₂O, H⁺/OH⁻) A->B Moisture C Oxidation ([O]) A->C Oxidizing Agents/ Air D Photodegradation (hν) A->D UV Light E Hydroxypyridine Derivatives B->E F Pyridone Derivatives B->F G N-Oxide Derivative C->G H Radical Intermediates & Secondary Products D->H

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended, based on the safety data sheets of analogous compounds and general chemical principles.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the pyridine nitrogen.
Container Keep in a tightly sealed, opaque container.To prevent exposure to moisture and light.[10]
Light Exposure Protect from light.To prevent photodegradation.[8]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.To prevent vigorous and potentially hazardous reactions.[11]

Table 2: Recommended Storage and Handling Conditions

Experimental Protocol: Stability-Indicating Method Development

A robust stability-indicating analytical method is essential for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[12][13]

Objective

To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Materials and Equipment
  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation)

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Photostability chamber

  • Oven

Forced Degradation (Stress Testing) Protocol
  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Treat similarly to acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation cluster_1 Analysis A Acid Hydrolysis F HPLC Method Development A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Method Validation (Specificity, Linearity, Accuracy, Precision) F->G H Stability-Indicating Method Established G->H

Caption: Workflow for developing a stability-indicating analytical method.

HPLC Method Development and Validation
  • Initial Conditions: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks. A PDA detector is useful for assessing peak purity.

  • Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Conclusion

While specific stability data for this compound is not extensively documented, a thorough understanding of its chemical structure and the reactivity of related halogenated pyridines allows for a scientifically grounded approach to its handling and storage. By implementing the recommended conditions of cool, dry, dark, and inert storage, the degradation of this valuable synthetic intermediate can be minimized. The development of a validated stability-indicating analytical method is paramount for ensuring the quality and reliability of this compound in research and development settings.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Liu, G., & Liu, J. (2010). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. Journal of Environmental Sciences, 22(8), 1238-1244.
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  • Zoltewicz, J. A., & Sale, A. A. (1971). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. The Journal of Organic Chemistry, 36(11), 1455–1459.
  • Google Patents. (n.d.). US5869678A - Oxidation of pyridine and derivatives.
  • Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 55(1), 1-16.
  • Zoltewicz, J. A., & Sale, A. A. (1971). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. The Journal of Organic Chemistry, 36(11), 1455–1459.
  • Rathore, H., & Sharma, S. (2018). Degradation of personal care product 2-chloropyrine detected in surface water. Materials Today: Proceedings, 5(11), 24193-24199.
  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Ortiz, P., & Guisán-Ceinos, M. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Ortiz, P., & Guisán-Ceinos, M. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • Obregón-Argenta, S., Colina-Márquez, J., & Rivas-Joya, M. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Journal of Photochemistry and Photobiology A: Chemistry, 249, 29-37.
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A Researcher's Guide to 2-Bromo-4-chloro-5-methoxypyridine: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Section 1: Compound Overview and Strategic Importance

2-Bromo-4-chloro-5-methoxypyridine is a polysubstituted pyridine derivative that serves as a highly versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups—the bromo, chloro, and methoxy moieties—each offering distinct opportunities for selective chemical transformations. This trifunctional nature makes it a valuable precursor in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Researchers leverage this compound to construct novel heterocyclic systems, introduce key pharmacophores, and develop advanced functional materials. A thorough understanding of its chemical properties, and more critically, its safety profile, is paramount for its effective and responsible use in a laboratory setting.

Section 2: Comprehensive Hazard Identification and Risk Assessment

A critical analysis of the available safety data indicates that this compound is a hazardous substance that requires careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as potential toxicity if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

The causality behind these classifications lies in the chemical's reactivity. As a halogenated aromatic compound, it can interact with biological macromolecules, leading to irritation and inflammatory responses upon contact with skin, eyes, or the respiratory tract.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

  • Engineering Controls : All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Personal Protective Equipment (PPE) : The selection of PPE is dictated by the specific hazards of the compound.

    • Eye Protection : Chemical safety goggles with side shields are required at all times.[2]

    • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Skin and Body Protection : A flame-resistant lab coat is required. For larger-scale operations or when there is a significant risk of splashing, additional protective clothing, such as a chemical-resistant apron, should be considered.

    • Respiratory Protection : If there is a risk of exposure exceeding occupational limits, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.

  • Handling : Avoid the formation of dust and aerosols.[3] Use non-sparking tools for transfers. Ensure adequate ventilation at all times. After handling, wash hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and laundered before reuse.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be disposed of as hazardous chemical waste. Do not allow it to enter drains or waterways.

Section 5: Emergency Protocols: Spills and Exposures

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] If skin irritation persists, seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Spill Response : Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal.

Below is a workflow diagram for handling emergency situations.

EmergencyResponse cluster_spill Spill Detected cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE_Spill Don PPE Ventilate->PPE_Spill Contain Contain Spill with Inert Absorbent PPE_Spill->Contain Collect Collect Waste Contain->Collect Dispose_Spill Dispose as Hazardous Waste Collect->Dispose_Spill Exposure Exposure Event Remove Remove from Source Exposure->Remove FirstAid Type of Exposure? Remove->FirstAid Skin Skin Contact: Wash with soap & water for 15 min FirstAid->Skin Skin Eyes Eye Contact: Flush with water for 15 min FirstAid->Eyes Eyes Inhale Inhalation: Move to fresh air FirstAid->Inhale Inhalation Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhale->Medical

Caption: Emergency response workflow for spills and personnel exposure.

Section 6: Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for designing experiments and predicting its behavior.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol [6]
Appearance White solid[6]
Melting Point 73-75 °C[2]
Boiling Point 323.6 ± 22.0 °C at 760 mmHg[2]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[6]

Section 7: Illustrative Synthesis Protocol with Integrated Safety

The following is a representative protocol for the synthesis of this compound, highlighting the necessary safety precautions at each step. This protocol is for illustrative purposes and should be adapted and optimized by the end-user.

Reaction: Bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in sulfuric acid.[6]

Materials:

  • 2-Chloro-4-methoxypyridine

  • N-bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • 8N Sodium Hydroxide solution

  • Ice

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel

Protocol:

  • Reaction Setup (PPE and Engineering Controls are critical) : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Initial Cooling : Place the flask in an ice bath to pre-cool.

  • Addition of Starting Material : Carefully add 2-chloro-4-methoxypyridine to the flask, followed by the slow, portion-wise addition of concentrated sulfuric acid. Causality: This is an exothermic process, and slow addition with cooling is necessary to control the temperature.

  • Addition of Brominating Agent : While maintaining the ice bath, add N-bromosuccinimide in small portions. Safety: NBS is a lachrymator and should be handled with care.

  • Reaction Progression : Allow the reaction to stir and gradually warm to 55 °C, maintaining this temperature for 3 hours.[6] Monitor the reaction by TLC.

  • Quenching (High-Risk Step) : Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of ice water. Causality: This is a highly exothermic quenching process. A large volume of ice is essential to dissipate the heat generated from the dilution of concentrated sulfuric acid.

  • Neutralization : Adjust the pH to be alkaline by the slow addition of 8N sodium hydroxide solution, while keeping the mixture in an ice bath.

  • Extraction : Transfer the mixture to a separatory funnel and extract with chloroform.[6]

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification : Purify the crude product by silica gel column chromatography.[6]

Below is a diagram illustrating the synthesis workflow.

SynthesisWorkflow A 1. Add 2-chloro-4-methoxypyridine and H₂SO₄ to flask in ice bath B 2. Add N-bromosuccinimide in portions A->B C 3. Stir and heat at 55°C for 3h. Monitor by TLC B->C D 4. Quench by pouring into ice water (Caution: Exothermic!) C->D E 5. Neutralize with 8N NaOH in ice bath D->E F 6. Extract with Chloroform E->F G 7. Dry organic layer with Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Sources

Methodological & Application

Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-methoxypyridine

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups in forming carbon-carbon bonds.[1][2] Its application is particularly profound in medicinal chemistry, where the construction of biaryl and heteroaryl motifs is a frequent necessity for developing novel therapeutic agents.[3][4]

This application note provides a detailed guide to the Suzuki-Miyaura coupling utilizing this compound, a highly valuable dihalogenated building block. The presence of two distinct halogen atoms—bromine and chlorine—on the electron-deficient pyridine ring presents a strategic opportunity for selective functionalization.[3] The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a chemoselective coupling, preferentially targeting the more labile carbon-bromine bond.[5] This protocol is designed to achieve high yields of 2-aryl-4-chloro-5-methoxypyridine derivatives, preserving the chlorine atom for subsequent downstream transformations, thereby maximizing the synthetic utility of this versatile scaffold.

Part 1: Mechanistic Rationale and Principles of Selectivity

A deep understanding of the reaction mechanism is critical for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6]

The Palladium Catalytic Cycle

The reaction is initiated by a Pd(0) species, which undergoes a sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining and selectivity-determining step of the cycle.[1][7]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide.[2][8]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R' (Transmetalation Complex) ArPdX->ArPdR Transmetalation ([R'B(OH)₃]⁻) ArPdR->Pd0 Product Ar-R' (Coupled Product) ArPdR->Product Reductive Elimination ArX Ar-X RBY2 R'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Base

The base is a crucial component and serves multiple roles. Its primary function is to activate the boronic acid.[10][11] It reacts with the boronic acid (R'B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center during the transmetalation step.[8][12][13] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.

Achieving Chemoselectivity

For polyhalogenated substrates, the site of the initial oxidative addition dictates the final product. The reactivity of carbon-halogen bonds towards Pd(0) insertion generally follows the order: C–I > C–Br > C–OTf >> C–Cl > C–F.[5]

In the case of this compound, the significant difference in bond dissociation energy and reactivity between the C-Br and C-Cl bonds allows the Pd(0) catalyst to selectively insert into the C-Br bond at the C2 position.[14] By carefully controlling the reaction conditions, particularly stoichiometry and temperature, mono-arylation at the bromine-bearing position can be achieved with high fidelity, leaving the C-Cl bond at the C4 position untouched for potential future chemical modifications.

Part 2: Experimental Protocol for Selective C-2 Arylation

This protocol details a reliable method for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • Reagents: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Reagent Quantities (Example Reaction)
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
This compound224.451.01.0224.5 mg
Arylboronic acid-1.21.2Varies
Pd(PPh₃)₄1155.560.030.0334.7 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212.0 mg
1,4-Dioxane---8.0 mL
Water---2.0 mL
Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe. The solvent mixture should be thoroughly sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours, as indicated by the consumption of the starting halide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-aryl-4-chloro-5-methoxypyridine product.

Part 3: Visualizing the Experimental Workflow

The following diagram outlines the complete experimental sequence from setup to product isolation.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Part 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst or a more air-stable precatalyst (e.g., PdCl₂(dppf)). Ensure a robust inert atmosphere.2. Thoroughly degas solvents via freeze-pump-thaw cycles or sparging.3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities. Reaction run for too long or at too high a temperature.Use anhydrous solvents where possible (though some water is often necessary). Use boronic esters (e.g., pinacol esters) which are more stable.[9] Do not overheat or prolong the reaction unnecessarily.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure rigorous exclusion of air from the reaction vessel and solvents.
Formation of Bis-arylated Product Reaction temperature is too high or reaction time is too long, leading to coupling at the C-Cl position.Reduce the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it once the starting bromide is consumed. Consider a less active catalyst system if selectivity remains an issue.
Difficult Purification Residual palladium catalyst or polar byproducts.Filter the crude product through a plug of Celite or silica before chromatography. Consider a charcoal treatment or scavenging resin to remove residual palladium.

Conclusion

The protocol described provides a robust and highly selective method for the mono-arylation of this compound at the C-2 position. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this Suzuki-Miyaura coupling serves as an efficient entry point to a wide array of 2-aryl-4-chloro-5-methoxypyridine intermediates. These products are primed for further synthetic elaboration at the remaining chloro-substituted position, making this methodology a powerful tool for researchers in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings. Retrieved from [Link]

  • Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Retrieved from [Link]

  • Wiley-VCH. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Scott, N., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • De Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yang, D., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Riener, J., & Kappe, C. O. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 2-bromo-4-chloro-5-methoxypyridine, a versatile heterocyclic building block crucial in medicinal chemistry. The inherent differential reactivity of the C2-Br and C4-Cl bonds allows for chemoselective palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This document outlines field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on achieving high selectivity for the more labile C-Br bond. Each section explains the causality behind experimental choices, provides data-driven insights, and includes troubleshooting guidance to empower researchers in synthesizing novel pyridine derivatives for drug discovery and materials science.

Core Concept: Chemoselectivity in Dihalopyridine Coupling

The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen over the other. The basis for this selectivity lies in the fundamental principles of the palladium-catalyzed cross-coupling mechanism, specifically the oxidative addition step.

The Reactivity Hierarchy: The bond dissociation energy (BDE) of the carbon-halogen bond is a primary determinant of reactivity. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) catalyst.[1] The general reactivity trend for halides in these reactions is I > Br > Cl >> F.[1]

Electronic and Positional Effects:

  • Position: In many nitrogen-containing heterocycles, halides adjacent (α) to the nitrogen atom (e.g., the C2 position) are often more reactive due to electronic activation.[2][3]

  • Substituent Effects: The electron-donating 5-methoxy group can modulate the electron density of the pyridine ring, influencing the LUMO coefficients at the halogenated positions and potentially affecting the rate of oxidative addition.[4]

For this compound, the inherent reactivity difference between bromine and chlorine is the dominant factor, allowing for selective coupling at the C2-Br position under carefully controlled conditions.[5] More forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) would be required to activate the C4-Cl bond.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-chloro-5-methoxypyridines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups at the 2-position of the pyridine core.[6]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation product_complex [Ar-R-Pd(0)L₂] trans_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-R (Product) product_complex->product start R-B(OH)₂ borate [R-B(OH)₃]⁻ start->borate Activation base Base (e.g., K₂CO₃) base->start borate->trans_complex halide Ar-Br (Substrate) halide->oa_complex

Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid synthesis and screening of aryl derivatives. Microwave irradiation provides efficient and uniform heating, often leading to shorter reaction times and improved yields.[7][8]

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Arylboronic AcidCoupling Partner
Pd(dppf)Cl₂Palladium Pre-catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-Dioxane / Water (4:1 v/v)Solvent System
Microwave Reactor Vials (2-5 mL)Reaction Vessel
Ethyl Acetate, BrineWorkup Reagents
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelChromatographic Stationary Phase

Step-by-Step Procedure

  • Reaction Setup: To a 2-5 mL microwave reactor vial, add this compound (0.25 mmol, 1.0 equiv.), the desired arylboronic acid (0.3 mmol, 1.2 equiv.), and potassium carbonate (0.5 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.0075 mmol, 3 mol%).

    • Scientist's Note: Pd(dppf)Cl₂ is an air-stable pre-catalyst that is highly effective for a broad range of Suzuki couplings. The dppf ligand promotes both oxidative addition and reductive elimination steps.

  • Solvent Addition: Add 2.0 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

    • Critical Step: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110 °C for 20-30 minutes with stirring.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-chloro-5-methoxypyridine product.

Representative Data

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃11025~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃11025~80-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃11030~75-85
Yields are estimates based on similar substrates and may require optimization.[9][10]

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-chloro-5-methoxypyridines

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between the pyridine core and a terminal alkyne.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]

Catalytic Cycle Overview

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a reactive copper(I) acetylide species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Deprotonation (Base, R-C≡CH) cu_acetylide->trans_complex To Pd Cycle cu_acetylide->cu_halide

Fig. 2: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2: Conventional Heating Sonogashira Coupling

This protocol provides a reliable method for coupling with a range of terminal alkynes under standard laboratory conditions.

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner
PdCl₂(PPh₃)₂Palladium Pre-catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Tetrahydrofuran (THF), AnhydrousCo-solvent
Schlenk Flask or Sealed TubeReaction Vessel

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.015 mmol, 3 mol%).

    • Scientist's Note: The CuI co-catalyst is crucial for activating the terminal alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).[13] Maintaining strictly anaerobic conditions minimizes this side reaction.[13]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (3 mL) and anhydrous, degassed triethylamine (2 mL). Finally, add the terminal alkyne (0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate (25 mL). Wash with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired 2-alkynyl-4-chloro-5-methoxypyridine.

Troubleshooting

IssueProbable CauseSolution
Low or No Conversion Inactive catalyst; insufficient degassing.Use fresh catalyst. Ensure all solvents are rigorously degassed. The reaction mixture turning black indicates Pd(0) precipitation.[13]
Significant Alkyne Homocoupling Presence of oxygen; high copper loading.Improve degassing technique. Consider reducing the amount of CuI or running the reaction under "copper-free" conditions if necessary.[13]
Reaction Stalls Base consumed or insufficient.Add an additional equivalent of Et₃N.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-chloro-5-methoxypyridines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroaromatic amines.[14][15] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[16][17]

Catalytic Cycle Overview

The key steps involve oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination of the final product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L amine_complex->amido_complex Deprotonation product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 halide Ar-Br halide->oa_complex amine HNR'R'' amine->amine_complex base Base (e.g., NaOtBu) base->amine_complex

Fig. 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol uses a robust catalyst system suitable for coupling a variety of primary and secondary amines.[18]

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Primary or Secondary AmineCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Pre-catalyst Source
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
Toluene, AnhydrousSolvent
Schlenk Flask or Sealed TubeReaction Vessel

Step-by-Step Procedure

  • Reaction Setup (Glovebox Recommended): To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 4.8 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.).

    • Critical Step: NaOtBu is highly hygroscopic and reactive. All reagents should be handled under a dry, inert atmosphere (e.g., in a glovebox) for best results.

  • Reagent Addition: Add this compound (0.5 mmol, 1.0 equiv.) and the desired amine (0.6 mmol, 1.2 equiv.).

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 2-amino-4-chloro-5-methoxypyridine derivative.

Comparative Data for Ligand/Base Systems

EntryAmineLigandBaseTemp (°C)Typical Yield (%)
1MorpholineXPhosNaOtBu100>90
2AnilineRuPhosK₃PO₄110~80-90
3BenzylamineBINAPCs₂CO₃100~85-95
Yields are estimates and highly dependent on the specific amine substrate.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. NINGBO INNO PHARMCHEM CO.,LTD.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. ResearchGate.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
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  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
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  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
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Buchwald-Hartwig amination of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-5-methoxypyridine

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine motif is ubiquitous.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for constructing these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to this compound, a substrate of significant interest in medicinal chemistry. The presence of two distinct halogen atoms on the pyridine ring—a bromine at the C-2 position and a chlorine at the C-4 position—presents a unique synthetic challenge and opportunity. By carefully controlling reaction parameters, one can achieve highly chemoselective amination, preferentially targeting the more reactive C-Br bond. This allows for the retention of the C-Cl bond as a synthetic handle for subsequent downstream functionalization, enabling the efficient and modular construction of complex molecular architectures.

This document, intended for researchers and drug development professionals, offers a deep dive into the reaction's mechanistic underpinnings, a rationale for the selection of catalysts and reagents, detailed experimental protocols, and robust troubleshooting strategies.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

  • Oxidative Addition : The active Pd(0) catalyst, coordinated to phosphine ligands, inserts into the aryl-halide bond. This is often the rate-determining step of the cycle.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile displaces a halide from the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[5][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Substrate) This compound aryl_halide->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amido_complex L₂Pd(II)(Ar)(NR₂) pd_complex->amido_complex + Amine - HX (via Base) amine R₂NH (Amine) base Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product Experimental_Workflow prep 1. Preparation - Oven-dry glassware. - Prepare reagents and solvents. setup 2. Reaction Setup - Add solid reagents (halide, base, catalyst, ligand) to flask. - Evacuate and backfill with inert gas (3x). prep->setup addition 3. Reagent Addition - Add anhydrous, degassed solvent. - Add amine nucleophile via syringe. setup->addition reaction 4. Reaction - Heat mixture to specified temperature (e.g., 80-110 °C). - Stir vigorously. addition->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup - Cool to room temperature. - Dilute with solvent (e.g., EtOAc). - Filter through Celite. - Wash with water and brine. monitoring->workup Upon completion purification 7. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. workup->purification analysis 8. Analysis - Characterize pure product (NMR, MS). purification->analysis

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

This protocol is a starting point and may require optimization for specific amines.

Reagents & Materials:

  • This compound (1.0 mmol, 223.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a nitrogen-filled glovebox, add this compound, XPhos Pd G3, and NaOtBu to the Schlenk tube. If a glovebox is unavailable, add the solids to the tube, seal it with a septum, and purge with argon for 15 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 4-chloro-5-methoxy-2-(morpholin-4-yl)pyridine.

Table 2: Recommended Starting Conditions for Various Amine Classes

The following conditions are based on established methodologies for similar substrates and serve as a robust starting point for optimization. [8][9]

Amine Class Example Amine Recommended Ligand Recommended Base Temp (°C)
Primary Aliphatic n-Butylamine BrettPhos LiHMDS 80-100
Secondary Cyclic Pyrrolidine RuPhos or XPhos NaOtBu 90-110
Primary Aryl Aniline XPhos or Xantphos K₃PO₄ 100-120

| Secondary Aryl | N-Methylaniline | RuPhos | NaOtBu | 100-120 |

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Tree decision decision solution solution start Low or No Conversion? decision1 Used Pre-catalyst? start->decision1 Check Catalyst Activity decision2 Base Active? decision1->decision2 Yes solution1 Solution: - Use a pre-catalyst (e.g., XPhos G3). - Ensure Pd(OAc)₂/Pd₂(dba)₃ is high quality. - Ensure inert atmosphere is maintained. decision1->solution1 No decision3 Temp High Enough? decision2->decision3 Yes solution2 Solution: - Use fresh, high-purity NaO*t*Bu or LHMDS. - Grind inorganic bases (Cs₂CO₃, K₃PO₄) before use. decision2->solution2 No solution3 Solution: - Lower temperature. - Screen different ligand/base combination. - Check for hydrodehalogenation (loss of Br/Cl). decision3->solution3 Yes, side products observed solution4 Solution: - Increase temperature in 10 °C increments. - Switch to a more active ligand (e.g., from Xantphos to XPhos). decision3->solution4 No

Figure 3: A Decision Tree for Troubleshooting Low-Yield Reactions.
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed or poor quality).2. Insufficiently strong base or inactive base.3. Reaction temperature is too low.1. Use a reliable pre-catalyst; ensure rigorous inert atmosphere technique.<[10]br>2. Use fresh, high-purity base; consider a stronger base (e.g., K₃PO₄ → NaOtBu).<[11]br>3. Increase temperature; consider switching to a solvent with a higher boiling point (e.g., Toluene → Dioxane).
Hydrodehalogenation (Replacement of Br with H)1. Presence of water or other protic impurities.2. Beta-hydride elimination from the amine or amido complex.1. Use rigorously dried, degassed solvents and high-purity reagents.<[12]br>2. This is an inherent side reaction; screening different ligands may mitigate it. [3]
Loss of Selectivity (Reaction at C-Cl)1. Reaction temperature is too high or reaction time is too long.2. The ligand/catalyst system is too reactive.1. Lower the reaction temperature and monitor carefully to stop the reaction after consumption of the starting material.2. Screen less reactive ligands or milder bases (e.g., NaOtBu → Cs₂CO₃).
Product Degradation The product is sensitive to the strong base or high temperature.Use a weaker base (K₃PO₄, Cs₂CO₃) and the lowest effective temperature. [11]

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These reagents can be toxic and are often air- and moisture-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Strong bases like sodium tert-butoxide and LiHMDS are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Handle in a fume hood.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.

  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.

  • Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.

  • Royal Society of Chemistry. (2016). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications.

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.

  • Entegris. (n.d.). Buchwald Ligands Review.

  • Nolan, S. P., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry.

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • Queiroz, M-J. R. P., et al. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry.

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.

  • Hein, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.

  • Buchwald, S. L., et al. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society.

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

Sources

Application Notes & Protocols for the Stille Coupling of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselective Challenge of Dihalogenated Pyridines

For researchers and professionals in drug development, the synthesis of polysubstituted pyridine derivatives is a cornerstone of creating novel molecular entities with therapeutic potential. 2-Bromo-4-chloro-5-methoxypyridine presents itself as a valuable, yet challenging, building block. The presence of two distinct halogen atoms—bromine and chlorine—at positions amenable to cross-coupling reactions necessitates a carefully controlled and selective approach. The Stille coupling, a robust palladium-catalyzed reaction, offers a powerful tool for forging new carbon-carbon bonds.[1][2] However, its successful application to a dihalogenated substrate like this compound hinges on understanding and exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds. This guide provides an in-depth analysis and detailed protocols for achieving regioselective Stille coupling on this specific substrate, grounded in mechanistic principles and field-proven insights.

The Decisive Factor: Regioselectivity in Palladium-Catalyzed Cross-Coupling

The central challenge in the Stille coupling of this compound is to selectively activate one halogen over the other. The generally accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The regioselectivity of the reaction is primarily determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[1][3]

The relative bond dissociation energies of carbon-halogen bonds play a crucial role in this step. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst.[4] Consequently, under standard Stille coupling conditions, the reaction is expected to occur preferentially at the 2-position (the site of the bromine atom). This inherent difference in reactivity allows for a high degree of regioselectivity without the need for protecting groups.

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the methoxy group, also modulates the reactivity of the halogenated positions. However, the dominant factor governing selectivity in this case remains the disparity in the carbon-halogen bond strengths.

Experimental Protocols: A Step-by-Step Guide to Selective Stille Coupling

The following protocols are designed to provide a robust starting point for the regioselective Stille coupling of this compound with various organostannanes. Optimization may be necessary depending on the specific organotin reagent used.

Core Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Degas Reagents: - this compound - Organostannane - Solvent (e.g., Toluene, Dioxane) - Base (optional) reaction_setup Reaction Setup: - Assemble glassware under inert atmosphere (Ar/N2) - Add solid reagents - Add degassed solvent and liquid reagents prep_reagents->reaction_setup prep_catalyst Prepare Catalyst System: - Pd source (e.g., Pd(PPh3)4) - Ligand (if needed) - Additives (e.g., CuI) prep_catalyst->reaction_setup reaction_run Run Reaction: - Heat to desired temperature (e.g., 80-110 °C) - Monitor progress by TLC/LC-MS reaction_setup->reaction_run workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with KF solution (to remove tin byproducts) reaction_run->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by flash column chromatography workup->purification

Caption: General workflow for the Stille coupling of this compound.

Detailed Protocol 1: Coupling with an Arylstannane

This protocol details the coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[4] Stir vigorously for at least 30 minutes.

  • Filter the mixture through a pad of Celite to remove the precipitated tin salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-4-chloro-5-methoxypyridine.

Data Presentation: Expected Reagents and Conditions
ComponentReagent/ParameterMolar Equiv. / Mol%Rationale
Electrophile This compound1.0The substrate for regioselective cross-coupling.
Nucleophile Organostannane (e.g., Aryl-, Vinyl-, Alkynyl-SnBu₃)1.1 - 1.5The organotin reagent provides the group to be coupled. A slight excess is used to ensure complete consumption of the electrophile.
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand2 - 5 mol%A Pd(0) source is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice.[5]
Ligand (optional) PPh₃, P(o-tol)₃, XPhos4 - 10 mol%Electron-rich and bulky phosphine ligands can accelerate the reaction and stabilize the catalyst.[6][7]
Solvent Toluene, Dioxane, DMF, THF-Anhydrous and degassed polar aprotic solvents are typically used to ensure solubility of the reagents and stability of the catalyst.[5]
Temperature 80 - 110 °C-Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive organostannanes.
Additive (optional) CuI, LiCl10 mol% - 3.0 equivCopper(I) salts can accelerate the transmetalation step.[6] Lithium chloride can also enhance the reaction rate.[3][5]

Mechanistic Insights and Causality

A deeper understanding of the Stille coupling mechanism illuminates the rationale behind the chosen experimental conditions.

Stille_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-Sn(R³)₃ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Byproduct X-Sn(R³)₃ TM->Byproduct RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Start R¹-X + R²-Sn(R³)₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is the rate-determining and selectivity-determining step.[1][8] The choice of a sufficiently active catalyst, such as Pd(PPh₃)₄, ensures this step proceeds efficiently.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide.[1][3] The use of additives like CuI can facilitate this step, particularly with less reactive organostannanes.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][3][9]

The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent removes dissolved oxygen, further protecting the catalyst's integrity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive organostannane.Use a fresh batch of palladium catalyst. Increase the reaction temperature. Consider adding CuI to accelerate transmetalation.
Formation of Homocoupled Byproducts Side reactions of the organostannane.Use a slight excess of the organostannane (1.1-1.2 equiv). Lowering the reaction temperature may also reduce homocoupling.
Difficulty Removing Tin Byproducts Incomplete precipitation of tin salts.Ensure a thorough wash with aqueous KF. Multiple washes may be necessary. Adding a small amount of triethylamine to the chromatography eluent can also help.
Loss of Regioselectivity (Reaction at C-Cl) Harsh reaction conditions (very high temperatures, highly active catalyst systems).Maintain the reaction temperature within the recommended range. Avoid overly reactive catalyst/ligand combinations if selectivity is an issue.

Conclusion

The Stille coupling of this compound is a highly effective method for the regioselective synthesis of 2-substituted-4-chloro-5-methoxypyridines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a high degree of selectivity can be achieved under well-defined reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors, paving the way for the development of novel and complex molecular architectures.

References

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed., 2004 , 43, 4704-4734. [Link]

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  • Casanova, N.; Lledós, A.; Ujaque, G. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). J. Am. Chem. Soc.2005 , 127 (2), 745–757. [Link]

  • Denmark, S. E.; Butler, C. R. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chem. Commun., 2006 , (45), 4693-4695. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed., 2004 , 43, 4704-4734. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]

  • Lu, G.-p.; Cai, C.; Lipshutz, B. H. Stille couplings in water at room temperature. Green Chem., 2012 , 14, 3054-3058. [Link]

  • IONiC / VIPEr. The Stille Reaction. [Link]

  • Chemistry Solved. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube, October 25, 2024. [Link]

  • Belnome, F.; et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011 , 88, 197. [Link]

  • Itami, K.; et al. Stille coupling via C–N bond cleavage. Nat. Commun.2016 , 7, 12837. [Link]

  • Wang, X.-j.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2002 , 67 (10), 3469–3472. [Link]

  • Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26 (7), 1913–1930. [Link]

  • Kim, B.; et al. A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R. Angew. Chem. Int. Ed. Engl.2022 , 61(42), e202212016. [Link]

  • Zhang, K.; et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chem. Commun., 2017 , 53, 1073-1076. [Link]

  • Billingsley, K. L.; Buchwald, S. L. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angew. Chem. Int. Ed. Engl.2008 , 47(26), 4933–4936. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-chloro-5-methoxypyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We delve into the mechanistic principles governing regioselectivity, exploring the electronic interplay between the activating ring nitrogen, the electron-donating methoxy group, and the two distinct halogen leaving groups. This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols for selective substitution at both the C2 and C4 positions using various classes of nucleophiles. The causality behind experimental design choices, from solvent selection to temperature control, is explained to empower users to adapt and troubleshoot these critical synthetic transformations.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous scaffolds in a multitude of biologically active compounds. This compound is a particularly valuable building block, offering two distinct and addressable electrophilic sites for synthetic diversification. The ability to selectively replace either the bromine at the C2 position or the chlorine at the C4 position allows for the sequential and controlled introduction of different functionalities, paving the way for the construction of complex molecular architectures. Understanding the principles that dictate this regioselectivity is paramount for efficient and predictable synthesis design.

The reactivity of this substrate is governed by the electron-deficient nature of the pyridine ring, which is susceptible to nucleophilic attack. The ring nitrogen powerfully activates the ortho (C2) and para (C4) positions towards substitution.[1] The outcome of an SNAr reaction is therefore a delicate balance between the inherent activation at these positions, the electronic influence of the C5-methoxy substituent, and the relative lability of the two different halogen leaving groups.

Mechanistic Insights: Unraveling the Regioselectivity

The cornerstone of an SNAr reaction is a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing a leaving group, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the expulsion of the leaving group.

For this compound, a nucleophile can attack either C2 or C4. The preferred pathway is determined by the stability of the corresponding Meisenheimer complex and the activation energy required for its formation.

SNAr_Mechanism sub This compound mc1 Meisenheimer Complex (Attack at C4) sub->mc1 Path A: Attack at C4 mc2 Meisenheimer Complex (Attack at C2) sub->mc2 Path B: Attack at C2 nuc1 Nu: prod1 2-Bromo-4-nucleo-5-methoxypyridine mc1->prod1 Elimination lg1 - Cl⁻ nuc2 Nu: prod2 4-Chloro-2-nucleo-5-methoxypyridine mc2->prod2 Elimination lg2 - Br⁻

Caption: Competing SNAr pathways on the substrate.

Electronic Factors
  • Ring Nitrogen Activation: The primary activating feature is the pyridine nitrogen. Its electron-withdrawing inductive effect makes the entire ring electron-poor. More importantly, it can stabilize the negative charge of the Meisenheimer intermediate via resonance when the attack occurs at the C2 (ortho) or C4 (para) positions, but not at C3 (meta).[1] This is why substitution is overwhelmingly favored at C2 and C4.

  • C5-Methoxy Group Influence: The methoxy group at C5 exerts two opposing electronic effects:

    • Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density through the sigma bond framework, slightly deactivating the ring.

    • Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the π-system.[3] This donating effect is strongest at the positions ortho and para to the methoxy group (C4 and C6). The +M effect at C4 increases the electron density at this position, potentially disfavoring nucleophilic attack compared to C2.

Leaving Group Ability

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[1] Therefore, the "element effect" is often inverted compared to SN1/SN2 reactions. The reactivity of halogens as leaving groups in SNAr generally follows the order F > Cl > Br > I.[4][5] This is because the high electronegativity of the better leaving groups (like F and Cl) strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to the initial attack.

Based on this principle alone, one would predict a preference for substitution at the C4 position to displace the chloride over the C2 position to displace the bromide.

The Decisive Interplay: Predicting Regioselectivity

The final regiochemical outcome is a contest between these factors:

  • Attack at C4 (displacing Cl): This position is strongly activated by the ring nitrogen (para). However, it is somewhat deactivated by the +M (resonance) effect of the C5-methoxy group. The leaving group (Cl) is generally better than Br in SNAr.

  • Attack at C2 (displacing Br): This position is also strongly activated by the ring nitrogen (ortho). It is less affected by the methoxy group's resonance effect. The leaving group (Br) is generally poorer than Cl in SNAr.

Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended to prevent side reactions with moisture.

Workflow sub 1. Reagent Prep (Substrate, Nucleophile, Solvent, Base) setup 2. Reaction Setup (Inert Atmosphere, Temp Control) sub->setup reaction 3. Reaction Monitoring (TLC, LC-MS) setup->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography, Recrystallization) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Selective C4-Amination with Morpholine

This protocol details the preferential substitution of the C4-chloro group with a secondary amine, a common transformation in medicinal chemistry.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water and Brine

  • Step-by-Step Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M.

    • Add morpholine (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 80-100 °C. The choice of a polar aprotic solvent like DMSO or DMF is crucial as they effectively solvate the intermediate complex, accelerating the reaction.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with water (2x) to remove residual DMSO/DMF, followed by a wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-(morpholin-4-yl)-5-methoxypyridine.

Protocol 2: Selective C4-Alkoxylation with Sodium Methoxide

This protocol describes the introduction of a second methoxy group at the C4 position, displacing the chloride.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid (1.1 - 1.3 eq)

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Water and Brine

  • Step-by-Step Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Carefully add the sodium methoxide solution (1.1 eq) dropwise at room temperature. If using solid NaOMe, it can be added portion-wise to a solution of the substrate in THF or MeOH.

    • Heat the reaction mixture to reflux (for MeOH, ~65 °C) and stir.

    • Monitor the reaction by TLC until completion (typically 2-6 hours).

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Remove the bulk of the methanol under reduced pressure.

    • Partition the remaining residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The resulting crude product, 2-bromo-4,5-dimethoxypyridine, can be purified by column chromatography if necessary.

Data Summary and Expected Outcomes

The regioselectivity of these reactions is high, and under the prescribed conditions, substitution at the C4 position is the major observed pathway.

Protocol Nucleophile Base Solvent Temp (°C) Typical Time (h) Major Product Approx. Yield
1MorpholineK₂CO₃DMSO80-1004-12C4-Substitution75-90%
2Methoxide-MeOH652-6C4-Substitution80-95%

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and efficiency of purification. It is crucial to characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the structure and regiochemistry. The disappearance of the C4-proton signal and the appearance of new signals corresponding to the nucleophile in the ¹H NMR spectrum are key indicators of successful substitution.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution. A thorough understanding of the electronic effects at play—namely the overriding activation by the ring nitrogen and the superior leaving group ability of chloride in the SNAr context—allows for the predictable and high-yielding synthesis of C4-substituted pyridines. The protocols provided herein serve as a validated foundation for researchers to build upon, enabling the strategic elaboration of this important heterocyclic core for applications in drug discovery and beyond. Optimization of conditions for each unique nucleophile is always recommended to achieve maximum efficiency.

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH.[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. MDPI.[Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn.[Link]

  • Substituent Effects. La Salle University.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube.[Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.[Link]

  • Nucelophilic Aromatic Substitution Reactions. YouTube.[Link]

Sources

Application Notes & Protocols: Strategic Use of 2-Bromo-4-chloro-5-methoxypyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly within the domain of protein kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a highly sought-after motif for achieving potent and selective ATP-competitive inhibition.[2] This guide provides an in-depth technical overview and detailed protocols for the strategic utilization of 2-Bromo-4-chloro-5-methoxypyridine , a versatile and highly functionalized heterocyclic building block.

The unique arrangement of substituents on this reagent offers a distinct advantage for synthetic chemists. The differential reactivity of the C2-bromine and C4-chlorine atoms under palladium-catalyzed cross-coupling conditions allows for a programmed, sequential approach to molecular elaboration.[3] Typically, the carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the corresponding carbon-chlorine bond, enabling selective functionalization at the C2 position while preserving the C4 position for subsequent transformations.[3][4] This document details robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empowering researchers to construct complex molecular architectures central to the discovery of next-generation kinase inhibitors targeting critical signaling pathways, such as the EGFR and HER2 cascades.[5][6]

Core Principles: Chemoselectivity and Reaction Mechanics

The synthetic utility of this compound is rooted in the principle of chemoselective cross-coupling. The general reactivity order for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[3] This predictable reactivity allows for the initial reaction to be directed almost exclusively to the C2-bromo position under carefully controlled conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heterocyclic halides like our target pyridine.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of an aryl-amine bond is another critical transformation in the synthesis of kinase inhibitors, as the aniline moiety often serves as a key pharmacophore. The Buchwald-Hartwig amination provides a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[9][10] The catalytic cycle shares mechanistic similarities with the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine by a base, and reductive elimination.[11] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[12]

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Always consult the Safety Data Sheets (SDS) for all reagents prior to use.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the selective C-C bond formation at the more reactive C2-bromo position, leaving the C4-chloro group intact for further functionalization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the starting pyridine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-chloro-5-methoxypyridine intermediate.[7]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterCondition ACondition BRationale & Insights
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ often provides better stability and is effective for heteroaromatic substrates.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids. K₂CO₃ is a standard, cost-effective choice.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)Dioxane is an excellent solvent for solubilizing organic reagents. The addition of water is crucial for the transmetalation step.
Temperature 90 °C100 °CHigher temperatures can accelerate the reaction but may also lead to side products or catalyst decomposition if not controlled.
Protocol 3.2: Buchwald-Hartwig Amination at the C2-Position

This protocol outlines the C-N bond formation at the C2-bromo position. This is a key step for installing the aniline moieties commonly found in EGFR and HER2 inhibitors.[5]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine/Aniline (1.1 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and the anhydrous, degassed solvent. Stir for 5-10 minutes. Finally, add the amine/aniline coupling partner.

  • Inert Atmosphere: Seal the tube or flask securely.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 2-amino-4-chloro-5-methoxypyridine product.[3]

Application Workflow & Pathway Visualization

The power of this compound lies in its capacity for sequential, orthogonal functionalization, as depicted in the workflow below.

G A 2-Bromo-4-chloro- 5-methoxypyridine B Step 1: Selective Coupling @ C2 (Suzuki or Buchwald-Hartwig) A->B Pd(0) Catalyst, Base, Ar-B(OH)2 or R2NH C Key Intermediate: 2-Aryl/Amino-4-chloro- 5-methoxypyridine B->C D Step 2: Coupling @ C4 (Harsher Conditions) C->D Pd(0) Catalyst, Stronger Base/Ligand, Higher Temp. E Final Kinase Inhibitor Scaffold: Di-substituted Pyridine Core D->E

Caption: Synthetic workflow for sequential functionalization.

This step-wise approach allows for the controlled construction of complex molecules. The initial, milder reaction targets the C-Br bond, while a subsequent reaction under more forcing conditions (e.g., using a more active catalyst system or higher temperature) can be used to functionalize the more resilient C-Cl bond.

Many inhibitors synthesized from these scaffolds target receptor tyrosine kinases like EGFR and HER2, which are key nodes in cell proliferation and survival pathways.[6][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR:f0 Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->EGFR:f0 Blocks ATP Binding Site

Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition.

Conclusion & Future Outlook

This compound represents a high-value starting material for drug discovery campaigns targeting the kinome. Its inherent, predictable chemoselectivity allows for the efficient and modular synthesis of diverse compound libraries. The protocols outlined herein provide a robust foundation for researchers to perform key Suzuki-Miyaura and Buchwald-Hartwig transformations, enabling the rapid generation of novel kinase inhibitor candidates. By leveraging these established synthetic methodologies, drug development professionals can accelerate the discovery of potent and selective therapeutics for oncology and other diseases driven by aberrant kinase signaling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Ishikawa, T., et al. (2011). Design and synthesis of novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors bearing a pyrrolo[3,2-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 54(23), 8030-50. [Link]

  • Various Authors. (n.d.). Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Gali-Muhtasib, H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3762. [Link]

  • BenchChem. (n.d.). Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Liao, C., et al. (2020). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • King, F. D., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(3), 424-429. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Batran, R. Z., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1545-1565. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Ji, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • Ball, M., & Sanford, M. S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Accounts of Chemical Research, 53(8), 1594-1606. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • da Silva, A. D., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of biaryl compounds utilizing 2-Bromo-4-chloro-5-methoxypyridine as a key building block. Biaryl structures are privileged motifs in medicinal chemistry, frequently found in pharmacologically active molecules.[1][2] The strategic placement of bromo, chloro, and methoxy functionalities on the pyridine ring offers a versatile scaffold for selective cross-coupling reactions, enabling the synthesis of a diverse library of biaryl compounds. This document explores the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, and provides step-by-step protocols for their practical implementation. Furthermore, it addresses common challenges and offers troubleshooting strategies to empower researchers in drug discovery and development.

Introduction: The Significance of Biaryl Pyridines in Drug Discovery

Biaryl and heteroaryl moieties are fundamental structural units in a vast array of therapeutic agents and biologically active compounds.[2][3] Their prevalence stems from their ability to adopt specific conformations that facilitate precise interactions with biological targets. Pyridine-containing biaryls, in particular, are of significant interest due to the pyridine ring's capacity to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.

The subject of this guide, this compound, is a highly functionalized and versatile starting material. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization.[2] Typically, the carbon-bromine bond is more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the more robust carbon-chlorine bond.[2][4] This chemoselectivity provides a powerful synthetic handle to introduce an initial aryl or heteroaryl group at the 2-position, while leaving the 4-chloro position intact for subsequent transformations.

Mechanistic Foundation: Palladium-Catalyzed Cross-Coupling

The construction of biaryl systems from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The two most common and versatile methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

2.1. The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[7][8][10]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[5][7][9] The base is crucial for activating the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (+ Ar'-B(OR)2, Base) pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2. The Stille Coupling: An Alternative Approach with Organostannanes

The Stille reaction offers a complementary method for biaryl synthesis, utilizing organostannane reagents.[11][12] While the toxicity of tin compounds is a notable drawback, Stille couplings are often highly effective and tolerant of a wide range of functional groups.[11][12] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12]

A key difference is that the transmetalation step in the Stille reaction does not typically require a base. Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction, particularly the transmetalation step.[13]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reagents are flammable and/or toxic and should be handled with care.

3.1. Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a general procedure for the selective coupling at the 2-position of the pyridine ring.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Phenylboronic Acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.[1][14] The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-12 hours).[14][15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[14] Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.[1][14]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.[9][14] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-5-methoxy-2-phenylpyridine.[9][14][15]

Suzuki_Workflow start Start setup Reaction Setup (Reagents, Base) start->setup catalyst Catalyst/Ligand Addition setup->catalyst inert Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (80-100 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up (EtOAc, H2O, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Biaryl Product purify->product

General workflow for Suzuki-Miyaura cross-coupling.
3.2. Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol offers an alternative for substrates that may be incompatible with the basic conditions of the Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Tributyl(phenyl)stannane≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially Available
Anhydrous TolueneAnhydrous, ≥99.8%Commercially Available
Potassium Fluoride (KF)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (3-5 mol%).[4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the tributyl(phenyl)stannane (1.1 equiv.).[4]

  • Reaction: Heat the reaction mixture to 90-110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion.

  • Work-up and Tin Removal: Cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with an aqueous solution of potassium fluoride for 1-2 hours. This will precipitate the tin byproducts as insoluble fluorides.[4]

  • Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of palladium catalyst; Ensure thorough degassing of solvents and proper inert atmosphere technique; Use anhydrous solvents and reagents.
Formation of Homocoupled Byproducts High reaction temperature; Inappropriate ligand.Lower the reaction temperature; Screen different ligands (e.g., Buchwald-type ligands, NHC ligands).[4]
Decomposition of Boronic Acid (Suzuki) Protodeboronation under reaction conditions.Use a milder base (e.g., K₂CO₃, Cs₂CO₃); Use boronic esters (e.g., pinacol esters) which are often more stable.
Difficulty Removing Tin Byproducts (Stille) Incomplete precipitation.Increase the duration of the KF wash or use multiple washes; Consider alternative purification techniques like recrystallization if applicable.[4]
Reaction with the Chloro-substituent Reaction conditions are too harsh.Lower the reaction temperature; Use a less active catalyst system that is more selective for the C-Br bond.
Conclusion

This compound serves as an excellent and versatile substrate for the synthesis of functionalized biaryl pyridine compounds. The selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings allows for the controlled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and chemical synthesis with the foundational knowledge and practical steps to effectively utilize this valuable building block in their research endeavors. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of the desired biaryl products.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Semantic Scholar. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Retrieved from [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society Publications. (2019, October 29). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • American Chemical Society Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]

  • Wikipedia. Stille reaction. Retrieved from [Link]

  • Myers, A. The Stille Reaction. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Google Patents. Process for preparing biaryl compounds.
  • Royal Society of Chemistry. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]

  • American Chemical Society Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]

  • ChemRxiv. Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. Retrieved from [Link]

  • Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • National Center for Biotechnology Information. Applications of biophysical techniques in drug discovery and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, October 1). PubChem applications in drug discovery: a bibliometric analysis. Retrieved from [Link]

  • YouTube. (2024, November 25). Advancing Macrocycles in Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, May 20). Applications of Macrocycles in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 1). How Biologics Have Changed the Drug Discovery Landscape. Retrieved from [Link]

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The Mizoroki-Heck Reaction: A Detailed Protocol for the Selective Vinylation of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional organic materials. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the C-C bond formation necessary to construct these complex molecular architectures.[1][2] This application note provides a comprehensive guide to the Heck coupling of 2-bromo-4-chloro-5-methoxypyridine, a versatile building block for the synthesis of highly functionalized pyridine derivatives. We will delve into the critical aspects of regioselectivity, reaction optimization, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The pyridine core in this compound is adorned with three key substituents that dictate its reactivity. The bromo and chloro groups offer two potential sites for cross-coupling, while the methoxy group, an electron-donating substituent, influences the electronic properties of the pyridine ring. The inherent differences in the carbon-halogen bond strengths (C-Br < C-Cl) provide a handle for achieving selective functionalization, a crucial aspect for efficient molecular construction.[3]

Understanding the Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[4][5] A general understanding of this mechanism is paramount for troubleshooting and optimizing the reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step is crucial for determining the regioselectivity of the addition to the alkene.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.

graph "Heck_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Olefin_Coordination" [label="Olefin Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Olefin_Complex" [label="Ar-Pd(II)-X(L2)(Olefin)"]; "Migratory_Insertion" [label="Migratory Insertion", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Alkyl_Pd_Complex" [label="R-CH2-CH(Ar)-Pd(II)-X(L2)"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Pd_Hydride_Complex" [label="H-Pd(II)-X(L2)(Product)"]; "Reductive_Elimination" [label="Reductive Elimination\n(+ Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" -> "Olefin_Coordination" -> "Olefin_Complex" -> "Migratory_Insertion" -> "Alkyl_Pd_Complex" -> "Beta_Hydride_Elimination" -> "Pd_Hydride_Complex" -> "Reductive_Elimination" -> "Pd(0)L2"; }

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Chemoselectivity: The C-Br vs. C-Cl Challenge

A primary consideration in the Heck coupling of this compound is the selective activation of the C-Br bond over the C-Cl bond. The oxidative addition of the palladium catalyst to the carbon-halogen bond is generally the rate-determining step in the catalytic cycle. The bond dissociation energy for a C-Br bond is lower than that of a C-Cl bond, making the C-Br bond more susceptible to cleavage by the Pd(0) catalyst.[3] This difference in reactivity allows for the selective vinylation at the C2 position, leaving the C4-chloro substituent available for subsequent transformations.

The electron-donating methoxy group at the C5 position increases the electron density of the pyridine ring, which can slightly decrease the rate of oxidative addition. However, the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor governing the regioselectivity of the initial Heck coupling.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with a model alkene, n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating capabilities

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Reagent Addition: Through the septum, add anhydrous DMF, followed by triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-vinylated pyridine product.

graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Reaction" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reagents" [label="Combine Reactants:\n- this compound\n- Pd(OAc)2\n- P(o-tol)3"]; "Inert" [label="Establish Inert Atmosphere\n(Ar or N2)"]; "Solvents_Base" [label="Add Anhydrous DMF,\nEt3N, and n-butyl acrylate"]; "Heating" [label="Heat to 100 °C\nwith Stirring"]; "Monitoring" [label="Monitor by TLC/GC-MS"]; "Reagents" -> "Inert" -> "Solvents_Base" -> "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#E6F4EA"; "Cooling" [label="Cool to Room Temp."]; "Extraction" [label="Dilute with EtOAc,\nWash with H2O and Brine"]; "Drying" [label="Dry over Na2SO4"]; "Concentration" [label="Concentrate in vacuo"]; "Purification" [label="Flash Column Chromatography"]; "Cooling" -> "Extraction" -> "Drying" -> "Concentration" -> "Purification"; }

"Monitoring" -> "Cooling" [lhead="cluster_Workup", ltail="cluster_Reaction"]; }

Caption: A streamlined workflow for the Heck coupling of this compound.

Optimization of Reaction Parameters

The success of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common variables and their impact on the reaction outcome.

ParameterVariationRationale and Expected Outcome
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Pd₂(dba)₃ is a Pd(0) source and may be preferred in some cases.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃The choice of phosphine ligand is critical. Tri(o-tolyl)phosphine is often a good starting point for aryl bromides. For less reactive aryl chlorides, more electron-rich and bulky ligands like P(t-Bu)₃ may be necessary.[7][8]
Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic base like K₂CO₃ or Cs₂CO₃ can be advantageous, particularly with phosphine-sensitive substrates. Triethylamine is a common organic base.
Solvent DMF, Dioxane, AcetonitrilePolar aprotic solvents like DMF, dioxane, and acetonitrile are commonly used to solubilize the reactants and catalyst.[9]
Temperature 80-120 °CThe reaction temperature is a critical parameter to optimize. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation.[6] Consider using a fresh batch of palladium catalyst and ligand.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate ligandFor challenging substrates, a more electron-rich and sterically bulky ligand may be required to facilitate oxidative addition.[7]
Formation of Palladium Black Catalyst decompositionThis indicates the agglomeration of Pd(0) into an inactive form. This can be caused by high temperatures or the presence of oxygen.[6] Lowering the reaction temperature or ensuring a strictly inert atmosphere can help.
Side Product Formation Isomerization of the alkene productThis can occur through reversible β-hydride elimination and re-insertion. Adjusting the ligand or reaction time may minimize this.
Homocoupling of the alkeneThis is more common with electron-rich olefins. Using a slight excess of the aryl halide can sometimes suppress this side reaction.

Conclusion

The Mizoroki-Heck reaction is a robust and versatile method for the synthesis of vinyl-substituted pyridines from this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a selective olefination can be achieved, providing a valuable intermediate for further functionalization in the development of novel pharmaceuticals and materials. Careful optimization of the reaction parameters, particularly the choice of ligand and temperature, is key to achieving high yields and selectivity. The protocol and guidelines presented in this application note serve as a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Benchchem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Benchchem.
  • University of York. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Wiley-VCH. (2020).
  • Littke, A. F., & Fu, G. C. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of the American Chemical Society, 123(29), 6989–7000.
  • Benchchem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Reddit. (2021). Regioselectivity of Heck Coupling. r/chemhelp.
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • Benchchem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • Thieme. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • MDPI. (2020).
  • Chemistry LibreTexts. (2023). Heck reaction.
  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
  • ChemScene. (n.d.). 1122091-45-5 | 2-Bromo-4-methoxy-6-vinylpyridine.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.
  • ChemRxiv. (2022).
  • ResearchGate. (2023). Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck....
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
  • ResearchGate. (2025). Activation of CX (=Cl, Br) bond in aryl halides toward the palladium-catalyzed Heck reaction using 2,6-bis(diphenylphosphino)pyridine.
  • Benchchem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. Benchchem.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • RSC Publishing. (n.d.). Regioselective palladium-catalyzed olefination of coumarins via aerobic oxidative Heck reactions.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The functionalization of 2-Bromo-4-chloro-5-methoxypyridine is a common challenge due to the differential reactivity of its two halogen atoms. This guide is structured to help you navigate these complexities and achieve high-yield, selective outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of this specific dihalopyridine.

Q1: Which halogen is expected to react first in this compound, and why?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[1][2] Therefore, the Carbon-Bromine (C-Br) bond at the C2 position is significantly more reactive and is expected to undergo oxidative addition with the Pd(0) catalyst preferentially over the more robust Carbon-Chlorine (C-Cl) bond at the C4 position.[3] This intrinsic difference in bond strength is the primary determinant of selectivity, allowing for mono-functionalization at C2 while leaving the C4-chloro group available for subsequent transformations.[2]

Q2: What are the most critical parameters to control for a successful coupling with this substrate?

A2: The three most critical parameters are:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand, is paramount. The ligand influences catalyst activity, stability, and can even alter the intrinsic regioselectivity.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Rigorous degassing of solvents and maintaining an inert nitrogen or argon atmosphere throughout the setup and reaction is mandatory to prevent catalyst deactivation and homocoupling of the boronic acid reagent.[3][7]

  • Base Selection: The base is not merely an additive; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] The choice of base can significantly impact reaction rate and yield.[9]

Q3: How do I choose the right palladium catalyst and ligand?

A3: For coupling at the more reactive C-Br bond, a variety of catalyst systems can be effective. However, due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium center, a robust and highly active catalyst is recommended.[3][10]

  • For General Reactivity (C2-Coupling): Traditional catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, dppf) are often sufficient for coupling at the C-Br bond.[5]

  • For Challenging Couplings or Improved Efficiency: Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly effective.[4][7][11] These ligands promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating a wider range of coupling partners.[5]

Q4: What is the role of the base, and which one should I choose?

A4: The base facilitates the transmetalation step—often the rate-determining step—by converting the boronic acid into a more reactive boronate salt.[9] The choice depends on the solvent system and the sensitivity of your substrates.

  • Aqueous Biphasic Systems (e.g., Dioxane/Water, Toluene/Water): Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are excellent choices.[7][8][9] They are soluble in the aqueous phase, creating an interface where the reaction can efficiently occur. K₃PO₄ is a moderately strong base that is often effective when others fail.[7]

  • Anhydrous Conditions: If your substrate is sensitive to water (risk of protodeboronation), anhydrous conditions with a base like K₃PO₄ or KOtBu in a solvent like THF or toluene can be used.[7]

Q5: How can I effectively monitor the reaction's progress?

A5: Reaction monitoring is crucial to determine the optimal reaction time, preventing incomplete conversion or the formation of degradation byproducts.[6]

  • Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method for qualitative monitoring.[12] It allows you to visualize the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more definitive information, confirming the mass of the product and helping to identify any major side products.[3] Real-time monitoring using automated systems can provide detailed kinetic profiles for in-depth mechanistic understanding and process optimization.[13][14]

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q: I am getting low to no conversion of my starting material. What are the likely causes and solutions?

A: This is a common issue that can typically be traced back to one of four areas: inactive catalyst, poor reagent quality, suboptimal reaction parameters, or substrate-specific inhibition.

Potential CauseRecommended Solution
Inactive Catalyst Palladium(0) sources can degrade with exposure to air. Use a fresh bottle of catalyst or switch to a more air-stable pre-catalyst (e.g., a Buchwald pre-catalyst).[6][15]
Poor Reagent Quality Boronic acids can degrade, especially if moist, leading to failed reactions.[6] Confirm the purity of your boronic acid by NMR. Consider using more stable boronic pinacol esters or MIDA boronates.[1][7] Ensure solvents are anhydrous and high-purity.
Suboptimal Conditions If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may help.[6][16] Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[7] Screen different bases or solvents; a switch from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃ can be effective.[16]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][10] Using a highly active catalyst system with bulky ligands (e.g., SPhos, IPr) can often overcome this inhibition.[4][11]

Q: The reaction is producing a mixture of C2- and C4-coupled products. How can I improve selectivity for the C4 position?

A: While the C2-bromo position is intrinsically more reactive, achieving selectivity for the C4-chloro position is possible but challenging, requiring a significant deviation from standard conditions. The key is to use a catalyst system that favors oxidative addition at the more sterically accessible and electron-deficient C4 position, or a system where the kinetics of C4 coupling are overwhelmingly faster.

  • Ligand Control: Certain sterically hindered ligands have been shown to invert the typical selectivity in dihalopyridines.[4] For 2,4-dichloropyridine, hindered N-heterocyclic carbene (NHC) ligands like IPr have been reported to promote C4-selectivity.[4][11] You may need to screen a panel of bulky phosphine and NHC ligands to find the optimal one for your specific substrate.

  • Ligand-Free Conditions: In some cases, "ligand-free" Jeffery conditions have been shown to remarkably enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[4][11] This approach may involve the formation of palladium nanoparticles as the active catalytic species.[11]

Q: I'm observing significant side products like homocoupling or protodeboronation. What should I do?

A: These side reactions compete with your desired cross-coupling and lower your yield.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from your boronic acid and is typically caused by the presence of oxygen.[7]

    • Solution: Ensure your entire reaction setup is rigorously degassed. Bubble argon or nitrogen through your solvent(s) for at least 10-15 minutes before use and maintain a positive pressure of inert gas throughout the reaction.[3][17]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often promoted by water and harsh basic conditions.[3][7]

    • Solution: Switch to anhydrous conditions using a base like K₃PO₄ and a dry solvent like toluene or THF.[7] Alternatively, use a more stable boron reagent like a boronic pinacol ester (BPin) or a trifluoroborate salt (BF₃K), which are significantly more resistant to hydrolysis.[3][6]

Visualizing the Process

To better understand the reaction, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs A Pd(0)Ln (Active Catalyst) B R¹-Pd(II)(X)Ln (Oxidative Adduct) A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(OR)Ln B->C Metathesis (Base, e.g., OH⁻) D R¹-Pd(II)-R²Ln C->D Transmetalation (R²-B(OH)₂) D->A Reductive Elimination (forms R¹-R²) R1X R¹-X (2-Bromo-4-chloro...) R1X->B R2B R²-B(OH)₂ (Boronic Acid) R2B->C Base Base Base->C Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_reagents Verify Reagent Quality (Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Stirring) check_reagents->check_conditions optimize_catalyst Screen Catalyst System (Ligands, Pd Source) check_conditions->optimize_catalyst optimize_base Screen Base & Solvent (K₃PO₄, Cs₂CO₃, Dioxane, Toluene) optimize_catalyst->optimize_base side_reactions Analyze for Side Products (LCMS/GCMS) optimize_base->side_reactions homocoupling Homocoupling Detected? side_reactions->homocoupling protodeboronation Protodeboronation Detected? side_reactions->protodeboronation homocoupling->protodeboronation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes use_stable_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Ester) protodeboronation->use_stable_boron Yes

Sources

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-4-chloro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions encountered when using this versatile dihalogenated building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable synthetic intermediate due to its two distinct halogen handles, allowing for sequential functionalization. The primary challenge and opportunity lie in controlling the chemoselectivity of cross-coupling reactions. In palladium-catalyzed transformations, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2][3] This inherent reactivity difference makes the C-Br bond at the 2-position the preferred site for oxidative addition, enabling selective coupling while preserving the C-Cl bond for subsequent modifications.[4][5]

However, achieving perfect selectivity is not always trivial. Side reactions can diminish yield, complicate purification, and derail a synthetic campaign. This guide addresses the most common issues, explaining their mechanistic origins and providing actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor Chemoselectivity & Double Coupling

Q: My reaction is showing significant coupling at the C-4 chloro position, or I'm getting the di-substituted product. How can I improve selectivity for the C-2 bromo position?

A: This is the most common challenge with dihalo-heterocycles. The energy difference for oxidative addition into the C-Br versus the C-Cl bond is the primary driver of selectivity, but this can be eroded by harsh conditions or suboptimal catalyst choice.

Causality & Explanation:

  • High Temperatures: Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond insertion, leading to a loss of selectivity.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[6][7] Highly active, bulky, and electron-rich ligands that are excellent for activating unreactive C-Cl bonds may inadvertently promote reaction at the chloro-position in this substrate.[8]

  • Prolonged Reaction Times: Once the desired mono-coupled product is formed, it becomes a substrate for a second coupling reaction. If left for too long, especially at high temperatures, the di-substituted product will begin to accumulate.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Start by lowering the temperature by 10-20 °C. This is the most effective way to bias the reaction towards the more kinetically favorable C-Br activation.

  • Screen Ligands: Move away from ligands designed for C-Cl activation. Instead, opt for ligands that offer a good balance of activity and selectivity.

    • Good Starting Points: Standard, less bulky ligands like PPh₃ or bidentate ligands such as dppf can offer excellent selectivity for the C-Br bond.

    • Avoid (Initially): Highly active biarylphosphine ligands (e.g., Buchwald-type ligands) or bulky N-heterocyclic carbenes (NHCs) might be too reactive and could require significant temperature optimization to maintain selectivity.[9][10]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-coupled byproduct.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the coupling partner. Using a large excess can drive the reaction towards di-substitution.

Issue 2: Hydrodehalogenation (HDH)

Q: I am observing the formation of byproducts where either the bromine or chlorine atom has been replaced by hydrogen (e.g., 4-chloro-5-methoxypyridine). What causes this?

A: Hydrodehalogenation (HDH) is a common side reaction in palladium catalysis where a C-X bond is cleaved and replaced by a C-H bond.[11][12]

Causality & Explanation: The mechanism involves the formation of a palladium-hydride species (Pd-H). This can arise from several sources within the reaction mixture, including solvents (like alcohols), amines, water, or even certain bases (those with β-hydrogens like NaOtBu).[13][14] Once formed, this Pd-H species can participate in the catalytic cycle, leading to reductive elimination of the arene instead of the cross-coupled product.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Water is a common hydrogen source in these reactions.[15]

  • Evaluate Your Base: If using an alkoxide or amine base, consider if it can serve as a hydride source.

    • Switch to a Non-Hydride Source Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives that do not readily generate hydride species.[16]

  • Change the Solvent: Avoid alcoholic solvents if HDH is a persistent issue. Aprotic solvents like toluene, dioxane, or DMF are generally safer choices.

  • Use a Scavenger: In some cases, adding a sacrificial alkene can intercept the Pd-H species, preventing it from reacting with your substrate.

Issue 3: Homocoupling of the Coupling Partner

Q: My Suzuki or Sonogashira reaction is producing a significant amount of homocoupled byproduct (e.g., biaryl from boronic acid or a diyne from the alkyne). How do I suppress this?

A: Homocoupling is a frustrating side reaction that consumes your coupling partner and can complicate purification. It is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[14][17][18]

Causality & Explanation:

  • Oxygen-Mediated (Suzuki): Dissolved oxygen can promote the oxidative homocoupling of boronic acids.

  • Pd(II)-Mediated (Suzuki): If the reduction of your Pd(II) precatalyst to the active Pd(0) state is inefficient, the remaining Pd(II) can catalyze a stoichiometric homocoupling of the boronic acid, which also serves to generate the Pd(0) catalyst.[14][17]

  • Glaser Coupling (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen to form 1,3-diynes.[19]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling with an inert gas.

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the amount of Pd(II) present at the start of the reaction.[14]

  • Introduce a Mild Reducing Agent (Suzuki): Adding a small amount of a mild reducing agent, such as potassium formate, can help suppress homocoupling by keeping palladium in the Pd(0) state without interfering with the main catalytic cycle.[17][18]

  • Slow Addition: For particularly sensitive substrates, slow addition of the boronic acid or alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Amine Choice (Sonogashira): The choice of amine base is crucial. Piperidine is often effective at minimizing homocoupling compared to triethylamine.[19]

Issue 4: Low or Stalled Conversion

Q: My reaction starts but then stalls, or the overall yield is very low despite clean conversion. What should I check?

A: Low conversion can stem from catalyst deactivation, poor reagent quality, or suboptimal reaction parameters.

Causality & Explanation:

  • Catalyst Deactivation: The active Pd(0) species can be unstable and aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.[20] Iodide ions, formed as a byproduct in couplings with aryl iodides, can also sometimes inhibit the catalyst.[21][22]

  • Protodeboronation (Suzuki): The C-B bond of the boronic acid can be cleaved by proton sources (especially water) under basic conditions, destroying the nucleophile.[20]

  • Base/Solvent Incompatibility: The chosen base might not be strong enough to facilitate transmetalation or may have poor solubility in the reaction solvent.[22]

Troubleshooting Protocol:

  • Verify Reagent Quality: Use fresh, high-purity boronic acid/ester, amine, or alkyne. Ensure your palladium source and ligands have not degraded.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to efficiently generate the active, monoligated Pd(0) species, often leading to more robust and reproducible reactions.[22][23]

  • Optimize the Base: Ensure the base is strong enough for the specific coupling type. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often robust choices. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required.[24]

  • Increase Ligand Ratio: For reactions starting with Pd(II) sources like Pd(OAc)₂, slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 2.5:1) can help stabilize the catalyst and prevent decomposition.

  • Address Protodeboronation (Suzuki): If you suspect this is an issue, switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[20] Also, ensure you are using anhydrous conditions.

Visualizing the Process

Catalytic Cycle and Major Side Reactions

The following diagram illustrates the main palladium-catalyzed cross-coupling cycle and where the key side reactions diverge.

G Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation Trans_Complex Ar-Pd(II)-Nu OA_Complex->Trans_Complex Transmetalation HDH Ar-H (Dehalogenation) OA_Complex->HDH + [H⁻] Reductive Elimination Product Ar-Nu (Desired Product) Trans_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (Starting Material) ArX->OA_Complex NuM Nu-M (Coupling Partner) NuM->Trans_Complex Homocoupling Nu-Nu (Homocoupling) NuM->Homocoupling O₂ or Pd(II) Dimerization Base Base Base->Trans_Complex

Caption: The Pd(0) catalytic cycle and key off-cycle side reactions.

Troubleshooting Workflow for Poor Selectivity

Use this decision tree to diagnose and solve issues with chemoselectivity.

G start Problem: Poor Selectivity (C-Cl coupling or Di-coupling) q1 Is the reaction temperature > 80°C? start->q1 a1_yes Action: Reduce temperature to 60-80°C. Monitor reaction progress. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are you using a highly active ligand system (e.g., Buchwald ligand, NHC)? a1_yes->q2 a1_no->q2 a2_yes Action: Switch to a less active/more selective ligand (e.g., PPh₃, dppf). q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the reaction time prolonged (>12h) leading to di-substitution? a2_yes->q3 a2_no->q3 a3_yes Action: Monitor reaction by TLC/LCMS and quench upon SM consumption. q3->a3_yes Yes end Solution: Improved Selectivity for C-Br q3->end No a3_yes->end

Caption: Decision tree for troubleshooting poor chemoselectivity.

Summary of Recommended Conditions

The optimal conditions are highly dependent on the specific coupling partners. However, the following table provides a validated starting point for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4)PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand PPh₃, dppf, SPhosXPhos, RuPhos, BrettPhosPPh₃, Xantphos
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₂CO₃Et₃N, Piperidine, DIPA
Solvent Dioxane/H₂O, Toluene, DMFToluene, DioxaneTHF, DMF, Toluene
Temperature 60 - 100 °C80 - 110 °CRT - 80 °C
Co-catalyst N/AN/ACuI (1-5 mol%)
Key Note Use boronic esters for sensitive substrates.Pre-catalysts are highly recommended.Rigorous degassing is critical to prevent homocoupling.

Frequently Asked Questions (FAQs)

Q: Can I perform a sequential coupling, first at C-Br and then at C-Cl? A: Yes, this is the primary synthetic application of this substrate. After performing the first coupling at the C-Br position under optimized conditions for selectivity, you can isolate the mono-substituted product. This product can then be subjected to a second cross-coupling reaction, typically under more forcing conditions (higher temperature, more active catalyst system) to functionalize the C-Cl position.

Q: Why are Buchwald-type biarylphosphine ligands so effective but sometimes unselective? A: These ligands are both extremely bulky and electron-rich.[6][8] The bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is key to the catalytic cycle.[7][8] The electron-rich nature accelerates the rate-limiting oxidative addition step.[25] This combination is so effective that it can readily activate even stable aryl chlorides. For a dihalide like this compound, this high reactivity can lead to competitive C-Cl activation if the temperature is not carefully controlled.[26]

Q: What is the role of the base in a Suzuki-Miyaura reaction? A: The base plays a crucial role in the transmetalation step.[27][28] It reacts with the organoboron species (R-B(OH)₂) to form a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more efficient at transferring its organic group to the palladium center, thus facilitating the catalytic cycle.

Q: My reaction is very sensitive and results are not reproducible. What am I missing? A: Reproducibility issues in palladium catalysis often trace back to factors that are easily overlooked.

  • Atmosphere: Ensure a truly inert atmosphere (Nitrogen or Argon). Even small amounts of oxygen can lead to side reactions and catalyst degradation.[17]

  • Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst.

  • Stirring: For heterogeneous mixtures (e.g., with K₂CO₃), ensure vigorous stirring to maximize interfacial contact.

  • Catalyst Formation: If not using a pre-catalyst, the in situ formation of the active Pd(0) species can be variable. The order of addition of reagents can matter. A common practice is to pre-stir the Pd source, ligand, and base in the solvent at temperature for a few minutes before adding the substrates to ensure the active catalyst has formed.

General Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M). The mixture should be sparged with argon for 15-20 minutes.

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4.4 mol%). Add this mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). National Institutes of Health. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic & Biomolecular Chemistry. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Syntheses. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Products from 2-Bromo-4-chloro-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-4-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common and complex purification challenges associated with this versatile chemical intermediate. Our focus is on providing practical, field-tested insights grounded in solid scientific principles to ensure the integrity and purity of your target compounds.

Section 1: Understanding the Chemistry of this compound and Its Implications for Purification

This compound is a highly functionalized heterocyclic compound, making it a valuable starting material in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at positions 2 and 4, respectively, allows for selective functionalization through various cross-coupling reactions. The methoxy group at position 5 influences the electronic properties of the pyridine ring. Understanding these structural features is crucial for anticipating potential side reactions and designing effective purification strategies.

The pyridine nitrogen can act as a Lewis base, potentially coordinating with metal catalysts and influencing reaction outcomes and purification efficiency.[1][2] This coordination can sometimes lead to catalyst inhibition or the formation of stable complexes that are challenging to remove.

Section 2: Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issues Related to Column Chromatography

Question: I'm having trouble separating my desired product from unreacted this compound using column chromatography. They have very similar Rf values on the TLC plate. What can I do?

Answer: This is a common challenge due to the structural similarity between the starting material and the product, especially if the modification is minor. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A slight adjustment in solvent polarity can significantly impact separation.

    • Systematic Solvent Screening: Instead of large jumps in polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 1-2%).

    • Introduction of a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can alter the interactions with the silica gel and improve separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider alternative stationary phases.

    • Alumina (basic or neutral): For compounds that are sensitive to the acidic nature of silica gel.

    • Reverse-phase silica (C18): This separates compounds based on hydrophobicity. You would use a polar mobile phase (e.g., acetonitrile/water or methanol/water).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.

Question: My product, a substituted pyridine, seems to be degrading on the silica gel column. I'm observing streaking on the TLC and recovering a low yield of an impure product. What is happening and how can I prevent it?

Answer: The acidic nature of standard silica gel can cause the degradation of certain sensitive compounds, particularly those with acid-labile functional groups or basic nitrogen atoms that can strongly and sometimes irreversibly bind to the silica.

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-polar base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.

  • Use Pre-treated Silica: Commercially available deactivated or base-washed silica gel is an excellent alternative.

  • Alternative Purification Methods: If column chromatography on silica is consistently problematic, consider other techniques:

    • Recrystallization: If your product is a solid, this can be a highly effective method for achieving high purity.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a good option.

    • Sublimation: For volatile, stable solids, sublimation can provide very pure material.[3]

Challenges in Aqueous Work-up and Extraction

Question: During the aqueous work-up of my reaction, my product seems to be partially soluble in the aqueous layer, leading to low extraction yields. How can I improve this?

Answer: The methoxy group and the pyridine nitrogen can impart some water solubility to the molecule, especially if the newly introduced functional group is also polar.

  • Increase the Ionic Strength of the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (to make a brine solution) or ammonium chloride.[4] This will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (e.g., 1 x 150 mL).[4] This is more efficient at recovering the product.

  • Back-Extraction: After the initial extraction, you can sometimes back-extract the combined organic layers with a small amount of acidic water (e.g., dilute HCl) to remove any basic impurities. Then, neutralize the aqueous layer and re-extract your product. This is only suitable if your product is stable to acid.

Question: I'm performing a Suzuki coupling reaction and am struggling to remove the boronic acid-related impurities during the work-up. What is the best approach?

Answer: Boronic acids and their byproducts can be persistent impurities.

  • Base Wash: A wash with an aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate) can help to deprotonate the boronic acid, making it more water-soluble and easier to remove.

  • Oxidative Work-up: In some cases, a mild oxidative work-up (e.g., with a small amount of hydrogen peroxide) can convert the boronic acid to the corresponding phenol, which may be easier to separate.

  • Specific Scavengers: There are commercially available scavenger resins that can selectively bind to and remove boronic acid impurities.

Dealing with Common Reaction Byproducts

Question: My reaction has produced a significant amount of a debrominated byproduct (4-chloro-5-methoxy-pyridine). How can I minimize its formation and separate it from my desired product?

Answer: Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions or when using strong bases or reducing agents.[1]

  • Minimizing Formation:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent the formation of palladium hydride species that can lead to dehalogenation.[2]

    • Anhydrous Conditions: Use anhydrous solvents and reagents, as water can be a proton source for protodeboronation in Suzuki couplings, which can indirectly lead to dehalogenation pathways.[5][6]

    • Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. A careful screening of conditions may be necessary.

  • Separation: The debrominated byproduct will be less polar than the starting material and many products. Careful column chromatography, as described above, is the most common method for separation.

Question: In a Grignard reaction, I am observing the formation of a significant amount of the starting this compound after quenching. What could be the cause?

Answer: The recovery of the starting material in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions.

  • Proton Source: Grignard reagents are very strong bases and will react with any available proton source, including water, alcohols, or even acidic protons on other functional groups.[6][7] Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous.

  • Formation of an Enolate: If your substrate is a ketone with alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. Upon work-up, this will regenerate the starting ketone.[8]

  • Steric Hindrance: If the electrophile is sterically hindered, the addition of the Grignard reagent may be slow, allowing for side reactions to occur.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?

A1: The C-Br bond is weaker than the C-Cl bond, making the bromine at the 2-position significantly more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] This allows for selective functionalization at the 2-position while leaving the 4-chloro position intact for subsequent transformations.

Q2: I have formed the N-oxide of my product. How can I purify it and, if necessary, reduce it back to the pyridine?

A2: Pyridine N-oxides are generally more polar than their parent pyridines.[9] This increased polarity often facilitates purification by column chromatography, as the N-oxide will have a lower Rf value. They can also sometimes be purified by recrystallization.[10] To reduce the N-oxide back to the pyridine, several methods can be employed, such as using PCl3 in chloroform or catalytic hydrogenation.[9][11]

Q3: Can I use crystallization as a primary purification method for derivatives of this compound?

A3: Yes, if your product is a solid with good crystallinity, recrystallization is an excellent and often preferred method for achieving high purity, especially on a larger scale.[12] It is particularly effective at removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: My purified product is an oil. How can I be sure it is pure, and are there any alternative purification methods to column chromatography?

A4: For oily products, purity is typically assessed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. If column chromatography is not providing sufficient purity, consider the following:

  • Kugelrohr Distillation: For thermally stable, volatile oils, bulb-to-bulb distillation under high vacuum can be an effective purification method.

  • Conversion to a Crystalline Salt: If your product has a basic nitrogen, it can often be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. The salt can then be purified by recrystallization and the free base regenerated if necessary.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard procedure for purifying a neutral organic compound derived from this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand (approx. 1 cm).

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an even and compact packing without air bubbles.[13]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.[14] Gradually increase the polarity of the eluent as needed to elute your product.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[14][15]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Product

This protocol is for the purification of a solid product.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Section 5: Visual Guides

Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oil cryst_ok Is it pure? try_cryst->cryst_ok done Pure Product cryst_ok->done Yes cryst_ok->column_chrom No separation_ok Good separation on TLC? column_chrom->separation_ok optimize_eluent Optimize Eluent System (gradient, different solvents) separation_ok->optimize_eluent No streaking Streaking/Degradation on TLC? separation_ok->streaking Yes change_stationary_phase Change Stationary Phase (Alumina, C18) optimize_eluent->change_stationary_phase streaking->done No, pure fractions collected neutralize_silica Neutralize Silica Gel (add Et3N to eluent) streaking->neutralize_silica Yes neutralize_silica->column_chrom

Caption: A decision tree for troubleshooting purification strategies.

References

  • Organic Syntheses Procedure. Pyridine-N-Oxide. Available from: orgsyn.org/demo.aspx?prep=CV5P0975.
  • ChemicalBook. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis. Available from: .

  • Google Patents. DE3245950A1 - Process for the preparation of substituted pyridines. Available from: patents.google.
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  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Available from: .

  • ResearchGate. N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Available from: .

  • Wikipedia. Pyridine-N-oxide. Available from: en.wikipedia.org/wiki/Pyridine-N-oxide.
  • ResearchGate. Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Available from: .

  • Taylor & Francis Online. A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Available from: .

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: .

  • National Institutes of Health. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: .

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  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: .

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: .

  • YouTube. column chromatography & purification of organic compounds. Available from: .

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available from: .

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: .

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Available from: .

  • BenchChem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Available from: .

  • Chemistry LibreTexts. B. Column Chromatography. Available from: chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Lab_Techniques/B.
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  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Available from: patents.google.
  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. Available from: .

  • ACS Publications. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters. Available from: pubs.acs.org/doi/10.1021/acs.orglett.2c00227.
  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents.
  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: .

  • GoldBio. How Column Chromatography Works to Separate Proteins. Available from: goldbio.
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  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: .

  • PubMed Central. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available from: .

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  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Available from: patents.google.
  • Axios Research. Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol). Available from: axiosresearch.com/product/pinaverium-bromide-impurity-2-bromo-4-5-dimethyl-benzyl-alcohol.
  • Fundamentals of Organic Chemistry. 6.4 Reactions of Alkyl Halides: Grignard Reagents. Available from: chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Fundamentals_of_Organic_Chemistry_(Ponder)/06%3A_Alkyl_Halides_and_Nucleophilic_Substitution/6.04_Reactions_of_Alkyl_Halides%3A_Grignard_Reagents.
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  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. Available from: byjus.com/chemistry/grignard-reagent/.
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Technical Support Center: Mastering Temperature Control in Reactions with 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-chloro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for managing reaction temperatures when working with this versatile building block. Precise temperature control is paramount to ensure optimal yield, purity, and safety. This document provides in-depth answers to common questions and solutions to challenges you may encounter during your experiments.

Section 1: Foundational Knowledge & Thermal Properties

Before delving into troubleshooting, it is crucial to understand the thermal characteristics of the reactions involving this compound. Many transformations, such as halogenation or cross-coupling reactions, can be significantly influenced by temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for reactions involving this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For instance, bromination reactions to synthesize this compound are often initiated at low temperatures (e.g., 0°C) and gradually warmed to moderate temperatures (e.g., 55°C) to control the reaction rate and prevent side reactions.[1] In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, typically require elevated temperatures, often in the range of 80-120°C, to achieve a reasonable reaction rate.[2] Some microwave-assisted protocols may even utilize temperatures up to 160°C.[3]

Q2: How does temperature affect the stability of this compound?

A2: While specific thermal decomposition data for this compound is not extensively published, related halogenated pyridines are generally stable under recommended storage conditions, which often include refrigeration (2-8°C) and protection from light to minimize degradation.[4] At elevated reaction temperatures, the possibility of degradation or side reactions increases. Potential degradation pathways for similar compounds include hydrolysis of the carbon-halogen bonds.[4]

Q3: Are reactions involving this compound typically exothermic or endothermic?

A3: Halogenation reactions, in particular, can be strongly exothermic.[5] The reaction of 2-chloro-4-methoxypyridine with N-bromosuccinimide, for example, is initiated in an ice bath to manage the initial heat evolution.[1] Nucleophilic aromatic substitution and cross-coupling reactions can also be exothermic. It is crucial to assume that any new reaction may be exothermic and to take appropriate precautions, such as controlled reagent addition and efficient cooling.

Section 2: Troubleshooting Guide for Temperature Management

This section addresses specific problems you might encounter related to temperature control during your experiments with this compound.

Issue 1: Runaway Reaction or Poor Temperature Control

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Excessive solvent boiling or pressure buildup in a sealed vessel.

  • Formation of dark, tar-like substances.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
Exothermic Reaction Many reactions, especially halogenations, release a significant amount of heat.[5]Solution: Implement efficient cooling with an ice bath or a cryostat. Add reagents dropwise or in small portions to control the rate of heat generation.[1] Ensure the reaction vessel is of an appropriate size to allow for adequate heat dissipation.
Inadequate Heat Transfer Poor stirring or a vessel with a low surface area-to-volume ratio can lead to localized hot spots.Solution: Use a suitable stir bar or overhead stirrer to ensure vigorous mixing. For larger scale reactions, consider a jacketed reactor for more uniform temperature control.
Concentrated Reagents Using highly concentrated reagents can lead to a rapid and highly exothermic reaction.Solution: Dilute the reagents in an appropriate solvent before addition. This will help to moderate the reaction rate and dissipate heat more effectively.
Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is lower than anticipated.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
Insufficient Temperature Many cross-coupling reactions have a significant activation energy and require a specific temperature to proceed at a reasonable rate.[6]Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.[3] Consult literature for typical temperature ranges for the specific reaction type.[2]
Poor Catalyst Activity In palladium-catalyzed reactions, the catalyst may not be fully active at lower temperatures.Solution: Ensure the reaction is heated to the recommended temperature for the specific catalyst system being used.
Precipitation of Reagents One or more of the reactants may not be fully soluble at lower temperatures, limiting their availability to react.Solution: Choose a solvent system in which all reactants are soluble at the desired reaction temperature. For some reactions, a mixture of solvents (e.g., an organic solvent and water) may be necessary.[3]
Issue 3: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots on the TLC plate in addition to the starting material and product.

  • Difficulty in purifying the desired product.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
Excessive Temperature High temperatures can lead to the decomposition of reactants or products, or promote alternative reaction pathways.[3]Solution: Reduce the reaction temperature. If a high temperature is required for the primary reaction, consider reducing the reaction time to minimize the formation of degradation products.[3]
Side Reactions For di-halogenated pyridines, high temperatures can sometimes lead to a loss of selectivity, with reactions occurring at both halogen sites.Solution: Carefully control the temperature and stoichiometry of the reagents. In some cases, a lower temperature for a longer duration may provide better selectivity.
Thermal Isomerization or Rearrangement In some heterocyclic systems, high temperatures can induce isomerization or rearrangement reactions.Solution: Screen different reaction temperatures to find an optimal balance between reaction rate and impurity formation.

Section 3: Experimental Protocols and Visual Guides

Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route and highlights critical temperature control points.[1]

Materials:

  • 2-Chloro-4-methoxypyridine

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Ice

  • 8N Sodium hydroxide solution

  • Chloroform

Procedure:

  • Dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add N-bromosuccinimide in portions, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue stirring at 0°C and then allow the reaction to gradually warm to 55°C.

  • Maintain the reaction at 55°C for 3 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Neutralize the solution with 8N aqueous sodium hydroxide, keeping the mixture cool in an ice bath.

  • Extract the product with chloroform.

Diagram: Temperature Management Workflow

This diagram outlines a decision-making process for managing temperature in a generic reaction involving this compound.

Temperature_Management_Workflow start Start Reaction Setup check_exotherm Is the reaction known to be exothermic? start->check_exotherm cool_reaction Initiate at low temperature (e.g., 0°C) and add reagents slowly. check_exotherm->cool_reaction Yes proceed Proceed with reaction check_exotherm->proceed No monitor_temp Monitor temperature closely cool_reaction->monitor_temp runaway Runaway reaction? monitor_temp->runaway emergency_cool Apply emergency cooling and stop reagent addition. runaway->emergency_cool Yes runaway->proceed No heat_reaction Heat to target temperature proceed->heat_reaction check_completion Reaction complete? heat_reaction->check_completion incomplete Incomplete check_completion->incomplete No workup Proceed to workup check_completion->workup Yes increase_temp Increase temperature by 10-20°C incomplete->increase_temp increase_temp->heat_reaction side_products Significant side products? decrease_temp Decrease temperature and/or reduce reaction time side_products->decrease_temp Yes workup->side_products

Caption: A decision-making workflow for temperature control.

Section 4: Safety Precautions

Proper safety measures are essential when handling this compound and managing reaction temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.[7][9]

  • Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.[8][9]

  • Handling Corrosives: When working with corrosive reagents like concentrated sulfuric acid, handle with extreme care and have appropriate neutralizing agents nearby.

By understanding the principles of temperature control and following the troubleshooting guidance provided, you can enhance the success and safety of your experiments with this compound.

References

  • Journal of Chemical Education. (2021). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (n.d.). Temperature Dependence and Theories of Reaction Rate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • ACS Publications. (2023). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Bromo-4-chloro-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium catalyst removal from reaction mixtures involving 2-Bromo-4-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting advice for achieving ultra-low residual palladium levels in your valuable products.

The presence of the pyridine nitrogen in this compound introduces a specific challenge in palladium removal. The lone pair of electrons on the nitrogen atom can coordinate strongly with the palladium catalyst, forming soluble complexes that are often difficult to remove using standard purification techniques.[1][2] This guide will equip you with the knowledge and protocols to effectively overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction with this compound?

A1: The primary challenge lies in the strong coordination between the nitrogen atom of the pyridine ring and the palladium catalyst.[1] This interaction can lead to the formation of soluble palladium complexes that are not easily removed by simple filtration. Furthermore, the specific ligands used in the cross-coupling reaction can also influence the solubility and stability of the palladium species, further complicating its removal.[3]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[4][5][6][7][8] Under the ICH Q3D guidelines, palladium is classified as a Class 2B element, and its Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration.[4][5] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug, often requiring residual palladium levels to be below 10 ppm.[9][10]

Q3: Is activated carbon a good choice for removing palladium in this specific case?

A3: Activated carbon can be a cost-effective method for palladium removal and is capable of adsorbing various palladium species.[11][12] However, its non-specific nature is a significant drawback. It can adsorb your desired product, this compound or its derivatives, leading to a reduction in yield.[1][13] Therefore, while it can be effective, careful optimization is required, and it may not be the ideal choice for high-value products where maximizing yield is critical.

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution. They typically consist of a solid support, such as silica gel or a polymer, functionalized with a ligand that has a high affinity for palladium.[14][15] Common functional groups include thiols, thioureas, and other sulfur-containing moieties, which form strong covalent bonds with palladium.[16][17] The resulting palladium-scavenger complex is a solid that can be easily removed by filtration.[15]

Q5: How can I accurately measure the residual palladium concentration in my product?

A5: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[18][19] These techniques offer high sensitivity and are the standard for final product validation.[18] For in-process monitoring and screening of purification methods, faster techniques like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) or catalysis-based fluorometric methods can be employed.[10][20]

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of palladium from this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
High residual palladium levels (>100 ppm) after initial workup. Strong coordination of palladium to the pyridine nitrogen.[1] Formation of soluble palladium complexes. Inefficient filtration of fine palladium black particles.[3]Employ a high-affinity scavenger: Use a silica- or polymer-based scavenger with thiol or thiourea functional groups.[16][21] Optimize scavenging conditions: Increase the scavenger-to-palladium ratio, temperature, and stirring time.[1] Use a combination of methods: Perform an initial filtration through Celite® to remove heterogeneous palladium, followed by treatment with a scavenger for soluble species.[22][23]
Significant product loss during purification. Non-specific adsorption of the product onto the purification medium (e.g., activated carbon).[13] Co-precipitation of the product with the palladium-scavenger complex.Screen different scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer better product recovery than activated carbon.[1] Optimize the solvent system: Ensure your product is fully soluble in the chosen solvent at the scavenging temperature to prevent co-precipitation.[1] Wash the scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[1]
Dark coloration of the final product. Presence of colloidal palladium (palladium black).[3]Improve filtration: Use a fine filter aid like Celite® or a membrane filter to remove fine palladium particles.[22] Oxidative workup: In some cases, a mild oxidative wash (e.g., with dilute hydrogen peroxide) can help to solubilize metallic palladium, which can then be removed by a scavenger. Caution: assess the stability of your product to oxidative conditions first.
Inconsistent palladium removal results. Variability in the palladium species present in the crude reaction mixture (e.g., Pd(0), Pd(II), colloidal Pd).[13] Incomplete reaction leading to different palladium complexes.Standardize the workup procedure: Ensure consistent timing and conditions for quenching the reaction and initial workup. Consider a pre-treatment step: A mild oxidation or reduction step prior to scavenging might convert various palladium species into a single form that is more easily captured by the scavenger.

Decision Workflow for Palladium Removal

The following diagram provides a structured approach to selecting the most appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) initial_assessment Initial Assessment: - Visual inspection for Pd black - Target Pd limit (e.g., <10 ppm) start->initial_assessment filtration_celite Filtration through Celite® initial_assessment->filtration_celite If Pd black is visible scavenger_screening Screen Scavengers: - Thiol-based silica - Thiourea-based silica - Activated Carbon initial_assessment->scavenger_screening If no visible Pd black or after filtration pd_analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration_celite->pd_analysis1 pd_analysis1->scavenger_screening If Pd > target final_product Final Purified Product pd_analysis1->final_product If Pd <= target optimize_conditions Optimize Scavenging: - Scavenger loading - Temperature - Time scavenger_screening->optimize_conditions Select best scavenger pd_analysis2 Analyze Residual Pd optimize_conditions->pd_analysis2 crystallization Crystallization / Recrystallization pd_analysis2->crystallization If Pd > target pd_analysis2->final_product If Pd <= target crystallization->final_product end End final_product->end

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium using Celite® Filtration

This protocol is a first step to remove insoluble palladium species, often observed as a fine black powder ("palladium black").

  • Prepare the Celite® Pad: Place a plug of glass wool at the bottom of a sintered glass funnel and add a 2-3 cm layer of Celite®.

  • Wet the Pad: Gently pour the reaction solvent over the Celite® until it is fully wetted. Apply gentle suction to settle the pad.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Carefully pour the diluted reaction mixture onto the Celite® pad under gentle suction.

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The filtrate contains the product and any soluble palladium species.

Protocol 2: Palladium Scavenging using Functionalized Silica Gel

This protocol is effective for removing soluble palladium species.

  • Dissolve the Crude Product: Dissolve the crude product from the initial filtration in a suitable solvent.

  • Add the Scavenger: Add the functionalized silica scavenger (e.g., thiol- or thiourea-based) to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture through a sintered glass funnel or a Büchner funnel to remove the silica scavenger-palladium complex.

  • Wash: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analyze Palladium Content: Submit a sample of the purified product for analysis (e.g., ICP-MS) to determine the residual palladium concentration.

Protocol 3: Palladium Removal using Activated Carbon

This protocol is a cost-effective but potentially lower-yielding alternative to functionalized scavengers.

  • Dissolve the Crude Product: Dissolve the crude product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 2 to 12 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Note: Activated carbon particles can be very fine, so a Celite® pad is essential for effective removal.

  • Wash: Thoroughly wash the Celite®/carbon pad with fresh solvent to recover as much product as possible.

  • Concentrate the Filtrate: Combine the filtrates and concentrate under reduced pressure.

  • Assess Yield and Purity: Carefully determine the product yield and analyze the residual palladium content.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022-04-26).
  • Guideline for Elemental Impurities Q3D(R1) - ICH. (2019-03-22).
  • (PDF) ICH Q3D (R2)
  • Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025-07-10).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
  • How can i remove palladium Pd catalyst easily?
  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Palladium Detection for API Purific
  • Silica Gels.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
  • Palladium removal test kits - PhosphonicS. (2024-11-07).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014-10-27).
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed. (2009-02-15).
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17).
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023-12-01).
  • US20050256327A1 - Method of removing palladium - Google P
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem.
  • Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS - SiliCycle.
  • Recovery of Pd(II)
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Synergistic integration of thiourea-modified bead activated carbon and fluidized-bed reactor for rapid and selective palladium recovery from wastewater - ResearchG
  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
  • A study of palladium recovery with thiourea from nitric acid solutions - ResearchG
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchG
  • A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards - MDPI.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19).
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022-12-04).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchG
  • Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem.
  • Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

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Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols. This document is designed to give you a deeper understanding of the reaction's intricacies, helping you diagnose and resolve issues with low conversion and other common challenges. We will explore the causality behind each experimental choice, empowering you to optimize this powerful C-N bond-forming reaction for your specific substrates.

Part 1: The Catalyst System - The Heart of the Reaction

The performance of the Buchwald-Hartwig amination is fundamentally dictated by the efficacy of the palladium catalyst. Issues with catalyst formation, activity, or stability are the most common culprits behind failed reactions.

FAQ: My reaction shows no product formation. What is the first thing I should check?

When a reaction fails completely, the primary suspect is the active catalytic species, Pd(0). The active LnPd(0) complex is responsible for initiating the catalytic cycle by reacting with the aryl halide.[1][2] If this species is not formed or is immediately poisoned, the reaction will not start.

Possible Causes and Solutions:

  • Inactive Catalyst Source: Many protocols use Pd(II) sources like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) state.[1][2] This reduction step can be inefficient or fail.

    • Solution 1: Use a Pre-catalyst. Modern palladacycle pre-catalysts (e.g., G3 or G4 XPhos, RuPhos, etc.) are designed to generate the active Pd(0) species rapidly and quantitatively upon exposure to a base.[1] This is often the most reliable way to ensure the reaction initiates properly.

    • Solution 2: Implement a Pre-activation Protocol. If using a Pd(II) source, a specific pre-activation step can be highly effective. For example, heating Pd(OAc)₂ with a biaryldialkylphosphine ligand and a small amount of water for 1-2 minutes can generate a highly active catalyst solution.[3][4]

  • Oxygen Sensitivity: While many solid pre-catalysts are air-stable, the active Pd(0) species is sensitive to oxygen.[5][6]

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[6][7] Degas your solvents thoroughly and use proper Schlenk techniques or a glovebox.

  • Catalyst Poisoning: Certain functional groups can act as poisons by binding strongly to the palladium center and inhibiting catalysis.[7][8]

    • Common Culprits: Azo groups, some sulfur-containing moieties (though not all), and certain N-heterocycles can be problematic.[7][9]

    • Solution: If you suspect catalyst poisoning, you may need to protect the problematic functional group or screen different ligand systems that are more resistant to inhibition.

Diagram: Catalyst Activation from a G3 Pre-catalyst

This diagram illustrates the clean and efficient generation of the active monoligated Pd(0) catalyst from a third-generation (G3) Buchwald pre-catalyst upon reaction with the base.

Caption: G3 Pre-catalyst activation to the active Pd(0) species.

FAQ: How do I choose the right ligand for my reaction?

Ligand choice is arguably the most critical parameter for success and is highly dependent on the substrates. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[10] Sterically bulky, electron-rich phosphine ligands are generally required.[11]

Table: Ligand Selection Guide Based on Amine Substrate

This table provides a starting point for ligand selection. Screening is often necessary for novel or challenging substrates.

Amine TypeRecommended LigandsRationale & Key Considerations
Primary Aliphatic & Aryl Amines BrettPhos, XPhosThese bulky ligands facilitate the coupling of primary amines while minimizing the common side reaction of diarylation.[5][12] BrettPhos is particularly effective for primary amines.[7]
Secondary Amines (Acyclic & Cyclic) RuPhos, SPhosRuPhos is often superior for coupling secondary amines, especially with challenging aryl chlorides.[12]
Amides, Carbamates, Sulfonamides tBuBrettPhosThe specific steric and electronic properties of tBuBrettPhos are well-suited for these less nucleophilic amine equivalents.[5]
NH-Heterocycles (e.g., Indoles, Carbazoles) DavePhos, XantPhosXantPhos is a bidentate ligand whose wide bite angle is often effective for coupling heterocycles.[5][13]
Ammonia Equivalents Josiphos-type ligands, tBuXPhosAmmonia itself is a challenging substrate due to tight binding to palladium.[11] Using ammonia equivalents or specialized ligands is often required.

Part 2: The Reaction Environment - Base and Solvent

The base and solvent create the environment where the catalysis occurs. Their roles are not passive; they directly influence catalyst activity, substrate stability, and reaction rate.

FAQ: Which base should I choose, and what is its role?

The primary role of the base is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[2][14] The choice of base is a critical balance between reactivity and substrate compatibility.

Table: Comparison of Common Bases
BaseTypepKaH (approx.)AdvantagesDisadvantages
NaOtBu Strong Alkoxide19Permits the highest reaction rates and lowest catalyst loadings.[7] Very common and effective.[8]Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[7][8]
LHMDS Strong Amide26Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[7]The solid is air-sensitive. Can be incompatible with some functional groups at higher temperatures.[7]
Cs₂CO₃ Weak Inorganic10Excellent functional group tolerance. Good solubility in some organic solvents.[1][7]Expensive. Can be difficult to stir effectively on a large scale due to its density.[7]
K₃PO₄ / K₂CO₃ Weak Inorganic12 / 10Excellent functional group tolerance and economically attractive.[7][8]Often requires higher catalyst loadings, higher temperatures, and longer reaction times.[7]
FAQ: My reaction is sluggish or stalls. Could it be a solubility issue?

Yes, absolutely. Poor solubility of the reactants, particularly inorganic bases, is a frequently underestimated cause of low conversion.[1][8] If the base cannot participate effectively in the reaction mixture, the catalytic cycle will slow or stop.

Possible Causes and Solutions:

  • Insoluble Base: Inorganic bases like K₃PO₄ have very low solubility in common nonpolar solvents like toluene.[8]

    • Solution 1: Change Solvent. Switch to a more polar aprotic solvent like 1,4-dioxane, THF, or 2-MeTHF where the base may be more soluble.[8][15] Note that some solvents like acetonitrile or pyridine can inhibit the reaction by binding to palladium and should be avoided.[1]

    • Solution 2: Use a Soluble Organic Base. In cases with extremely sensitive substrates, a soluble organic base like DBU can be used, although this often requires significant optimization of the ligand and conditions.[1][13]

    • Solution 3: Increase Agitation. For heterogeneous mixtures, ensuring vigorous stirring is crucial to maximize the interaction between the solid base and the solution phase.[1]

  • Substrate Solubility: The aryl halide or amine may not be fully dissolved at the reaction temperature.

    • Solution: Screen different solvents to find a system where all components are soluble at the target temperature. Aromatic solvents like toluene or xylene are often a good starting point due to their high boiling points and ability to dissolve many organic compounds.[8][15][16]

Part 3: The Coupling Partners & Side Reactions

The nature of your specific aryl halide and amine can introduce unique challenges, from inherent low reactivity to the formation of undesired byproducts.

FAQ: I'm observing significant hydrodehalogenation. What is causing this?

Hydrodehalogenation is a side reaction where the aryl halide (Ar-X) is reduced to the corresponding arene (Ar-H). This consumes your starting material without forming the desired product.

Possible Causes and Solutions:

  • β-Hydride Elimination: This is a common pathway, especially with amines that have β-hydrogens. The palladium-amido intermediate can undergo β-hydride elimination to form an imine and a palladium-hydride species, which then reductively eliminates to form the Ar-H byproduct.[11]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands (like those in the tables above) sterically hinder the palladium center, which favors the desired C-N reductive elimination over β-hydride elimination.

  • Water/Base Interactions: Trace water can sometimes contribute to hydrodehalogenation pathways.

    • Solution: Ensure all reagents and solvents are scrupulously dry.[6] While trace water can sometimes aid catalyst activation[3][4], excess water is detrimental.

FAQ: What are other common side reactions?
  • Biaryl Formation (Homocoupling): Dimerization of the aryl halide can occur, especially when using chiral primary amines or under non-optimized conditions.[8] Screening different ligands and optimizing catalyst loading can minimize this.

  • Diarylation: When using a primary amine (R-NH₂), the product (Ar-NHR) can sometimes react again with the aryl halide to form a diarylated product (Ar₂NR).

    • Solution: This is often controlled by using bulky ligands like BrettPhos or XPhos, which sterically prevent the bulkier product amine from re-entering the catalytic cycle.[12]

Part 4: General Protocol & Best Practices

Adherence to best practices is essential for reproducibility and success.

Protocol: General Procedure for Small-Scale Buchwald-Hartwig Amination

This is a representative starting point. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., 1.2-6 mol%).[8]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. If using a glovebox, this step is done inside the box.[5]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv). Then add the amine (1.1-1.5 equiv). If the amine is a solid, it can be added in step 1.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).[1][16]

  • Monitoring: Stir the reaction for the intended duration (e.g., 2-24 hours), monitoring by TLC, GC, or LC-MS as appropriate.

Diagram: The Buchwald-Hartwig Catalytic Cycle

This diagram outlines the fundamental steps of the reaction, providing a mechanistic basis for troubleshooting.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition amine_complex [L-Pd(II)(Ar)(AmineH)]+X- ox_add->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation base_h Base-H+ X- amido_complex->pd0 Reductive Elimination product Ar-Amine arx Ar-X amine Amine-H base Base

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Part 5: Troubleshooting Flowchart

Use this decision tree to systematically diagnose and solve common issues.

Troubleshooting_Flowchart start Start: Low or No Conversion q_sm Is Starting Material (Aryl Halide) Consumed? start->q_sm no_sm_consumed No SM Consumption: Reaction Not Initiating q_sm->no_sm_consumed No sm_consumed SM Consumed: Side Reactions or Product Decomposition q_sm->sm_consumed Yes check_catalyst 1. Check Catalyst Activation - Use a pre-catalyst (G3/G4) - Run pre-activation protocol - Ensure inert atmosphere no_sm_consumed->check_catalyst check_temp 2. Increase Temperature check_catalyst->check_temp check_base 3. Check Base Strength/Solubility - Is base strong enough? - Is it soluble? check_temp->check_base check_hydro 1. Check for Hydrodehalogenation - Is Ar-H the main byproduct? - Screen bulkier ligands sm_consumed->check_hydro check_homo 2. Check for Homocoupling - Is Ar-Ar the main byproduct? - Optimize catalyst loading check_hydro->check_homo check_prod_stability 3. Check Product Stability - Is product sensitive to base/heat? - Use weaker base/lower temp check_homo->check_prod_stability

Caption: A decision tree for troubleshooting low conversion.

References

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Andersen, T. L., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(4), 868–874. ACS Publications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. University of Groningen Research Portal. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. ACS Publications. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]

  • Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: Navigating Reactions with 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for troubleshooting and optimizing reactions involving the versatile building block, 2-Bromo-4-chloro-5-methoxypyridine. As Senior Application Scientists, we understand that unwanted side reactions, particularly debromination, can be a significant hurdle in multi-step syntheses. This center provides in-depth, field-proven insights to help you mitigate these challenges and achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination (hydrodehalogenation) in palladium-catalyzed cross-coupling reactions?

A1: Debromination, the undesired replacement of a bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings. It primarily occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] The formation of this Pd-H intermediate can be promoted by several factors, including the choice of base, solvent, and the presence of protic impurities.[1]

Q2: How does the reactivity of the C-Br bond compare to the C-Cl bond on this molecule?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2][3] Consequently, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity is key to achieving chemoselective functionalization at the C-2 position while leaving the C-4 chloro group available for subsequent transformations.[2]

Q3: The pyridine nitrogen seems to be interfering with my reaction. How can I address this?

A3: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive or less active catalytic species.[4] This can slow down or stall the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically hindering the pyridine nitrogen from coordinating to the palladium center.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Debromination is a pervasive issue in cross-coupling reactions with electron-rich heterocyclic halides. The electron-donating methoxy group on the pyridine ring can exacerbate this problem. Below are tailored troubleshooting guides for common cross-coupling reactions.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

You are observing a significant amount of 4-chloro-3-methoxypyridine as a byproduct in your Suzuki-Miyaura reaction.

This workflow outlines a systematic approach to diagnosing and resolving the debromination issue.

G start High Debromination Observed in Suzuki Coupling q_base What type of base are you using? start->q_base a_alkoxide Strong Alkoxide Base (e.g., NaOtBu, KOtBu) q_base->a_alkoxide Strong a_carbonate Inorganic Base (e.g., K3PO4, Cs2CO3) q_base->a_carbonate Mild sol_alkoxide Switch to a milder base: K3PO4 or Cs2CO3. These are less likely to generate palladium-hydride species. a_alkoxide->sol_alkoxide q_ligand What is the nature of your phosphine ligand? a_carbonate->q_ligand sol_alkoxide->q_ligand a_simple Simple Ligand (e.g., PPh3) q_ligand->a_simple a_bulky Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q_ligand->a_bulky sol_ligand Employ bulky, electron-rich biaryl phosphine ligands. They accelerate reductive elimination, outpacing debromination. a_simple->sol_ligand q_temp Is the reaction temperature optimized? a_bulky->q_temp sol_ligand->q_temp a_high_temp High Temperature (>100 °C) q_temp->a_high_temp a_mod_temp Moderate Temperature q_temp->a_mod_temp sol_temp Lower the reaction temperature and increase reaction time. Debromination often has a higher activation energy. a_high_temp->sol_temp q_solvent Are your solvents and reagents strictly anhydrous? a_mod_temp->q_solvent sol_temp->q_solvent a_wet Possible Water/ Protic Impurities q_solvent->a_wet a_dry Anhydrous Conditions q_solvent->a_dry sol_solvent Use freshly distilled, anhydrous, aprotic solvents (e.g., Toluene, Dioxane). Ensure all reagents are dry. a_wet->sol_solvent end_node Debromination Minimized a_dry->end_node sol_solvent->end_node G start Low Yield & Debromination in Sonogashira Coupling q_degas Was the reaction mixture thoroughly degassed? start->q_degas a_no_degas No / Insufficient q_degas->a_no_degas a_yes_degas Yes q_degas->a_yes_degas sol_degas Oxygen leads to catalyst decomposition and alkyne homocoupling (Glaser coupling). Thoroughly degas all solvents and the reaction headspace with Ar or N₂. a_no_degas->sol_degas q_catalyst What is your catalyst system? a_yes_degas->q_catalyst sol_degas->q_catalyst a_pd_pph3 Pd(PPh₃)₂Cl₂ / PPh₃ q_catalyst->a_pd_pph3 a_other_pd Other q_catalyst->a_other_pd sol_catalyst For electron-rich bromopyridines, consider a more robust ligand. Try a bulky, electron-rich ligand like cataCXium A or XPhos with Pd₂(dba)₃. a_pd_pph3->sol_catalyst q_copper Is copper co-catalyst being used? a_other_pd->q_copper sol_catalyst->q_copper a_yes_cu Yes q_copper->a_yes_cu a_no_cu No (Copper-Free) q_copper->a_no_cu q_base Is the amine base appropriate and dry? a_yes_cu->q_base sol_copper Consider copper-free conditions. These often require specific ligands but can avoid issues related to copper acetylide side reactions. a_no_cu->sol_copper sol_copper->q_base a_base_issue Et₃N or DIPEA, potential moisture q_base->a_base_issue a_base_ok Dry, appropriate base q_base->a_base_ok sol_base Ensure the amine base (e.g., Et₃N, DIPEA) is anhydrous. Water can be a proton source for debromination. Consider using a stronger, non-nucleophilic base if needed. a_base_issue->sol_base end_node Reaction Optimized a_base_ok->end_node sol_base->end_node

Caption: Sonogashira coupling troubleshooting guide.

Troubleshooting Guide: Lithiation and Borylation Reactions

Issue 4: Debromination during Lithium-Halogen Exchange or Deprotonation

Attempting to form an organolithium species for subsequent reaction with an electrophile (e.g., in a borylation reaction) leads to the formation of 4-chloro-3-methoxypyridine.

Organolithium intermediates of pyridines can be unstable. Debromination can occur if the lithiated species is not formed and trapped efficiently.

Key Mechanistic Considerations:

  • Lithium-Halogen Exchange: Using reagents like n-BuLi or s-BuLi can lead to bromine-lithium exchange. If this intermediate is not trapped quickly, it can be protonated by the solvent or trace impurities during work-up.

  • Directed ortho-Metalation (DoM): The methoxy group may direct lithiation to the C-6 position. However, the stability of this lithiated species is crucial.

Strategies to Minimize Debromination in Lithiation:

  • Cryogenic Temperatures: Perform the lithiation at very low temperatures (e.g., -78 °C or lower). This is critical to maintain the stability of the organolithium intermediate and prevent decomposition or side reactions. [6]2. Rapid Trapping: Add the electrophile (e.g., boronic ester, aldehyde) quickly after the lithiation is complete to trap the organolithium species before it can decompose or react with other components.

  • Choice of Base/Solvent: For deprotonation, a non-nucleophilic bulky base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in an anhydrous, non-protic solvent like THF is recommended.

  • Use of Additives: In some cases, additives like bis(2-dimethylaminoethyl)ether can increase the stability of the lithiated intermediate. [6] General Protocol for Lithiation-Borylation

  • Setup: Under a strict argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) or LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for the optimized time (e.g., 30-60 minutes).

  • Borylation: Rapidly add the boronic ester (e.g., Isopropoxy-pinacolborane, 1.2 eq) in one portion.

  • Quench: After stirring for an appropriate time at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and proceed with a standard extractive work-up.

By carefully controlling these parameters, you can significantly shift the reaction pathway in favor of your desired product, minimizing the formation of the debrominated side product and streamlining your synthetic efforts.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • OSTI.GOV. (1986).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • ResearchGate. (2025). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
  • MDPI. (2022).
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  • Semantic Scholar. (2017).
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • Royal Society of Chemistry. (2021). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • BenchChem. (2025).
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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
  • PubMed. (2021). Keep it tight: a crucial role of bridging phosphine ligands in the design and optical properties of multinuclear coinage metal complexes.
  • Springer. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
  • National Institutes of Health. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • YouTube. (2013).

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Technical Support Center: Column Chromatography of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Purification of Pyridine Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these basic heterocyclic compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

The Challenge: Understanding Pyridine-Silica Interactions

Pyridine and its derivatives are basic compounds, typically with a pKa between 5 and 6.[1][2][3] The primary difficulty in their purification via normal-phase column chromatography stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][4][5]

This strong, secondary ionic interaction leads to several common problems:

  • Peak Tailing/Streaking: The compound doesn't move in a tight band, but rather "drags" along the column, resulting in broad, asymmetrical peaks and poor resolution.[1][4] This happens because the pyridine molecules engage in multiple types of interactions (ionic and normal-phase partitioning), causing them to elute over a wide range of solvent polarities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column at all, leading to low or no recovery.[6][7]

  • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive pyridine derivatives.[1][4][7][8]

The following diagram illustrates this problematic interaction and the general strategies to mitigate it, which we will explore in detail.

G cluster_problem The Problem cluster_solution The Solution Strategies Pyridine Pyridine (Basic) Silica Silica Gel (Acidic Si-OH sites) Pyridine->Silica Strong Ionic Interaction Deactivate Deactivate Silica Pyridine->Deactivate Compete Use Competing Base Pyridine->Compete Mitigates Interaction ChangePhase Change Stationary Phase Pyridine->ChangePhase Avoids Interaction Tailing Peak Tailing & Poor Resolution Silica->Tailing LowRecovery Low or No Recovery Silica->LowRecovery

Caption: Core problem of pyridine-silica interaction and mitigation strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My pyridine compound is streaking badly on the TLC plate and column. How can I fix this?

Answer: This is the most frequent issue and is almost always caused by the acidity of the silica gel.[4][5] The solution is to neutralize or "deactivate" these acidic sites so your compound elutes based on polarity differences, not ionic interactions.

Strategy 1: Mobile Phase Modification with a Basic Additive

The most common and effective solution is to add a small amount of a competing base to your mobile phase.[4][6][9] This base, typically triethylamine (TEA), is more basic than your pyridine derivative and will preferentially bind to the acidic silanol sites, effectively shielding your compound from them.[9][10][11][12]

Experimental Protocol: Mobile Phase Modification

  • TLC Optimization: Develop your TLC using your chosen solvent system (e.g., Hexane/Ethyl Acetate).

  • Add Modifier: Prepare a new eluent with the same solvent ratio but add 0.1-1% triethylamine (TEA) .[6][13] For particularly stubborn compounds, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as the polar component, often with dichloromethane (DCM).[14][15]

  • Compare: Run a new TLC with the modified eluent. You should observe a significant reduction in streaking and a slightly higher Rf value.

  • Column Application: Use the optimized mobile phase containing TEA to pack and run your column.

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionPros & Cons
Triethylamine (TEA) 0.1 - 2% (v/v)[6][13]Acts as a competitive base, masking acidic silanol sites.[9][10][11][12]Pro: Highly effective, simple to add.[9] Con: Can be difficult to remove under vacuum; not suitable for MS detection.[1]
Ammonia (in MeOH) 1 - 2% of a 7N solutionSimilar to TEA, neutralizes acidic sites.Pro: Very effective for highly basic compounds, volatile. Con: Can be harsh on some functional groups.
Pyridine 0.1 - 0.5% (v/v)Self-competition; masks silanol sites.Pro: Effective, easy to remove. Con: Introduces pyridine into all fractions, complicating analysis.
Strategy 2: Pre-treatment of Silica Gel

For very sensitive compounds, you can neutralize the entire batch of silica gel before packing the column.

Experimental Protocol: Silica Gel Deactivation

  • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane or petroleum ether).[16]

  • Add 1-3% triethylamine to the slurry.[17]

  • Stir the slurry for 15-20 minutes.

  • This neutralized slurry can then be used to pack the column as usual.[16]

Q2: My compound is not eluting from the column, even with a very polar solvent system. What's happening?

Answer: This indicates either irreversible adsorption to the silica gel or decomposition on the column.[6][7]

Troubleshooting Workflow:

G start Compound not eluting check_stability Test Stability on TLC (2D TLC or Spot Test) start->check_stability decomposing Decomposition Observed check_stability->decomposing Yes stable Compound is Stable check_stability->stable No switch_phase Switch Stationary Phase (Alumina, C18, etc.) decomposing->switch_phase use_basic_modifier Use Basic Modifier (e.g., 1% TEA in eluent) stable->use_basic_modifier use_basic_modifier->switch_phase Still no elution

Caption: Decision tree for non-eluting pyridine compounds.

Experimental Protocol: 2D TLC for Stability Check

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Elute the plate as usual in your chosen solvent system.

  • Remove the plate and allow it to dry completely, letting it sit on the bench for 15-20 minutes. This allows time for any silica-catalyzed degradation to occur.[1]

  • Rotate the plate 90 degrees counter-clockwise and re-elute it in the same solvent system.

  • Analysis:

    • Stable Compound: All spots will lie on the diagonal.

    • Unstable Compound: You will see new spots appearing off the diagonal. These are degradation products formed during contact with the silica.[7]

If degradation is observed, you must switch to a different stationary phase.

Q3: I've tried adding TEA, but my separation is still poor. What are my other options for the stationary phase?

Answer: When silica gel is not viable, even with additives, switching the stationary phase is the next logical step.

Stationary PhaseTypeBest ForElution Principle
Alumina (Neutral or Basic) Normal PhaseBasic compounds, amines.[6][18]Less acidic than silica, reducing strong ionic interactions. Basic alumina is particularly effective for pyridines.
Reversed-Phase (C18) Reversed PhasePolar compounds, including many pyridine derivatives.[6]The most polar compounds elute first. Excellent for separating compounds that are too polar for normal-phase.[6]
Amino-propylated Silica Normal PhaseBasic compounds.[19]The surface is modified with amino groups, which shields the basic analytes from the underlying acidic silica.[19]
Q4: How do I choose the right solvent system for my pyridine derivative?

Answer: The process always starts with Thin Layer Chromatography (TLC).[13][20]

Step-by-Step Protocol: Solvent System Selection

  • Start Simple: Begin with a standard two-component system like Hexane/Ethyl Acetate (EtOAc).[15]

  • Run TLCs: Spot your compound on a TLC plate and develop it in various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Target Rf: Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.[13][20] This generally provides the best separation on a column.

  • Increase Polarity: If your compound remains at the baseline (Rf ≈ 0), increase the polarity. Switch from EtOAc to a more polar solvent like Methanol (MeOH), typically used as a mixture with Dichloromethane (DCM).[15] A good starting point is 1-5% MeOH in DCM.

  • Add a Modifier: As discussed in Q1, once you have a solvent system that moves your compound off the baseline, add 0.5-1% TEA to sharpen the spot and get a more accurate Rf value.[6][13]

Common Solvent Systems for Pyridine Derivatives (in order of increasing polarity):

  • Hexane / Ethyl Acetate

  • Dichloromethane / Ethyl Acetate

  • Dichloromethane / Methanol[15]

  • Dichloromethane / Methanol / Triethylamine

  • Dichloromethane / (Ammonia in Methanol)[14]

Q5: My compound is a pyridine salt (e.g., a hydrochloride salt). How does this affect purification?

Answer: Purifying salts on silica gel is extremely challenging and generally not recommended. The ionic nature of the salt will cause it to stick tenaciously to the top of the column.

Solutions:

  • Neutralize First: Before attempting chromatography, neutralize the salt to its free-base form. This is typically done with a mild aqueous base (like sodium bicarbonate solution) during an extraction (work-up) step. The neutral, organic-soluble free base can then be purified by column chromatography.

  • Reversed-Phase Chromatography: If the free base is too unstable or water-soluble, reversed-phase chromatography is a better option. The salt can be dissolved in the mobile phase (e.g., water/acetonitrile) and purified directly. It's often necessary to use a mobile phase that contains the same counter-ion as the sample to prevent peak broadening due to on-column ion exchange.[21]

Final Checklist for Success

  • Always run a TLC first. Optimize your solvent system and test for the necessity of a basic modifier (like TEA) before packing a column.[20]

  • Check for stability. A quick spot test or 2D TLC can save you from losing your entire sample on a column due to degradation.[7]

  • Use a basic modifier. For most pyridine derivatives on silica, adding 0.5-1% TEA to the eluent is standard practice.[6][13]

  • Don't be afraid to switch phases. If silica isn't working, alumina or reversed-phase C18 are excellent alternatives.[6][18]

  • Load your sample properly. For best results, use "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column. This leads to sharper bands and better separation.[20][22]

By understanding the fundamental chemistry of the interactions at play and systematically applying these troubleshooting strategies, you can significantly improve the success rate and efficiency of purifying pyridine derivatives.

References

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Effect of Triethylamine (TEA) on the Retention in RPLC (2023). Pharma Growth Hub.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP (n.d.). Phenomenex.
  • Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption (2025).
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • Overcoming challenges in the purification of heterocyclic compounds (n.d.). Benchchem.
  • HPLC Methods for analysis of Pyridine (n.d.).
  • Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chrom
  • Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chrom
  • Pyridine | SIELC Technologies (n.d.). SIELC Technologies.
  • Chromatography: The Solid Phase (n.d.). University of Rochester, Department of Chemistry.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes (n.d.). Phenomenex.
  • Purifying amines on silica (2006). Org Prep Daily.
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  • Troubleshooting Flash Column Chromatography (n.d.). University of Rochester, Department of Chemistry.
  • When basification of silica gel is required, before using Column chromatography? (2014).
  • Method for pyridine amine derivative (2015).
  • Purification of Pyridine (n.d.). Chempedia - LookChem.
  • How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube.
  • Tailing in TLC - can anyone help? (2013).
  • How to choose the best solution for column chromatography? (2019).
  • HPLC Troubleshooting (n.d.). [Source not provided].
  • Amino Silica Gel (2022). Sorbent Technologies, Inc..
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography (2007).
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column (n.d.).
  • Tips for Flash Column Chromatography (n.d.). University of Rochester, Department of Chemistry.
  • How To: Run a Flash Column (n.d.). University of Rochester, Department of Chemistry.
  • Column chrom
  • LC Chromatography Troubleshooting Guide (2023). HALO Columns.
  • ANALYTICAL METHODS (n.d.). [Source not provided].
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP (2025). [Source not provided].
  • Column troubleshooting guide - Reversed phase (n.d.). Thermo Fisher Scientific.
  • Deactivation of silica gel? (2019).
  • Column chromatography & TLC on highly polar compounds? (2017). Reddit.
  • Chromatography: Solvent Systems For Flash Column (n.d.). University of Rochester, Department of Chemistry.
  • Column Chromatography (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Flash Column Chromatography Guide (n.d.). MIT OpenCourseWare.
  • Purification: Tips for Flash Column Chromatography (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Thin Layer Chromatography (n.d.). University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • What causes streaking in silica gel column chrom
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA (n.d.). [Source not provided].

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-chloro-5-methoxypyridine and 2,5-dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridines are foundational building blocks in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Their utility stems from the ability of the halogen substituents to serve as versatile handles for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The precise location and nature of these halogens, in concert with other substituents on the pyridine ring, dictate the molecule's reactivity and regioselectivity. This guide provides an in-depth, data-driven comparison of two such building blocks: 2-Bromo-4-chloro-5-methoxypyridine and 2,5-dibromo-4-methoxypyridine . Understanding their distinct reactivity profiles is paramount for researchers and drug development professionals aiming to design efficient and selective synthetic routes.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of these molecules is fundamentally governed by the interplay of the electron-withdrawing pyridine nitrogen and the electronic effects of the halogen and methoxy substituents.

Caption: Chemical structures of the two compared pyridine derivatives.

In both molecules, the pyridine nitrogen atom inductively withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions, making these sites more electrophilic.[1] This inherent π-deficiency is a key driver for their reactivity in both cross-coupling and nucleophilic substitution reactions.

  • This compound : This molecule features two different halogens. The bromine at C2 is ortho to the nitrogen, while the chlorine at C4 is para. The methoxy group at C5 is electron-donating through resonance but weakly electron-withdrawing inductively.

  • 2,5-dibromo-4-methoxypyridine : Here, two bromine atoms are present at the C2 and C5 positions. The methoxy group is situated at C4.

The relative reactivity of the C-X bonds is a crucial point of differentiation. In palladium-catalyzed cross-coupling reactions, the bond strength generally dictates reactivity, following the order C-I > C-Br > C-Cl.[2][3][4] This principle forms the basis for the chemoselectivity observed in many of the reactions discussed below.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are among the most powerful tools for C-C and C-N bond formation, respectively.[5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[8][9] The regioselectivity in polyhalogenated pyridines is a subject of considerable interest.[1][10][11]

For This compound , the C2-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C4-Cl bond.[4][12] This allows for selective coupling at the C2 position while leaving the C4-chloro group available for subsequent transformations. The electron-withdrawing nature of the pyridine ring at the C2 position enhances its susceptibility to oxidative addition.[1]

In the case of 2,5-dibromo-4-methoxypyridine , both halogens are bromine atoms. However, the C2-Br bond is generally more reactive than the C5-Br bond in Suzuki couplings. This preference for C2 selectivity is attributed to the electronic activation by the adjacent nitrogen atom.[1][2]

Suzuki_Coupling_Workflow Generalized Suzuki-Miyaura Coupling Workflow A Halopyridine Substrate D Reaction Mixture (Inert Atmosphere) A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->D E Heating (e.g., 90-100 °C) D->E F Workup & Purification E->F G Coupled Product F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

CompoundReactive SiteTypical ConditionsOutcome
This compound C2-BrPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°CSelective mono-arylation at C2
2,5-dibromo-4-methoxypyridine C2-Br (preferential)Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90°CMono-arylation at C2; potential for diarylation with excess boronic acid and harsher conditions.[13]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][6][14][15] The principles of chemoselectivity observed in Suzuki couplings generally apply here as well.

For This compound , selective amination will occur at the more reactive C2-Br position. This allows for the synthesis of 2-amino-4-chloro-5-methoxypyridine derivatives, which can be valuable intermediates.

For 2,5-dibromo-4-methoxypyridine , the C2-Br bond will again be the preferred site for amination under controlled conditions, leveraging the electronic activation provided by the ring nitrogen.

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), is a fundamental transformation for creating organometallic intermediates, which can then be trapped with various electrophiles.[16][17] The rate of exchange generally follows the trend I > Br > Cl.[16]

For This compound , the lithium-halogen exchange is expected to occur exclusively at the C2-Br position. The resulting 2-lithiated pyridine is a powerful intermediate for introducing a wide range of functional groups.

The situation is more nuanced for 2,5-dibromo-4-methoxypyridine . While both positions bear a bromine atom, the C2 position is more electronically activated towards deprotonation due to the adjacent nitrogen. However, the regioselectivity of lithium-halogen exchange can be complex and is influenced by factors such as temperature, solvent, and the specific organolithium reagent used. In many cases, exchange at the C2 position is favored, but mixtures can be obtained.

Metal_Halogen_Exchange Metal-Halogen Exchange & Trapping cluster_0 Step 1: Exchange cluster_1 Step 2: Electrophilic Trap A Halopyridine C Lithiated Pyridine Intermediate A->C Li-X Exchange B Organolithium Reagent (e.g., n-BuLi, -78 °C) B->A E Functionalized Product C->E Quench D Electrophile (E+) D->C

Caption: General workflow for metal-halogen exchange followed by electrophilic trapping.

Summary of Reactivity and Synthetic Strategy

The choice between these two reagents hinges on the desired synthetic outcome.

Reaction TypeThis compound2,5-dibromo-4-methoxypyridineStrategic Implication
Pd Cross-Coupling Highly selective at C2-Br Preferentially selective at C2-Br The chloro-substituted pyridine is ideal for sequential, two-step functionalization. The dibromo-substituted pyridine allows for potential double coupling.
Metal-Halogen Exchange Selective at C2-Br Preferentially at C2-Br Both provide access to the 2-lithiated species, but the chloro-substituted analog offers cleaner, more predictable outcomes.
  • Choose this compound when: Your strategy requires a highly selective, initial functionalization at the C2 position, while preserving a less reactive handle (the C4-Cl bond) for a subsequent, different transformation. This is the reagent of choice for building molecular complexity in a controlled, stepwise manner.

  • Choose 2,5-dibromo-4-methoxypyridine when: Your goal is to introduce the same group at both the C2 and C5 positions through a double coupling reaction, or when a subsequent reaction requires a bromine at the C5 position after an initial selective coupling at C2.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective coupling at the C2-Br position.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lithium-Halogen Exchange of this compound and Trapping with an Electrophile

This protocol details the formation of the 2-lithiated species and subsequent reaction.

  • Reaction Setup : To an oven-dried, three-neck flask equipped with a thermometer and under an Argon atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Electrophilic Quench : Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or DMF; 1.2 equiv.) in anhydrous THF dropwise.

  • Warming and Quench : Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. [Link]

  • Metal–halogen exchange. Grokipedia. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health (NIH). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health (NIH). [Link]

  • Why do halogen-metal exchanges happen? Chemistry Stack Exchange. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. PubMed. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

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A Comparative Guide to Catalysts for Suzuki Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds involving the pyridine scaffold is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Molecules featuring substituted pyridines are prevalent in numerous commercial drugs. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging these critical bonds. However, the unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, introduce distinct challenges not typically encountered with simple aryl halides.

This guide provides an in-depth comparative analysis of contemporary catalytic systems for the Suzuki coupling of substituted pyridines. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers in optimizing these crucial transformations.

The Challenge: Why Pyridines are Not Just Another Aryl Halide

The Suzuki coupling of substituted pyridines, especially those halogenated at the 2- or 4-positions, can be notoriously difficult. The primary obstacle is the propensity of the pyridine nitrogen to coordinate with the metal center of the catalyst (e.g., palladium or nickel). This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and sluggish reaction rates.[1][2][3] Furthermore, the electron-deficient nature of the pyridine ring can render the carbon-halogen bond less susceptible to oxidative addition, a critical step in the catalytic cycle.[2]

Overcoming these hurdles necessitates the use of highly active and specialized catalyst systems. The choice of both the metal and, more importantly, the ancillary ligands is paramount to achieving efficient and high-yielding couplings.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst system is highly dependent on the specific pyridine substrate and the coupling partner. Below is a comparative overview of the most effective catalyst classes for this transformation.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium complexes remain the most widely employed catalysts for Suzuki-Miyaura reactions due to their broad functional group tolerance and predictable reactivity.[4] The success of palladium-catalyzed couplings of pyridines is intrinsically linked to the evolution of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands):

Ligands developed by Stephen Buchwald and his group have revolutionized the field of cross-coupling.[5] These bulky and electron-rich biaryl phosphine ligands, such as XPhos , SPhos , and RuPhos , have proven exceptionally effective for the Suzuki coupling of challenging substrates like chloropyridines.[4][5]

The key to their success lies in several factors:

  • Steric Hindrance: The bulkiness of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[2]

  • Electron-Donating Ability: The electron-rich nature of the phosphine facilitates the oxidative addition of the C-X bond to the Pd(0) center.[2]

  • Enhanced Reductive Elimination: These ligands also accelerate the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for sterically congested products.

N-Heterocyclic Carbene (NHC) Ligands:

NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very strong bonds with the palladium center, leading to highly stable and active catalysts.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr , are air- and moisture-stable precatalysts that have demonstrated high efficiency in the Suzuki coupling of heteroaryl chlorides.[2][6] The strong σ-donating ability of NHCs makes the palladium center more electron-rich and thus more reactive towards oxidative addition.[7]

Catalyst SystemPyridine SubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001295
PEPPSI-IPr2-ChloropyridineArylboronic acidK₂CO₃1,4-Dioxane/H₂O80-1002-8High

This table presents representative data compiled from various sources to illustrate typical performance.[2] Actual results will vary based on specific substrates and optimized conditions.

Nickel-Based Catalysts: A Powerful and Economical Alternative

Nickel catalysts have gained significant traction as a more earth-abundant and cost-effective alternative to palladium.[4][8] Nickel is particularly adept at activating the less reactive C-Cl bonds, making it an excellent choice for the coupling of chloropyridines.[1][8]

The mechanism of nickel-catalyzed Suzuki coupling can differ from that of palladium, and these systems are often highly effective for substrates that are challenging for palladium catalysts.[9]

Catalyst SystemPyridine SubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)
NiCl₂(PCy₃)₂3-ChloropyridinePhenylboronic acidK₃PO₄2-MeTHF70Quantitative
NiCl₂(dppf)2-Chloropyridine derivativesHeteroaryl boronic acidsK₃PO₄Dioxane80Good to Excellent

This table showcases the potential of nickel catalysts for pyridine coupling.[8][10][11] Conditions and yields are substrate-dependent.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling is depicted below. The choice of ligand significantly influences the rates of the individual steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Suzuki coupling of a substituted chloropyridine using representative palladium-based catalyst systems.

Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand (XPhos)

This protocol is a general procedure and may require optimization for specific substrates.[12]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Dry round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-Palladium Precatalyst (PEPPSI-IPr)

This protocol is a general procedure based on the use of a commercially available NHC-palladium precatalyst.[2]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants, Base, and Catalyst in a Dry Flask Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Organic Solvent and Wash with Water/Brine Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[4]

Conclusion

The Suzuki-Miyaura coupling of substituted pyridines is a vital transformation in modern organic synthesis, particularly in the pharmaceutical industry. While challenging, the development of advanced catalyst systems, centered around bulky, electron-rich phosphine ligands and robust N-heterocyclic carbenes for palladium, as well as the emergence of highly effective nickel catalysts, has provided chemists with a powerful toolkit. For the coupling of chloropyridines, modern Buchwald-type catalysts and NHC-based systems often provide significant advantages in terms of reactivity and substrate scope.[3] Nickel catalysts present a compelling, cost-effective alternative, especially for less reactive chloro-substrates.[8] A thorough understanding of the interplay between the metal, ligand, and substrate, coupled with careful reaction optimization, is key to unlocking the full synthetic potential of this important reaction.

References

  • A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC - NIH.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Synthesis and Structural Characterization of Nickel(II) Complexes Supported by Pyridine-Functionalized N-Heterocyclic Carbene Ligands and Their Catalytic Acitivities for Suzuki Coupling. Organometallics - ACS Publications.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.
  • Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Request PDF.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.

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A Spectroscopic Guide to the Transformation of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among them, 2-Bromo-4-chloro-5-methoxypyridine stands out as a versatile building block, offering multiple, distinct reaction sites for the strategic assembly of complex molecular architectures. The differential reactivity of its halogen substituents—the C2-bromo and C4-chloro positions—provides a powerful handle for sequential, selective functionalization.

This guide offers an in-depth spectroscopic comparison of this compound and its derivatives formed through two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the causality behind the selective transformations and detail how spectroscopic data provides unequivocal validation of the chemical changes.

Part 1: Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the starting material's spectroscopic signature is paramount for accurately interpreting the data of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[1]

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its structure. In a deuterated chloroform (CDCl₃) solvent, we observe a sharp singlet for the methoxy (-OCH₃) protons and two distinct singlets for the two protons on the pyridine ring.[2] The downfield shift of the pyridine protons is due to the deshielding effect of the electronegative nitrogen atom and the halogen substituents.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative nitrogen, chlorine, and oxygen atoms (C2, C4, and C5) will appear most downfield. The carbon bearing the bromine atom (C2) will also be significantly shifted.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm (Predicted/Reported) Assignment
¹H8.34Pyridine ring H (likely H-6)
¹H6.84Pyridine ring H (likely H-3)
¹H3.97-OCH₃
¹³C~158C5-OCH₃
¹³C~150C6-H
¹³C~145C4-Cl
¹³C~141C2-Br
¹³C~110C3-H
¹³C~57-OCH₃

Data is based on reported values and predictions from analogous structures.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. For this compound, the IR spectrum would display characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): In the 1600-1400 cm⁻¹ region.

  • C-O stretching (ether): A strong band typically in the 1250-1000 cm⁻¹ range.

  • C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer clues about the elemental composition. The mass spectrum of this compound is expected to show a distinctive molecular ion (M⁺) peak cluster. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic M, M+2, M+4, and M+6 pattern.[4] High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision.

Part 2: Synthetic Transformations and Spectroscopic Shifts

The differential reactivity of the C-Br and C-Cl bonds is the key to the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5] This allows for selective functionalization at the C2-bromo position while leaving the C4-chloro position available for subsequent reactions.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6]

Reacting this compound with phenylboronic acid under Suzuki conditions will selectively replace the bromine atom with a phenyl group, yielding 4-chloro-5-methoxy-2-phenylpyridine.

  • ¹H NMR: The most telling change is the disappearance of the downfield singlet corresponding to the H-6 proton and the appearance of a new set of multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the newly introduced phenyl group. The remaining pyridine proton and the methoxy singlet will likely experience slight shifts due to the change in the electronic environment.

  • ¹³C NMR: The spectrum will now show additional signals corresponding to the carbons of the phenyl ring. The signal for the bromine-bearing carbon (C2) will be replaced by a new signal for the phenyl-substituted C2 carbon, and its chemical shift will change significantly.

  • Mass Spectrometry: The molecular ion peak will shift to a new m/z value corresponding to the loss of a bromine atom and the gain of a phenyl group (a net increase of -79.9 + 77.1 = -2.8 Da, but more accurately calculated as the difference between the exact masses). The isotopic pattern will also change, now only showing the 3:1 pattern characteristic of a single chlorine atom.

Table 2: Comparative ¹H NMR Data for Suzuki Coupling

Compound H-6 (ppm) H-3 (ppm) -OCH₃ (ppm) Phenyl-H (ppm)
Starting Material 8.34 (s)6.84 (s)3.97 (s)-
Product -~6.9 (s)~4.0 (s)7.2-7.8 (m)

Chemical shifts for the product are estimated and will vary based on reaction conditions and solvent.

The mechanism of the Suzuki reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9]

The reaction of this compound with a secondary amine like morpholine will selectively form a C-N bond at the C2 position, yielding 4-(4-chloro-5-methoxypyridin-2-yl)morpholine.

  • ¹H NMR: Similar to the Suzuki coupling, the H-6 proton signal will disappear. In its place, new signals corresponding to the protons of the morpholine ring will appear. These typically manifest as two multiplets in the δ 3.0-4.0 ppm range, corresponding to the -CH₂-N- and -CH₂-O- protons.

  • ¹³C NMR: The spectrum will show new signals for the two distinct carbons of the morpholine ring. The chemical shift of C2 will again change significantly upon substitution.

  • IR Spectroscopy: The formation of the C-N bond may introduce a new C-N stretching vibration, typically in the 1350-1000 cm⁻¹ region, though it can be difficult to distinguish from other signals in this fingerprint region.

  • Mass Spectrometry: The molecular ion peak will shift, corresponding to the loss of bromine and the addition of the morpholine moiety. The isotopic signature will again be dominated by the single chlorine atom.

Table 3: Comparative ¹H NMR Data for Buchwald-Hartwig Amination

Compound H-6 (ppm) H-3 (ppm) -OCH₃ (ppm) Morpholine-H (ppm)
Starting Material 8.34 (s)6.84 (s)3.97 (s)-
Product -~6.7 (s)~3.9 (s)~3.0-4.0 (m, 8H)

Chemical shifts for the product are estimated and will vary based on reaction conditions and solvent.

The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Experimental Protocols

Scientific integrity demands reproducible, well-described methodologies. The following are generalized protocols for the acquisition of the spectroscopic data discussed.

General Spectroscopic Analysis Workflow

Workflow cluster_reaction Chemical Synthesis cluster_analysis Spectroscopic Analysis Reaction Reaction & Workup Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS/HRMS) Purification->MS IR IR Spectroscopy Purification->IR

Caption: General workflow for synthesis and spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry 5 mm NMR tube.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.[11]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 s) are required to achieve a good signal-to-noise ratio.[4]

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry (MS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Obtain the mass spectrum on a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, operating in electrospray ionization (ESI) or electron ionization (EI) mode.[11]

  • Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and key fragment ions. For high-resolution analysis, compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (argon or nitrogen), combine the this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).[12][13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.[13]

  • Reaction: Heat the mixture with stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, add the this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) to a reaction vessel.

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed reaction vessel with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by silica gel column chromatography.

Conclusion

The strategic functionalization of this compound is a testament to the power of modern synthetic chemistry. This guide has demonstrated that a multi-faceted spectroscopic approach is not merely for characterization but is a critical tool for validating these precise chemical transformations. By comparing the distinct spectroscopic signatures of the starting material and its products, researchers can confidently navigate the synthesis of novel compounds for drug discovery and materials science, armed with a clear understanding of the molecular changes occurring at each step.

References

  • Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Navigating the Privileged Scaffold: A Comparative Guide to Alternatives for 2-Bromo-4-chloro-5-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyridine core is a cornerstone of modern medicinal chemistry, with approximately 20% of the top 200 drugs featuring this privileged scaffold.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a highly sought-after motif in the design of novel therapeutics.[2][3] Within the vast landscape of pyridine-based building blocks, 2-Bromo-4-chloro-5-methoxypyridine has emerged as a valuable intermediate, offering multiple, differentially reactive sites for the strategic elaboration of complex molecules. However, the dynamic nature of drug discovery necessitates a forward-thinking approach to scaffold selection, driven by the pursuit of novel intellectual property, improved physicochemical and pharmacological profiles, and optimized synthetic routes.

This guide provides an in-depth, objective comparison of viable alternatives to this compound for researchers, scientists, and drug development professionals. We will delve into the principles of bioisosterism, compare synthetic performance with supporting experimental data, and explore the impact of these alternatives on the biological activity of the resulting compounds.

The Strategic Value of this compound: A Reactivity Profile

The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is weaker than the carbon-chlorine bond (~276 kJ/mol vs. ~339 kJ/mol), making the bromine at the 5-position more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This allows for selective functionalization at the C5 position via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the C2-chloro group available for subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction under more forcing conditions. The 5-methoxy group, being an electron-donating group, further influences the electronic properties of the pyridine ring, which can impact both reactivity and interactions with biological targets.

Alternatives at a Glance: Expanding the Chemical Space

The exploration of alternatives to this compound is guided by the principles of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a drug's efficacy, selectivity, or pharmacokinetic profile.[5][6] Below, we compare several classes of commercially available alternatives.

Isomeric and Halogen-Modulated Pyridines

Simple modifications to the halogen substitution pattern can provide access to novel chemical space and modulate reactivity.

Building BlockKey Differentiators
2-Bromo-5-chloro-4-methoxypyridine Isomeric to the parent compound, potentially altering vectoral projections of substituents and influencing target binding.[7]
4-Bromo-2-chloro-5-methoxypyridine Another isomer with a different reactivity profile and substitution pattern.[8]
2-Bromo-4-fluoro-5-methoxypyridine Introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[9] The C-F bond is generally unreactive in cross-coupling reactions, providing a stable anchor point.
2,4-Dichloro-5-methoxypyridine Replacing the bromine with a less reactive chlorine atom necessitates more robust catalytic systems for cross-coupling at the 5-position, but can offer cost advantages.[4]
Bioisosteric Heterocyclic Scaffolds

Replacing the pyridine ring with another heterocycle can profoundly impact a compound's properties while maintaining key pharmacophoric features.

Building BlockKey Differentiators
5-Bromo-2-chloro-4-methoxypyrimidine The pyrimidine scaffold is a well-established bioisostere for pyridine.[10][11] The additional nitrogen atom alters the electronic distribution, basicity, and hydrogen bonding capacity of the ring, which can significantly impact biological activity and pharmacokinetic properties.[12]
2,4-Dichloropyridazine The pyridazine core offers a different arrangement of nitrogen atoms, leading to distinct electronic and steric properties that can be explored in structure-activity relationship (SAR) studies.

Performance in Key Chemical Reactions: A Comparative Analysis

The synthetic utility of these building blocks is primarily defined by their performance in palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[13][14] The reactivity of the halogen is a key determinant of reaction efficiency.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-chloropyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10095[15]
2-Chloropyridine Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085-95[16]
2-Bromo-5-fluoropyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9092[17]
2,6-Dichloropyridine Heptylboronic acid pinacol esterPd(OAc)₂/Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094[18]

Key Insights:

  • Bromopyridines generally exhibit higher reactivity and require less sophisticated catalytic systems compared to their chloro-counterparts.[4]

  • The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Ad₂PⁿBu) is often crucial for the efficient coupling of less reactive chloropyridines.[18]

  • The position of the halogen and other substituents on the pyridine ring significantly influences reactivity.[19]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyridine derivative with an arylboronic acid.[4]

Materials:

  • Halopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The pyridine scaffold is a common feature in kinase inhibitors, which often target signaling pathways implicated in cancer and inflammatory diseases.[20][21]

G cluster_0 Drug Discovery Workflow Building_Block Alternative Pyridine/Pyrimidine Scaffold Cross_Coupling Suzuki/Sonogashira Coupling Building_Block->Cross_Coupling Purification Purification & Characterization Cross_Coupling->Purification Screening In vitro Kinase Assay Purification->Screening Cell_Assay Cell-Based Proliferation Assay Screening->Cell_Assay Lead_Op Lead Optimization Cell_Assay->Lead_Op G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified RAF-MEK-ERK signaling pathway, a common target for pyridine-based kinase inhibitors.

Conclusion

While this compound remains a valuable and versatile building block, a judicious exploration of its alternatives is a prudent strategy in modern drug discovery. Isomeric pyridines, fluorinated analogs, and bioisosteric heterocyclic scaffolds like pyrimidines offer exciting avenues for expanding intellectual property, fine-tuning physicochemical properties, and potentially discovering compounds with superior pharmacological profiles. The choice of an alternative will be dictated by a careful consideration of synthetic accessibility, cost, and the specific goals of the drug discovery program. By leveraging the principles of bioisosterism and a deep understanding of the reactivity of these scaffolds, medicinal chemists can continue to unlock the full potential of the privileged pyridine motif in the quest for novel therapeutics.

References

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  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI, 2023.

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI, 2013.

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  • Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. ResearchGate, 2008.

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  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed, 2025.

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  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem, 2025.

  • Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed, 2001.

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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.

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Reactivity Unveiled: A Comparative Analysis of C-Br vs. C-Cl Bonds in 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of synthetic organic chemistry, the ability to selectively functionalize a single position on a complex molecule is not merely an academic exercise—it is a cornerstone of efficient drug design and development. The presence of multiple, yet distinct, reactive sites on a scaffold offers a powerful platform for building molecular diversity. This guide provides a detailed, evidence-based comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 2-Bromo-4-chloro-5-methoxypyridine, a common heterocyclic building block. We will delve into the fundamental principles governing this reactivity difference and present practical, data-supported strategies for achieving high chemoselectivity in cross-coupling reactions.

PART 1: The Fundamental Basis for Selectivity: Bond Dissociation Energy

The differential reactivity of carbon-halogen (C-X) bonds is primarily rooted in their respective bond dissociation energies (BDE). The C-Br bond is inherently weaker and more easily cleaved than the C-Cl bond.[1][2][3] This is a direct result of the larger atomic size of bromine and the consequently poorer orbital overlap with carbon compared to chlorine.[1] This fundamental energetic difference is the key that chemists can turn to unlock selective transformations.

Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halide Bonds

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C-F485116
C-Cl32778
C-Br28568
C-I21351
Data compiled from various sources.[4][5]

This energy gap between the C-Br and C-Cl bonds means that the initial, and often rate-determining, step of many cross-coupling reactions—the oxidative addition to a transition metal catalyst—will occur preferentially at the more labile C-Br bond under carefully controlled conditions.[1][2]

PART 2: Palladium-Catalyzed Cross-Coupling: A Framework for Selective Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forming C-C and C-heteroatom bonds.[6][7][8] The catalytic cycle for these transformations universally begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex. This step is where the selectivity between the C-Br and C-Cl bonds is established.[9][10]

The generally accepted order of reactivity for aryl halides in oxidative addition is: I > Br > OTf >> Cl .[7][10] This trend directly correlates with the decreasing strength of the C-X bond. By judiciously selecting the catalyst, ligands, base, and temperature, a synthetic chemist can precisely target the C-Br bond of this compound while leaving the more robust C-Cl bond untouched for subsequent functionalization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate & Selectivity Determining) Pd0->OA Ar-Br PdII_Intermediate Ar-Pd(II)(Br)L₂ OA->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R'-B(OR)₂ (Base Activated) PdII_Coupled Ar-Pd(II)(R')L₂ Transmetalation->PdII_Coupled RE Reductive Elimination PdII_Coupled->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RE->Product Forms C-C bond

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition step is critical for determining chemoselectivity between different carbon-halogen bonds.

PART 3: Experimental Design for Selective C-Br Functionalization

To translate theory into practice, we present a generalized protocol for a selective Suzuki-Miyaura coupling reaction targeting the C-2 position (C-Br bond) of this compound. The choice of a relatively simple palladium precursor and a standard phosphine ligand under moderate conditions is a deliberate strategy to avoid activating the stronger C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This is a representative procedure that should be optimized for specific substrates and coupling partners.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4-8 mol%)

  • Potassium carbonate [K₂CO₃] (3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In the same flask, add the palladium precatalyst, Pd(OAc)₂, and the ligand, PPh₃.

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Analysis: The Impact of Ligands and Conditions

The choice of ligand is paramount in controlling selectivity. While simple ligands like PPh₃ are sufficient for activating C-Br bonds, the activation of more resilient C-Cl bonds often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger reaction conditions.[10][12][13] This difference can be exploited to achieve high selectivity.

Table 2: Representative Data for Selective Suzuki Coupling

EntryLigandBaseTemp (°C)Result
1PPh₃K₂CO₃85High yield of C-Br coupled product; >95% selectivity.[14]
2SPhosK₃PO₄110Mixture of C-Br and C-Cl coupled products; loss of selectivity.[11][15]
3PPh₃K₂CO₃110Good yield of C-Br coupled product, but increased risk of C-Cl coupling and side reactions.

This illustrative data highlights a critical principle: milder conditions and less activating catalyst systems favor reaction at the most labile site (C-Br). Overly aggressive conditions or highly active catalyst systems designed for C-Cl activation will predictably lead to a loss of selectivity.

G cluster_inputs Controlling Factors cluster_outputs Reaction Outcome Ligand Ligand Choice (Electron-richness, Steric Bulk) Selective_CBr Selective C-Br Activation (Desired Outcome) Ligand->Selective_CBr Standard Ligands (e.g., PPh₃) Non_Selective_CCl Non-Selective C-Cl Activation (Side Reaction) Ligand->Non_Selective_CCl Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) Temperature Reaction Temperature Temperature->Selective_CBr Moderate Temp. (e.g., 80-90 °C) Temperature->Non_Selective_CCl High Temp. (>100 °C) Base Base Strength Base->Selective_CBr Mild Base (e.g., K₂CO₃) Base->Non_Selective_CCl Strong Base (e.g., K₃PO₄, Cs₂CO₃)

Figure 2. A logical workflow illustrating how experimental parameters are chosen to achieve selective C-Br bond activation over C-Cl bond activation.

Conclusion and Strategic Outlook

The predictable and significant difference in reactivity between the C-Br and C-Cl bonds in this compound is a powerful strategic advantage in multistep synthesis. By leveraging the fundamental principles of bond dissociation energies and the well-established mechanisms of palladium-catalyzed cross-coupling, researchers can selectively functionalize the C-2 position with high fidelity. This initial transformation leaves the C-4 chloro-substituent available for a subsequent, mechanistically distinct reaction, often requiring more forcing conditions or a specialized catalyst system. This stepwise approach is fundamental to the efficient construction of complex, highly functionalized pyridine derivatives for applications ranging from medicinal chemistry to materials science.

References

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  • Scott, D. J., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Scott, D. J., & Vetticatt, M. J. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

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  • Gildner, P. G., & Colacot, T. J. (2015). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Ladeira, S., et al. (2021). Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ACS Catalysis. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Panda, N. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • Reddit user discussion. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry. Available at: [Link]

  • Wang, B., et al. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. Available at: [Link]

  • Mondal, B., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Farmer, J. L., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

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A Senior Application Scientist's Guide to 2-Bromo-4-chloro-5-methoxypyridine: A Cost-Benefit Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of foundational building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The substituted pyridine scaffold, in particular, is a privileged motif in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] This guide provides an in-depth cost-benefit analysis of 2-Bromo-4-chloro-5-methoxypyridine, a versatile but specialized reagent. We will move beyond a simple cataloging of reactions to explore the causality behind its strategic application, comparing its performance and economic viability against plausible alternatives.

The central value proposition of this compound lies in the differential reactivity of its two halogen substituents. This feature allows for programmed, regioselective functionalization, a crucial advantage in the construction of complex molecular architectures. This guide will provide the experimental data and logical frameworks necessary to determine when the higher cost of this reagent is justified by its synthetic advantages.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The data below serves as a baseline for reaction setup, purification, and analytical verification.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1033203-40-5[2]
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [3]
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)

Spectroscopic Characterization: While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, the following represents expected NMR chemical shifts based on its structure and data from close analogs.[4] Verification by in-house analysis is essential.

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~8.2s, 1H (H-6)
~7.0s, 1H (H-3)
~4.0s, 3H (-OCH₃)

The Core Synthetic Advantage: Orthogonal Reactivity

The primary benefit of this compound is the predictable and exploitable difference in reactivity between the C-Br bond at the C-2 position and the C-Cl bond at the C-4 position. This allows for a two-stage functionalization strategy.

Stage 1: Palladium-Catalyzed Cross-Coupling at the C-2 Bromo Position

In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity trend for halogens in this step is well-established: I > Br > Cl > F.[5] This is a direct consequence of bond dissociation energies (C-Cl > C-Br), making the carbon-bromine bond kinetically easier to break.

This inherent reactivity difference makes this compound an excellent substrate for selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C-2 position, leaving the C-4 chloro group untouched for subsequent transformations.[5]

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals.[6][7] The reaction's tolerance for a wide range of functional groups and the commercial availability of numerous boronic acids make it highly valuable.[8]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle start Pd(0) Catalyst oa Oxidative Addition (C-Br Bond Cleavage) start->oa Ar-Br pd_ii Aryl-Pd(II)-Br Complex oa->pd_ii trans Transmetalation (Base Activated) pd_ii->trans R-B(OH)₂ pd_ii_r Di-organo-Pd(II) Complex trans->pd_ii_r re Reductive Elimination (C-C Bond Forms) pd_ii_r->re re->start Regenerates product Coupled Product re->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

2. Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of aryl amines is another critical transformation in drug development. The Buchwald-Hartwig amination provides a powerful method for constructing C-N bonds under relatively mild conditions, replacing harsher classical methods.[9][10] The chemoselectivity for the C-Br bond is again paramount, allowing for the introduction of an amine substituent at the C-2 position.[11]

Stage 2: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Chloro Position

Following the functionalization of the C-2 position, the remaining C-4 chloro substituent can be targeted. Nucleophilic aromatic substitution on pyridine rings is most favorable at the 2- and 4-positions, as the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative ring nitrogen.[12][13]

In SNAr reactions, the leaving group aptitude often follows the reverse trend of cross-coupling: F > Cl > Br > I.[13][14] This is because the high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.[5] Therefore, after a cross-coupling reaction at the C-2 position, the C-4 chloro group becomes an ideal site for a subsequent SNAr reaction with a variety of nucleophiles (e.g., amines, alkoxides, thiols).

start 2-Bromo-4-chloro- 5-methoxypyridine step1 Step 1: Pd-Catalyzed Cross-Coupling start->step1 Suzuki or Buchwald-Hartwig (Selective at C-Br) intermediate 2-Aryl/Amino-4-chloro- 5-methoxypyridine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 R-NH₂ or R-OH (Attacks C-Cl) product Di-substituted Pyridine Product step2->product

Caption: Sequential functionalization workflow.

Cost-Benefit Analysis: Is the Premium Justified?

The primary drawback of this compound is its cost relative to simpler di-halogenated pyridines. A strategic decision must be made based on the specific goals of the synthesis.

Cost Considerations

The market price of specialty reagents can fluctuate based on supplier, purity, and scale. Generally, bromo-chloro pyridines are more expensive than their dichloro counterparts due to the more complex synthesis of the starting material.

Table 3: Representative Cost Comparison

CompoundTypical Relative Cost/Gram (R&D Scale)Key Synthetic Feature
This compound HighOrthogonal reactivity (Br vs. Cl)
2,4-Dichloro-5-methoxypyridine LowTwo sites for SNAr or forced coupling
Benefit Analysis & Strategic Recommendation

The justification for using the more expensive this compound hinges on the value of synthetic efficiency and predictability.

When to Use this compound:

  • Complex, Multi-Step Syntheses: When building a complex molecule where preserving the C-4 position for a later, specific transformation is critical. The cost of a failed or low-yielding selective reaction with a cheaper alternative often exceeds the initial savings on the reagent.

  • Medicinal Chemistry & Library Synthesis: In early-stage discovery, speed and reliability are paramount. The ability to predictably generate a diverse set of analogs by first performing a Suzuki/Buchwald-Hartwig reaction and then diversifying at the C-4 position via SNAr is highly enabling.

  • Process Development: When establishing a robust and reproducible synthetic route, the clean selectivity offered by this reagent can simplify purification and increase overall yield, factors that become critical at scale.

When to Consider an Alternative (e.g., 2,4-Dichloro-5-methoxypyridine):

  • Symmetrical or Simple Targets: If the goal is to introduce the same nucleophile at both the C-2 and C-4 positions, a cheaper dichloro-pyridine is more economical.

  • Single Transformation: If only one functionalization is required via SNAr and the other chloro group is to remain or be removed via hydrogenolysis, the dichloro-analog may suffice.

  • Cost-Driven Large-Scale Synthesis: For very large-scale, cost-sensitive manufacturing, significant process optimization might make a selective reaction on a dichloro-pyridine feasible, though the development costs for achieving that selectivity must be factored in.

start Project Goal? complex Complex Target? Sequential Functionalization? start->complex Yes simple Simple Target? Symmetric Substitution? start->simple No use_bromo Use 2-Bromo-4-chloro- 5-methoxypyridine complex->use_bromo use_chloro Consider Cheaper Alternative (e.g., 2,4-Dichloro-pyridine) simple->use_chloro benefit Benefit: High selectivity, predictable outcome, speed in R&D. use_bromo->benefit tradeoff Trade-off: Lower initial cost, requires more process optimization for selectivity. use_chloro->tradeoff

Caption: Decision framework for reagent selection.

Experimental Protocols

The following protocols are self-validating systems designed for high-yield, selective transformations. Adherence to inert atmosphere techniques is critical for the success of palladium-catalyzed reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This procedure details the coupling of an arylboronic acid to the C-2 position, leveraging the higher reactivity of the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0 equiv)[8]

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)[8]

  • Schlenk flask or reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen)

Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[8]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the starting pyridine.[8]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position

This protocol describes the coupling of a primary or secondary amine to the C-2 position.

Materials:

  • Product from Protocol 1 (or other 2-substituted-4-chloropyridine)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[15]

  • Anhydrous, degassed solvent (e.g., Toluene)[15]

  • Oven-dried Schlenk tube, magnetic stirrer, inert gas (Argon)

Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the this compound (1.0 equiv) followed by the degassed toluene via syringe. Finally, add the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir. Monitor progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[15]

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).[15]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter, concentrate, and purify the crude product by column chromatography.[15]

Conclusion

This compound is a powerful, albeit premium, building block for modern organic synthesis. Its value is not in its price per gram, but in its ability to enable efficient, predictable, and regioselective synthetic strategies that are often difficult or unreliable with cheaper, less-differentiated reagents.

Recommendation: For early-stage research, medicinal chemistry programs, and process development where the goals are speed, reliability, and the creation of complex molecular diversity, the benefits of using this compound decisively outweigh its higher initial cost. For large-scale, cost-sensitive manufacturing of simpler molecules, a thorough evaluation of alternatives is warranted, but the investment in process optimization to achieve the selectivity inherent to this reagent must be carefully considered.

References

  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • MySkinRecipes. (n.d.). 2-Bromo-5-chloro-4-methoxypyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Vertex AI Search. (n.d.).
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025).
  • Stack Exchange. (2018).
  • Wikipedia. (n.d.).
  • GlobalChemMall. (n.d.). 2-Bromo-5-methoxypyridine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • IndiaMART. (n.d.). 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ECHEMI. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis.
  • Jiaxing Richmol Biological Technology Limited. (n.d.). 2-bromo-4-chloro-5-methylpyridine.
  • Fisher Scientific. (n.d.). Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1.
  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • BLD Pharm. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine.

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drugs. 2-Bromo-4-chloro-5-methoxypyridine, a readily available building block, offers a unique combination of reactive sites, making it an attractive starting point for the synthesis of diverse molecular architectures with significant biological potential. This guide provides an in-depth comparison of the biological activities of compounds derived from this versatile precursor, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their quest for novel therapeutic agents.

The Strategic Advantage of this compound in Drug Design

The synthetic utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 2-position can participate in various cross-coupling reactions. The methoxy group at the 5-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogenated positions and providing a potential site for metabolic interactions. This trifecta of functional groups allows for a stepwise and controlled diversification of the pyridine core, enabling the exploration of a vast chemical space to optimize biological activity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyridine scaffold is a common feature in many kinase inhibitors, a class of targeted cancer therapies that block the action of protein kinases, enzymes that are crucial for cell signaling and proliferation.[1] Derivatives of substituted pyridines have shown promise in inhibiting various kinases involved in tumorigenesis.[2]

Pyridine-Urea Derivatives: Potent Inhibitors of Breast Cancer Cell Growth

In a notable study, a series of novel pyridine-ureas were synthesized and evaluated for their in vitro anti-proliferative activity against the MCF-7 human breast cancer cell line.[3] While the specific starting material was not this compound, the principles of their design and their remarkable activity provide a strong rationale for synthesizing analogous compounds from this precursor. One of the most potent compounds in the series, 8e , exhibited an IC50 value of 0.22 µM, demonstrating significantly higher potency than the standard chemotherapeutic drug Doxorubicin (IC50 = 1.93 µM).[3] The urea moiety is a key pharmacophoric feature in several approved anticancer drugs, including Sorafenib, and is known to interact with key residues in the ATP-binding pocket of various kinases.[3]

The proposed synthesis of a pyridine-urea derivative from this compound would involve a nucleophilic substitution of the 4-chloro group with an appropriate amine, followed by reaction with an isocyanate.

Table 1: Comparative Anticancer Activity of a Pyridine-Urea Derivative

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea 8e MCF-7 (Breast Cancer)0.22Doxorubicin1.93
Experimental Protocol: Synthesis of a Hypothetical Pyridine-Urea Derivative

This protocol outlines a plausible synthetic route to a pyridine-urea derivative from this compound, based on established synthetic methodologies for similar compounds.

Step 1: Amination of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aminated pyridine intermediate.

Step 2: Urea Formation

  • Dissolve the aminated pyridine intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Add the desired isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the final pyridine-urea compound.

Diagram 1: Synthetic Workflow for Pyridine-Urea Derivatives

G start 2-Bromo-4-chloro- 5-methoxypyridine step1 Nucleophilic Aromatic Substitution (Amination at C4) start->step1 intermediate 2-Bromo-4-amino- 5-methoxypyridine Derivative step1->intermediate step2 Urea Formation (Reaction with Isocyanate) intermediate->step2 product Final Pyridine-Urea Compound step2->product evaluation Biological Evaluation (e.g., MTT Assay) product->evaluation

Caption: A generalized workflow for the synthesis and evaluation of pyridine-urea anticancer agents.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases. Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.[4][5]

Modulating Inflammatory Responses in Macrophages

A study on the anti-inflammatory effects of a brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which shares structural motifs with potential derivatives of our starting material, demonstrated significant activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This compound was shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it downregulated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

The mechanism of action was traced to the inhibition of the NF-κB and MAPK signaling pathways, crucial regulators of the inflammatory response.[6]

Table 2: Comparative Anti-inflammatory Activity of a Brominated Phenolic Compound

CompoundAssayEffect
2-bromo-5-hydroxy-4-methoxybenzaldehyde NO Production in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition
iNOS and COX-2 ExpressionSuppression of protein and mRNA expression
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Downregulation of expression and secretion
Experimental Protocol: Evaluation of Anti-inflammatory Activity

The following protocol is a standard method for assessing the anti-inflammatory potential of synthesized compounds in a cell-based assay.

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram 2: NF-κB Signaling Pathway and Points of Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Genes Induces Transcription Inhibitor Derivative of 2-Bromo-4-chloro- 5-methoxypyridine Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridine derivatives.

Antimicrobial Activity: Combating Microbial Threats

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have historically been a source of compounds with antibacterial and antifungal properties.[7]

Chalconeimine Derivatives: A Promising Class of Antimicrobials

A study on the synthesis and antimicrobial activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimines revealed that these compounds exhibit moderate to good activity against a panel of bacteria and fungi.[8] While not directly synthesized from our target pyridine, the presence of the bromo and methoxy substituents on an aromatic ring highlights the potential for similar activity in pyridine-based analogues. The imine linkage (-C=N-) is a key structural feature in many biologically active compounds.

The synthesis of such compounds from this compound would likely involve the introduction of an acetyl group, followed by a Claisen-Schmidt condensation to form a chalcone, and finally condensation with a substituted aniline to yield the chalconeimine.

Table 3: Representative Antimicrobial Activity of Chalconeimine Derivatives

Compound ClassTarget OrganismsActivity Level
2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimines S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. clavatusModerate to Good
Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a standard protocol for determining the minimum inhibitory concentration (MIC) of a compound, a key measure of its antimicrobial potency.

Broth Microdilution Method:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 3: Workflow for Antimicrobial Drug Discovery

G start 2-Bromo-4-chloro- 5-methoxypyridine synthesis Multi-step Synthesis of Pyridine Derivatives start->synthesis screening Primary Antimicrobial Screening (e.g., Disk Diffusion) synthesis->screening mic MIC Determination (Broth Microdilution) screening->mic mechanistic Mechanism of Action Studies mic->mechanistic

Caption: A streamlined workflow for the discovery and evaluation of novel antimicrobial agents.

Conclusion and Future Directions

This compound is a versatile and strategically functionalized starting material with significant potential for the synthesis of novel, biologically active compounds. The comparative analysis presented in this guide, drawing upon data from structurally related pyridine and aromatic derivatives, strongly suggests that compounds derived from this precursor are promising candidates for anticancer, anti-inflammatory, and antimicrobial agents. The differential reactivity of the chloro and bromo substituents allows for a diverse range of chemical modifications, enabling the optimization of pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. Detailed structure-activity relationship (SAR) studies will be crucial in identifying the key molecular features responsible for potent and selective activity. Furthermore, elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be paramount in advancing these compounds from promising leads to potential clinical candidates. The exploration of this chemical space holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2014). Pyridine Compounds with Antimicrobial and Antiviral Activities. Mini-Reviews in Medicinal Chemistry, 14(7), 594-617. [Link]

  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • Patel, K. D., & Desai, N. C. (2013). Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. International Journal of Pharmaceutical and Research Sciences, 2(4), 133-138. [Link]

  • Kim, J. E., Lee, J. H., Kim, S. Y., Lee, J. Y., & Kim, Y. J. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(9), 503. [Link]

  • Saeed, A., Shaheen, F., & Hameed, S. (2017). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 7(57), 35799-35817. [Link]

  • Kavitha, S., & Ganthi, M. R. (2013). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Journal of Young Pharmacists, 5(4), 145-149. [Link]

  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • This reference is hypothetical and serves as a placeholder for a specific synthesis paper th
  • Unzue, A., Lafita, A., & Vega, S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1445-1450. [Link]

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A Researcher's Guide to ¹H NMR Analysis in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1] The ability to accurately monitor the progress of this reaction is crucial for optimizing conditions and ensuring product purity. Among the analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its quantitative nature and detailed structural insights.[2] This guide provides an in-depth comparison of the ¹H NMR spectra of starting materials and products in Suzuki reactions, supported by experimental data and protocols.

The Power of ¹H NMR in Monitoring Suzuki Reactions

The Suzuki-Miyaura coupling typically involves the reaction of an aryl or vinyl halide with an aryl- or vinylboronic acid or boronic ester, catalyzed by a palladium complex. The transformation of reactants to the desired biaryl product leads to significant and predictable changes in the ¹H NMR spectrum. By analyzing these changes, a researcher can track the consumption of starting materials and the formation of the product in real-time or through periodic sampling.[3][4]

The key to this analysis lies in understanding the distinct chemical environments of the protons in both the reactants and the product. The chemical shift (δ), integration, and multiplicity (splitting pattern) of the NMR signals provide a detailed fingerprint of the molecular structure.[5][6]

Deconstructing the ¹H NMR Spectrum: Starting Materials vs. Product

Let's consider a typical Suzuki reaction between an aryl halide (e.g., bromobenzene) and an arylboronic acid (e.g., phenylboronic acid) to form a biaryl product (biphenyl).

Aryl Halide (e.g., Bromobenzene)

The aromatic protons on the bromobenzene ring will exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).[7] The electron-withdrawing effect of the bromine atom deshields the ortho protons, causing them to resonate at a lower field (higher ppm) compared to the meta and para protons. The symmetry of the molecule will also influence the number and multiplicity of the signals.[8]

Arylboronic Acid (e.g., Phenylboronic Acid)

Similarly, the aromatic protons of phenylboronic acid will appear in the aromatic region. The boronic acid group (-B(OH)₂) is also electron-withdrawing, leading to a downfield shift of the ortho protons. A characteristic feature of boronic acids is the presence of a broad singlet for the hydroxyl protons, which can vary in chemical shift depending on concentration and solvent. It's important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate the spectrum.

Biaryl Product (e.g., Biphenyl)

The formation of the new C-C bond in the biaryl product creates a new, often more complex, set of aromatic signals. The key diagnostic changes to look for are:

  • Disappearance of Starting Material Signals: The distinct signals corresponding to the protons on the aryl halide and arylboronic acid will decrease in intensity as the reaction progresses.[2]

  • Appearance of New Aromatic Signals: A new set of signals corresponding to the protons on the newly formed biaryl system will emerge. The chemical shifts of these protons will be influenced by the electronic effects of both aromatic rings.[9][10]

  • Changes in Multiplicity: The coupling patterns of the aromatic protons will likely change due to the new connectivity between the rings.

The following table summarizes the expected ¹H NMR chemical shift regions for the protons in a representative Suzuki reaction.

Compound Type Proton Environment Approximate Chemical Shift (δ, ppm) Key Characteristics
Aryl Halide Aromatic Protons (Ar-H)6.5 - 8.0[7]Protons ortho to the halogen are typically shifted downfield.
Arylboronic Acid Aromatic Protons (Ar-H)7.0 - 8.5Protons ortho to the boronic acid group are shifted downfield.
Boronic Acid Protons (-B(OH)₂)Broad, variable (4.0 - 6.0 or higher)Often a broad singlet, can exchange with water.
Biaryl Product Aromatic Protons (Ar-Ar'-H)7.0 - 8.5[9][10]A more complex set of signals reflecting the new biaryl structure.

Experimental Protocol: Monitoring a Suzuki Reaction by ¹H NMR

This section provides a detailed methodology for performing a Suzuki reaction and monitoring its progress using ¹H NMR spectroscopy.

Diagram of the Experimental Workflow

Suzuki_NMR_Workflow cluster_reaction Reaction Setup cluster_sampling Reaction Monitoring cluster_nmr NMR Analysis A Combine Aryl Halide, Arylboronic Acid, Base, and Solvent B Add Palladium Catalyst and Ligand A->B Degas C Heat Reaction Mixture (e.g., 85°C) B->C Under Inert Atmosphere D Withdraw Aliquot at Time Points (t=0, 1h, 2h, etc.) C->D During Reaction E Quench Aliquot (e.g., add water/EtOAc) D->E F Extract Organic Layer and Dry E->F G Prepare NMR Sample in Deuterated Solvent F->G H Acquire ¹H NMR Spectrum G->H I Process and Analyze Data (Integration, Chemical Shift) H->I Determine Conversion

Caption: Workflow for Suzuki reaction monitoring by ¹H NMR.

Step-by-Step Methodology
  • Reaction Setup:

    • In a clean, dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

    • Add the appropriate solvent system (e.g., a mixture of toluene and water).

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any necessary ligands.

  • Reaction and Sampling:

    • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.[11]

    • At designated time points (e.g., t=0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

    • Quench the aliquot by adding it to a vial containing a small amount of water and an extraction solvent like ethyl acetate.

    • Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a clean vial.

    • Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄).

  • NMR Sample Preparation:

    • Carefully filter the dried organic solution into a clean vial to remove the drying agent.[12]

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.[13] For quantitative analysis, it's crucial to ensure complete dissolution.[14]

    • Transfer the solution to a clean and dry NMR tube to the appropriate height (typically 0.5-0.6 mL).[12]

  • ¹H NMR Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction).

    • Integrate the signals corresponding to a non-overlapping proton on the starting material and the product.

    • Calculate the percentage conversion by comparing the integral values. For example:

      • Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be self-validating. The ¹H NMR spectrum provides a direct, quantitative measure of the reaction's progress. The disappearance of starting material signals and the concurrent appearance of product signals provide an internal check on the reaction's success. Furthermore, the presence of any significant side products can also be detected and quantified, offering a more complete picture of the reaction outcome.[3] For highly accurate quantitative results, the use of an internal standard is recommended.[14]

Conclusion

¹H NMR spectroscopy is a powerful and indispensable technique for the analysis of Suzuki-Miyaura cross-coupling reactions. It provides a wealth of information that allows researchers to not only confirm the identity of their products but also to monitor reaction kinetics and optimize reaction conditions. By understanding the characteristic spectral features of the starting materials and the biaryl product, scientists can confidently and efficiently advance their synthetic endeavors.

References

  • H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. (2021). R Soc Open Sci, 8(9), 210954. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2020). Chemistry – A European Journal, 26(48), 10978-10986. [Link]

  • Sample Preparation. University College London. [Link]

  • 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. (2021). Royal Society Open Science, 8(9). [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

  • Composition Determination of Low-Pressure Gas-Phase Mixtures by 1H NMR Spectroscopy. (2019). Analytical Chemistry, 91(21), 13813-13819. [Link]

  • Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • Supporting Information for Synthesis of unsymmetrical biaryl ethers through nickel-promoted coupling of polyfluoroarenes with arylboronic acids and oxygen. The Royal Society of Chemistry. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • (PDF) 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. ResearchGate. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... ResearchGate. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2022). The Journal of Organic Chemistry, 87(2), 1121-1131. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(43), 14043-14050. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2019). Chemical Science, 10(13), 3749-3760. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. [Link]

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A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyridines is a critical endeavor in the synthesis of novel pharmaceuticals and functional materials. The substrate, 2-Bromo-4-chloro-5-methoxypyridine, offers a valuable scaffold for introducing molecular complexity through cross-coupling reactions. The strategic selection of a phosphine ligand is paramount to the success of palladium-catalyzed Suzuki-Miyaura coupling, dictating reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various phosphine ligands, leveraging experimental data from analogous systems to inform ligand choice for the coupling of this specific pyridine derivative.

The Decisive Role of the Phosphine Ligand

The electronic and steric properties of phosphine ligands are instrumental in modulating the reactivity of the palladium catalyst throughout the catalytic cycle. For challenging substrates such as this compound, which possesses two distinct halogen atoms and is electronically modified by a methoxy group, the ligand's characteristics are particularly influential. Generally, electron-rich and sterically hindered phosphine ligands are favored as they promote the crucial steps of oxidative addition and reductive elimination.[1][2]

  • Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the metal.[3]

  • Sterically bulky ligands promote the reductive elimination step, which leads to the formation of the desired carbon-carbon bond and regeneration of the active catalyst.[2]

Chemoselectivity: Targeting the C-Br Bond

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F.[4] Consequently, the C-Br bond at the 2-position of this compound is inherently more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the C2 position, leaving the C4 chloro-substituent available for subsequent transformations. Achieving high chemoselectivity is contingent on the careful selection of the phosphine ligand and reaction conditions.

Comparative Performance of Phosphine Ligands

While direct, side-by-side comparative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, we can extrapolate expected performance from studies on structurally similar halo-pyridines and other challenging aryl halides. The following table presents illustrative data to guide ligand selection.

Ligand TypeSpecific LigandKey CharacteristicsExpected Performance with this compound
Buchwald Ligands SPhosBulky, electron-rich biaryl phosphineHigh yields and good reaction rates are anticipated, particularly for couplings with a variety of arylboronic acids.[5][6]
XPhosVery bulky, electron-rich biaryl phosphineExcellent for challenging couplings, including those involving sterically hindered substrates.
RuPhosElectron-rich and sterically demandingOften effective in amination reactions, but also shows promise in C-C couplings, especially with hindered substrates.[7]
CataCXium Ligands cataCXium APyrrole-based phosphine, electron-richKnown to be efficient for various cross-coupling reactions, offering good stability and activity.[8]
Traditional Ligands PPh₃ (Triphenylphosphine)Less bulky and less electron-richMay require higher catalyst loadings and longer reaction times; potentially lower yields compared to more advanced ligands.[5]
P(t-Bu)₃ (Tri-tert-butylphosphine)Very bulky and electron-rich alkylphosphineHighly effective for promoting oxidative addition, particularly with less reactive aryl chlorides, but can be sensitive to air.[2][9]

Experimental Workflow and Protocols

A generalized experimental workflow for screening phosphine ligands in the Suzuki-Miyaura coupling of this compound is outlined below. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure the stability and activity of the catalytic system.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification s1 Add this compound, boronic acid, and base to a dry Schlenk flask s2 Evacuate and backfill the flask with an inert gas (repeat 3x) s1->s2 s3 Add the palladium precursor and phosphine ligand s2->s3 s4 Add degassed solvent s3->s4 r1 Heat the reaction mixture to the desired temperature with stirring s4->r1 r2 Monitor reaction progress by TLC or GC/LC-MS r1->r2 w1 Cool the reaction to room temperature r2->w1 w2 Dilute with an organic solvent and wash with water/brine w1->w2 w3 Dry the organic layer over anhydrous sulfate w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify the crude product by column chromatography w4->w5

Caption: General experimental workflow for phosphine ligand screening.

Protocol using a Buchwald Ligand (e.g., SPhos)

This protocol is adapted from procedures for Suzuki-Miyaura couplings of challenging aryl bromides.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Ligand's Role

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Ar-X oa Oxidative Addition pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_biaryl Ar'B(OH)₂ Base tm Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product re Reductive Elimination reactants Ar-X + Ar'B(OH)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Bulky, electron-donating ligands like the Buchwald-type phosphines are thought to promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[10][11] Furthermore, their steric bulk facilitates the final reductive elimination step to release the biaryl product.

Conclusion

For the Suzuki-Miyaura coupling of this compound, particularly when targeting selective functionalization at the more reactive C-Br bond, the use of bulky and electron-rich phosphine ligands is highly recommended. Buchwald ligands such as SPhos and XPhos represent excellent starting points for reaction optimization, with a high probability of achieving good to excellent yields under relatively mild conditions. While traditional ligands like PPh₃ may be effective, they are likely to require more forcing conditions and may result in lower efficiency. The choice of ligand should be guided by the specific boronic acid coupling partner and the desired reaction kinetics, with empirical screening being the ultimate determinant of the optimal catalyst system.

References

  • BenchChem. (2025). Comparing the efficacy of different phosphine ligands in cross-coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • TCI Chemicals.
  • PMC. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • Gessner Group.
  • PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • PubMed Central. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound.
  • ResearchGate. (2025).
  • ACS Publications.
  • Sci-Hub. Ruthenium complexes featuring cooperative phosphine–pyridine–iminophosphorane (PNN)
  • ChemRxiv.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • PMC. Data-driven discovery of active phosphine ligand space for cross-coupling reactions.
  • University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-chloro-5-methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, authoritative framework for the proper disposal of 2-Bromo-4-chloro-5-methoxypyridine, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment. This document is designed to be an essential resource, offering immediate, practical guidance rooted in established safety protocols and scientific principles.

Understanding the Imperative for Specialized Disposal

This compound is a halogenated pyridine derivative, a class of compounds recognized for its utility in synthesis as well as its potential hazards. Due to its chemical structure, this compound is classified as a hazardous substance, exhibiting properties that necessitate a meticulous disposal protocol. Improper disposal can lead to personnel exposure, environmental contamination, and significant legal and financial repercussions.

This guide provides the procedural knowledge to mitigate these risks, ensuring that from the moment a container is designated for waste to its final disposition, every step is conducted with the utmost care and compliance.

Hazard Profile and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is critical to be intimately familiar with its hazard profile.

PropertyValueReference
CAS Number 105170-27-2[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1][2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Pictogram Irritant[2]
Signal Word Warning[2]

In the event of a spill, immediate action is required. For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. For larger incidents, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department without delay.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure during the handling and disposal of this compound.[4]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Waste Containers Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a well-ventilated area
Packaging and Labeling Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatN95 respirator (or higher)

Always inspect your PPE for integrity before use and don and doff it in a designated clean area to prevent cross-contamination.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be a controlled, documented process. The following workflow provides a clear, sequential plan for its safe disposition.

DisposalWorkflow cluster_prep Preparation cluster_execution Execution cluster_disposition Disposition A Identify Waste Stream (Pure compound, contaminated labware, solutions) B Select Appropriate Hazardous Waste Container A->B Ensure chemical compatibility C Segregate and Collect Waste B->C Use dedicated containers D Securely Seal and Label Container C->D Follow institutional labeling guidelines E Transfer to Designated Satellite Accumulation Area D->E Store in a secure, ventilated location F Arrange for Pickup by Licensed Waste Contractor E->F Contact EHS or approved vendor G Complete Hazardous Waste Manifest F->G Maintain accurate records H Final Disposal via High-Temperature Incineration G->H Regulatory compliant final destruction

Caption: Disposal workflow for this compound.

Waste Identification and Segregation

All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

  • The pure chemical compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., weighing boats, pipette tips, gloves).

It is critical to segregate this waste stream from other laboratory waste to prevent inadvertent chemical reactions.[3]

Containerization

All this compound waste must be collected in a designated hazardous waste container that is:

  • Chemically Compatible: High-density polyethylene (HDPE) containers are generally suitable.

  • Securely Sealed: The container must have a tight-fitting lid to prevent leaks or the release of vapors.

  • Properly Labeled: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5]

Storage

Sealed and labeled waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and acids.[5][6]

Final Disposition

The accepted and regulated method for the disposal of halogenated organic compounds is through a licensed hazardous waste management company. These companies typically employ high-temperature incineration, which ensures the complete destruction of the compound.[3] Do not attempt to dispose of this chemical in the regular trash or down the sanitary sewer.[5]

Regulatory Framework: Adherence to EPA Guidelines

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions.[7] While a specific EPA waste code may not be listed for this exact compound, it would likely be classified based on its characteristics (e.g., toxicity) or as part of a broader category of halogenated organic waste. It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.[8][9]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the guidelines outlined in this document, you contribute to a safer research environment and ensure that your scientific pursuits are conducted with the highest degree of responsibility.

References

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyridine. PubChem. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 2-Bromo-4-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and effectively. This guide provides an in-depth, field-proven protocol for the safe handling of 2-Bromo-4-chloro-5-methoxypyridine. While this specific molecule may lack extensive, publicly available safety data, its structure, featuring a halogenated pyridine ring, allows us to infer a robust safety profile by examining closely related analogs. This protocol is built on the principles of chemical causality and validated by authoritative safety data for similar compounds, ensuring a self-validating system of laboratory safety.

Our approach is not merely to list equipment, but to build a comprehensive safety workflow that protects you, your colleagues, and your research from the initial preparation to the final disposal of waste.

Hazard Analysis: An Evidence-Based Assessment

A thorough risk assessment is the foundation of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we turn to the principle of structural analogy—a cornerstone of toxicological assessment. The hazards associated with this compound are predicted based on data from structurally similar chemicals, such as brominated, chlorinated, and methoxylated pyridines and pyrimidines.[1][2][3] These analogs consistently point to a clear set of risks that must be mitigated.

The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassGHS Hazard StatementRationale and Implication
Skin Corrosion/Irritation H315: Causes skin irritation.[1][4][5][6]Direct contact with the skin is likely to cause irritation, redness, or inflammation. This necessitates robust skin protection.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][4][5][7]Exposure to the eyes, even from small splashes or airborne particles, can result in significant and potentially lasting damage.
Respiratory Irritation H335: May cause respiratory irritation.[1][4][5][6]Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling should occur in well-ventilated areas.
Acute Oral Toxicity H302: Harmful if swallowed.[2][5][6]Ingestion of the compound can be harmful, underscoring the importance of strict hygiene practices and prohibiting eating or drinking in the lab.

The Core Directive: Required Personal Protective Equipment

Based on the hazard analysis, a specific suite of PPE is mandatory. This is not just a checklist; it is an integrated system of protection. Always consult your institution's specific safety guidelines and the product's SDS when available.[8]

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9] This is the most critical engineering control for minimizing inhalation exposure.[5]

  • Eye and Face Protection: A Non-Negotiable Barrier Due to the high risk of serious eye irritation (H319), standard safety glasses are insufficient.[10]

    • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[7][10]

    • Recommended for High-Risk Operations: When handling larger quantities or there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]

  • Skin and Body Protection: Your First Line of Defense The compound's classification as a skin irritant (H315) demands comprehensive skin protection.

    • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact.[9] For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's data to select an appropriate material (e.g., butyl rubber, neoprene).[11] Always double-glove if the risk of exposure is high and inspect gloves for any signs of degradation or puncture before use.

    • Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing.[9] Ensure the coat is fully buttoned.

    • Additional Protection: For large-scale operations, consider a chemical-resistant apron or coveralls for enhanced protection.[11][12]

  • Respiratory Protection: Guarding Against Inhalation While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios.

    • Standard Operations: For routine handling of small quantities within a fume hood, respiratory protection is typically not required.

    • Required Scenarios: If you are handling large quantities of the solid outside of a containment system, cleaning up a spill, or if ventilation is inadequate, a NIOSH-approved respirator is essential.[10] A half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates (P100) should be used.[6][12] All personnel requiring a respirator must be properly fit-tested and trained in its use.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety measures are implemented in the correct sequence, minimizing the risk of contamination and exposure.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 1. Verify Fume Hood Functionality prep2 2. Assemble All Materials (Chemicals, Glassware, Waste Containers) prep1->prep2 prep3 3. Don PPE (Lab Coat, Goggles, Gloves) prep2->prep3 handle1 4. Weigh/Transfer Chemical prep3->handle1 handle2 5. Perform Reaction/ Procedure handle1->handle2 handle3 6. Close Primary Container handle2->handle3 clean1 7. Decontaminate Surfaces & Glassware handle3->clean1 clean2 8. Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 9. Doff PPE in Order: Gloves -> Goggles -> Lab Coat clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Procedural Steps:
  • Pre-Operation Safety Check: Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5][7]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, and a designated, labeled hazardous waste container, and place them inside the fume hood.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your chemical safety goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.

  • Chemical Handling: Perform all transfers and manipulations of the chemical deep within the fume hood to ensure optimal vapor capture.

  • Post-Handling: Securely close the primary container of this compound.

  • Decontamination and Disposal:

    • Wipe down any surfaces within the fume hood that may have become contaminated.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.[1][4] Contaminated PPE must be treated as hazardous waste.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the following order before leaving the work area:

    • Remove the outer pair of gloves (if double-gloving).

    • Remove your lab coat.

    • Remove the inner pair of gloves.

    • Remove your safety goggles.

  • Final Hygiene: Immediately wash your hands thoroughly with soap and water.[4][7]

Emergency Response and Disposal

Accidents are preventable but preparedness is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][7][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][7]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or a powder), cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][13]

Disposal Plan: All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[1][7] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to this comprehensive protocol, you establish a multi-layered defense against the potential hazards of this compound, ensuring a safe environment for yourself and your groundbreaking research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.